molecular formula C21H42O12 B1365081 mPEG9-CH2COOH CAS No. 405518-55-0

mPEG9-CH2COOH

Cat. No.: B1365081
CAS No.: 405518-55-0
M. Wt: 486.6 g/mol
InChI Key: XVVLEAQJQOTYFV-UHFFFAOYSA-N
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Description

mPEG9-CH2COOH, with a molecular weight of 486.6 g/mol and the molecular formula C~21~H~42~O~12~, is a monofunctional polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid group . This compound is a key reagent in bioconjugation, where its carboxylic acid group can be activated by coupling agents like EDC or DCC to form stable amide bonds with primary amines on molecules such as drugs, peptides, or proteins . This PEGylation process is a well-established strategy in prodrug delivery systems, primarily aimed at enhancing the aqueous solubility of hydrophobic compounds, prolonging their circulation time in the bloodstream, and reducing non-specific uptake . In research, this compound is extensively utilized in the development of advanced drug delivery systems. Its amphiphilic nature makes it a valuable component for creating self-assembled nanostructures, including micelles and nanoparticles, which are used to improve the stability, bioavailability, and targeted delivery of therapeutic agents like anticancer drugs . The hydrophilic PEG spacer increases solubility in aqueous media and provides a protective shell that minimizes protein adsorption, thereby extending the circulation half-life of the delivery system . A primary research application is in tumor therapy, where PEG-drug conjugates can be designed to leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting, releasing the active drug in response to specific environmental triggers such as pH changes at the tumor site . This product is labeled "For Research Use Only" (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research applications, including fundamental research, pharmaceutical development, and diagnostics research . They are not intended for use in diagnostic procedures or for administration to humans and are exempt from the regulatory controls applicable to diagnostic or therapeutic agents . Researchers are responsible for ensuring the product is used solely within validated research protocols.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVLEAQJQOTYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435826
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405518-55-0
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to mPEG9-CH2COOH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-acetic acid with 9 repeating ethylene glycol units (mPEG9-CH2COOH). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile heterobifunctional linker in their work. This document delves into the core chemical properties, outlines its significant applications, and provides detailed, field-proven experimental protocols to ensure successful implementation in the laboratory.

Introduction: The Strategic Advantage of PEGylation with this compound

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] It serves to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][3] this compound is a specific, monodisperse PEG derivative that offers precise control over the linker length, a critical factor in optimizing the biological performance of conjugates. As a heterobifunctional linker, it possesses a methoxy group at one terminus and a carboxylic acid at the other, enabling directional conjugation to target molecules.[4] This guide will explore the unique attributes of the 9-unit ethylene glycol chain and the practical utility of the terminal carboxyl group.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its behavior in solution, its reactivity, and its suitability for various applications.

PropertyValueSource(s)
Synonyms mPEG9-acid, Methoxy-PEG9-Acetic acid[5]
Molecular Formula C21H42O12[4][5][6]
Molecular Weight 486.55 g/mol [4][5][6]
CAS Number 405518-55-0[4][5][6]
Appearance Varies (consult supplier datasheet)N/A
Purity Typically ≥95% or ≥98%[7]
Solubility Soluble in aqueous media and many organic solvents[7]

The hydrophilic nature of the PEG chain imparts excellent water solubility to this compound and its conjugates, a crucial attribute for biological applications.[7]

The Chemistry of Conjugation: Activating the Carboxyl Group

The terminal carboxylic acid of this compound is the reactive handle for conjugation, primarily targeting primary amine groups on biomolecules such as proteins, peptides, or small molecule drugs.[7][8] This reaction does not proceed spontaneously; it requires the activation of the carboxyl group to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common and robust method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][3]

Reaction Pathway: EDC/NHS Activation and Amide Bond Formation

The conjugation process is a two-step reaction:

  • Activation: The carboxyl group of this compound is activated by EDC and NHS to form a semi-stable, amine-reactive NHS ester.[1][3]

  • Coupling: The NHS-activated PEG linker readily reacts with a primary amine on the target molecule to form a stable and irreversible amide bond.[3][7]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling mPEG_COOH This compound NHS_ester mPEG9-CH2CO-NHS (Amine-Reactive NHS Ester) mPEG_COOH->NHS_ester pH 4.5-6.0 EDC_NHS EDC + NHS Conjugate mPEG9-CH2CO-NH-R (Stable Amide Bond) NHS_ester->Conjugate pH 7.2-8.0 Target_Amine R-NH2 (Amine-containing molecule)

Caption: Amide bond formation workflow using EDC/NHS chemistry.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Drug Delivery: PEGylation of small molecule drugs or biologics can enhance their pharmacokinetic profiles by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.[1][2][9]

  • Bioconjugation: This linker is widely used to attach PEG chains to proteins, peptides, and oligonucleotides to improve their therapeutic efficacy.[4][5][]

  • Nanomedicine and Nanoparticle Functionalization: The hydrophilic PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and reduce non-specific binding.[5][8][]

  • Diagnostic Tools: this compound can be used to link targeting ligands to imaging agents or diagnostic probes.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for each specific application.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Primary Amine

This protocol describes a general procedure for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein or amine-containing molecule of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if necessary

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.[11]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Activation Buffer. A molar excess (typically 10-50 fold) of the PEG reagent over the protein is recommended as a starting point.

  • Activate the this compound:

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound to the PEG solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.[11]

  • Purification: Purify the PEG-protein conjugate from unreacted PEG, byproducts, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.[11]

G A Prepare Protein Solution (PBS, pH 7.2-7.5) D Conjugate to Protein (Mix activated PEG and protein) A->D B Prepare this compound (Activation Buffer, pH 6.0) C Activate mPEG (Add EDC/NHS) B->C C->D E Quench Reaction (Add Tris or Glycine) D->E F Purify Conjugate (SEC, Dialysis) E->F G Characterize Conjugate F->G

Caption: Experimental workflow for protein PEGylation.

Characterization and Analysis of Conjugates

Proper characterization is essential to confirm successful conjugation and to determine the extent of PEGylation.

Analytical Techniques
TechniquePurposeKey Observations
SDS-PAGE Assess increase in molecular weightA shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.
HPLC (Reversed-Phase or Size-Exclusion) Separate and quantify conjugate from unreacted protein and PEGAppearance of new peaks corresponding to the PEG-protein conjugate. Can be used to determine purity.[12][13]
GPC/SEC Determine molecular weight distributionProvides information on the size and dispersity of the polymer and conjugate.[14][15]
FTIR Spectroscopy Confirm functional group changesCan be used to identify the presence of characteristic PEG and protein functional groups.[16][17][18]
NMR Spectroscopy Structural elucidationProvides detailed structural information of the starting materials and the final conjugate.[16][18][19]
Mass Spectrometry (e.g., MALDI-TOF) Determine the precise molecular weight of the conjugateConfirms the number of PEG chains attached to the protein.

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

  • Storage: Store at -20°C in a dry, dark place.[7] Avoid repeated freeze-thaw cycles.

  • Stability: The compound is generally stable under recommended storage conditions.[20] However, the carboxylic acid group can be susceptible to degradation under certain conditions. It is important to avoid high temperatures and strong oxidizing agents.[20][21]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[20] While not classified as a hazardous substance, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses.[21][22] In case of contact, wash the affected area with soap and water.[21][22]

Troubleshooting Common Issues in Conjugation

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Yield - Suboptimal pH for activation or conjugation- Inactive EDC/NHS reagents- Presence of primary amines in the buffer (e.g., Tris)- Insufficient molar excess of PEG reagent- Optimize pH for each step- Use fresh, high-quality EDC and NHS- Ensure the use of amine-free buffers for conjugation- Increase the molar ratio of PEG to the target molecule
Protein Precipitation - High concentration of organic solvent- Change in protein solubility upon PEGylation- Minimize the use of organic solvents- Perform a small-scale trial to assess solubility- Adjust buffer conditions (pH, ionic strength)
Multiple PEGylation Species - Multiple accessible amine groups on the protein- Reduce the molar excess of the PEG reagent- Optimize reaction time and temperature- Consider site-specific conjugation strategies if a single species is desired

Conclusion

This compound is a powerful and versatile tool for the PEGylation of a wide range of molecules. Its well-defined structure and predictable reactivity make it an ideal choice for applications in drug delivery, bioconjugation, and nanotechnology. By understanding its chemical properties and following robust experimental protocols, researchers can effectively leverage the benefits of PEGylation to advance their scientific endeavors. This guide provides a solid foundation for the successful application of this compound, empowering scientists to innovate and develop next-generation therapeutics and diagnostics.

References

  • SAFETY DATA SHEET. (2015, January 1). Biochempeg Scientific Inc.
  • FTIR spectrum of mPEG-OH and mPEG-PLA-OH (A) and NMR of mPEG-PLA (B). - ResearchGate. (n.d.). Retrieved from [Link]

  • DMPE-MPEG(2000) - Safety Data Sheet. (2024, October 14). Cayman Chemical.
  • Nanomedicine: clinical applications of polyethylene glycol conjugated proteins and drugs. (2006). Clinical Pharmacokinetics, 45(10), 963–979.
  • Characterization of Pharmaceutical Polymers by HPLC and GPC - Agilent. (2011, May 23). Retrieved from [Link]

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted
  • Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - ResearchGate. (n.d.). Retrieved from [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
  • Gel permeation chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degrad
  • GPC/SEC & HPLC & UHPLC, oh my! - Malvern Panalytical. (2025, February 25). Retrieved from [Link]

  • What are the storage stability issues of Mpeg - alkyne solutions? - Blog. (2025, June 26). BroadPharm.
  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products - ResearchG
  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b - EMA. (2025, April 11).

Sources

A Senior Application Scientist's In-Depth Guide to mPEG9-CH2COOH: Principles, Protocols, and Best Practices in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy(polyethylene glycol) acetic acid with nine ethylene glycol units (mPEG9-CH2COOH), a cornerstone reagent in modern bioconjugation. We will move beyond a simple recitation of facts to deliver field-proven insights into its application, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes. This document is structured to serve as a practical resource for professionals engaged in the development of PEGylated therapeutics and diagnostics.

The Strategic Imperative of PEGylation: Understanding the "Why"

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a clinically validated strategy to enhance the pharmaceutical properties of therapeutic proteins, peptides, and small molecules.[1] The primary motivations for PEGylation are to improve drug stability, increase systemic circulation time by reducing renal clearance, and shield the molecule from proteolytic degradation and immunogenic responses.[2]

mPEG-acid derivatives, such as this compound, are particularly valuable due to their defined structure. The methoxy (mPEG) cap prevents crosslinking reactions, while the terminal carboxylic acid (-COOH) provides a reactive handle for covalent attachment to nucleophiles, most commonly the primary amines on lysine residues of proteins. The choice of a discrete chain length, in this case, nine ethylene glycol units, allows for a precise and controlled modification, imparting the benefits of PEGylation without an excessive increase in hydrodynamic radius that could potentially hinder biological activity.

Core Physicochemical Properties of this compound

A foundational understanding of the reagent's properties is critical for designing successful conjugation strategies.

Molecular Structure and Weight

The chemical structure of this compound consists of a terminal methoxy group, a chain of nine repeating ethylene glycol units, and a terminal acetic acid moiety.

G cluster_structure This compound Structure CH3 CH₃–O– PEG_unit (CH₂CH₂O)₉ Linker –CH₂COOH

Figure 1. Simplified chemical structure of this compound.

The molecular formula is C21H42O12. Based on this, the calculated molecular weight is a key parameter for all subsequent stoichiometric calculations in conjugation reactions.

ComponentChemical FormulaMolar Mass ( g/mol )
Methoxy Group (CH₃O)CH₃O31.04
9 Ethylene Glycol Units (C₂H₄O)C₁₈H₃₆O₉396.48
Acetic Acid Linker (-CH₂COOH)C₂H₃O₂59.04
Total Molecular Weight C₂₁H₄₂O₁₂ 486.56

Note: Always consult the Certificate of Analysis from your supplier for the precise average molecular weight of the specific lot you are using, as PEG reagents can have some polydispersity.

The Cornerstone Application: Amine Coupling via EDC/NHS Chemistry

The most prevalent application of this compound is its conjugation to primary amines on biomolecules. This is most robustly achieved using a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The Chemistry of a Self-Validating Protocol

The success of this conjugation hinges on a two-step reaction mechanism where each step is optimized by controlling the pH. This provides an inherently self-validating system.

  • Activation Step (Acidic pH): EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5–6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[3][4]

  • Stabilization: The O-acylisourea intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[3][5]

  • Conjugation Step (Neutral to Basic pH): The NHS ester reacts with a primary amine on the target molecule. This step is most efficient at a pH of 7.2–8.5, where the primary amine is deprotonated and thus sufficiently nucleophilic.[3][6]

The separation of these optimal pH ranges is the key to a high-yield, low-side-product conjugation. Performing the entire reaction at a compromise pH (e.g., 7.0) will lead to significant hydrolysis of the intermediates and lower efficiency.[4]

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) mPEG_COOH mPEG9-COOH Reactive_Intermediate O-acylisourea intermediate mPEG_COOH->Reactive_Intermediate + EDC EDC EDC->Reactive_Intermediate NHS_Ester mPEG9-NHS Ester Reactive_Intermediate->NHS_Ester + Hydrolysis Hydrolysis (competing reaction) Reactive_Intermediate->Hydrolysis NHS NHS NHS->NHS_Ester Protein_NH2 Protein-NH₂ NHS_Ester->Protein_NH2 pH Shift NHS_Ester->Hydrolysis Conjugate mPEG9-Protein Conjugate Protein_NH2->Conjugate +

Figure 2. Logical workflow for a two-step EDC/NHS PEGylation protocol.

Detailed Experimental Protocol

This protocol provides a robust starting point for the PEGylation of a generic protein. Optimization of molar ratios is essential for each specific application.

Materials:

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • This compound

  • EDC Hydrochloride (prepare fresh)

  • N-hydroxysuccinimide (NHS) (prepare fresh)

  • Target Protein (in Coupling Buffer)

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening. Prepare a 10 mg/mL solution of each in Activation Buffer immediately prior to use.

    • Dissolve this compound in Activation Buffer to a concentration that will achieve a 20-fold molar excess over the protein.

  • Activation of this compound (Step 1):

    • To the this compound solution, add EDC and NHS to a final molar ratio of 2:5 relative to the mPEG linker (e.g., for every 1 µmol of mPEG9-COOH, add 2 µmol of EDC and 5 µmol of NHS).

    • Incubate for 15 minutes at room temperature with gentle mixing. This generates the mPEG9-NHS ester.

  • Buffer Exchange (Critical Step):

    • Immediately remove excess EDC and NHS, and simultaneously switch to the optimal coupling pH.

    • Equilibrate a desalting column with Coupling Buffer (pH 7.4).

    • Apply the activation reaction mixture to the desalting column and collect the eluate containing the activated mPEG9-NHS ester in the Coupling Buffer.

  • Conjugation to Target Protein (Step 2):

    • Immediately add the eluate containing the activated mPEG9-NHS ester to your protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.

Purification and Characterization of the PEGylated Product

The reaction will result in a heterogeneous mixture. A robust purification and characterization cascade is non-negotiable for any downstream application.

Purification Strategies

The goal is to separate the desired PEGylated conjugate from unreacted protein, free PEG, and reaction byproducts.

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the size of the protein.Excellent for removing small molecules like unreacted PEG, EDC/NHS byproducts. Can separate multi-PEGylated species from mono-PEGylated or unreacted protein.[]
Ion Exchange Chromatography (IEX) Separation based on net surface charge. PEG chains can shield charged residues on the protein surface, altering its isoelectric point (pI).Highly effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and positional isomers.[][8][9]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. PEG is hydrophilic, so PEGylation generally reduces the overall hydrophobicity of a protein.An orthogonal technique to IEX, useful for separating species with subtle differences.[][8]
Characterization Techniques

Confirmation of successful conjugation and determination of the degree of PEGylation is crucial.

  • SDS-PAGE: A simple, effective first-pass analysis. PEGylated proteins will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.[10][11]

  • MALDI-TOF Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate. The mass spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG molecules, allowing for the direct determination of the degree of PEGylation.[11][12]

Conclusion: From Reagent to Result

This compound is a powerful and versatile tool for bioconjugation when wielded with a clear understanding of the underlying chemical principles. Success is not merely a matter of following steps but of appreciating the causality that governs each stage of the process—from the pH-dependent activation and coupling to the multi-modal purification and characterization. By adopting the robust, self-validating protocols outlined in this guide, researchers and drug developers can confidently and reproducibly generate well-defined PEGylated molecules, advancing their journey from the laboratory bench to clinical impact.

References

  • Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • Bio-protocol. (n.d.). SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the PEGylated proteins. (A) SDS – PAGE.... Retrieved from [Link]

  • MDPI. (2023, February 2). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]

  • PubMed. (n.d.). Purification of pegylated proteins. Retrieved from [Link]

  • CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • PubMed. (n.d.). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Retrieved from [Link]

  • ACS Publications. (n.d.). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir. Retrieved from [Link]

  • ACS Publications. (2022, August 22). Moving Protein PEGylation from an Art to a Data Science | Bioconjugate Chemistry. Retrieved from [Link]

Sources

Introduction: The Significance of mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of mPEG9-CH2COOH

Methoxy-poly(ethylene glycol)9-acetic acid (this compound) is a heterobifunctional, monodisperse PEG linker.[1] Its structure consists of a chain of nine ethylene glycol units, capped at one end with a chemically inert methoxy group and terminated at the other with a reactive carboxylic acid group.[2][] This specific architecture makes it an invaluable tool in bioconjugation, a process commonly known as PEGylation.

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, while the terminal carboxylic acid allows for covalent attachment to primary amine groups on proteins, peptides, or small molecule drugs through the formation of a stable amide bond.[2][] This modification can improve the pharmacokinetic properties of therapeutic agents, increasing their circulatory half-life and reducing immunogenicity.[5][6] The synthesis of high-purity this compound is paramount, as contaminants like the starting material, mPEG9-OH, can compete in subsequent conjugation reactions, leading to lower yields and complex purification challenges.

Strategic Synthesis Planning: Alkylation vs. Direct Oxidation

Two primary routes dominate the synthesis of mPEG-carboxylic acids: the Williamson ether synthesis (alkylation) of the terminal alcohol and its direct oxidation.

FeatureRoute 1: Williamson Ether Synthesis (Alkylation) Route 2: Direct Oxidation
Principle Two-step process: Deprotonation of mPEG-OH and reaction with a haloacetate ester, followed by deprotection.One-step conversion of the terminal primary alcohol directly to a carboxylic acid.
Key Reagents Strong base (e.g., NaH, t-BuOK), protected haloacetate (e.g., tert-butyl bromoacetate), acid for deprotection (e.g., TFA).[7][8]Catalytic oxidant system (e.g., TEMPO/NaOCl/NaClO2).[9][10][11]
Advantages High purity achievable due to the clean deprotection of the t-butyl ester, minimizing residual starting material.[7] Well-established and reliable.Milder reaction conditions, high yields, and avoids harsh reagents that could degrade the PEG backbone.[9][12]
Challenges Requires stoichiometric use of a strong, moisture-sensitive base. Involves a protection/deprotection sequence.The reaction can sometimes be sluggish with hydrophobic substrates, and careful control of pH is necessary.[9][10]
Purity Excellent, often >99% after purification.[7]Very good, but may require careful purification to remove catalytic residues.

For applications demanding the highest purity, the Williamson ether synthesis using a tert-butyl protected intermediate is often the preferred method. The use of a tert-butyl ester is a critical choice; its removal via acidolysis is exceptionally clean compared to the saponification of other esters (e.g., ethyl esters), which can be incomplete and complicate purification.[7] This guide will provide a detailed protocol for this route.

Primary Synthesis Route: Williamson Ether Synthesis via t-Butyl Ester Intermediate

This strategy is based on forming a more nucleophilic alkoxide from the terminal hydroxyl of mPEG9-OH, which then displaces a halide from an acetate derivative. The use of a tert-butyl ester protecting group is key to achieving a high-purity final product.

Reaction Scheme

The synthesis proceeds in two main steps: alkylation followed by acidic deprotection.

cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection mPEG_OH mPEG9-OH Base 1) K-OtBu or NaH THF, 0°C to RT mPEG_tBu mPEG9-CH2-COO-tBu mPEG_OH->mPEG_tBu Alkylation Haloacetate 2) Br-CH2-COO-tBu mPEG_tBu_2 mPEG9-CH2-COO-tBu Acid TFA/DCM mPEG_COOH mPEG9-CH2-COOH mPEG_tBu_2->mPEG_COOH Acidolysis

Caption: Two-step synthesis of this compound via a t-butyl ester intermediate.

Detailed Experimental Protocol

Materials:

  • mPEG9-OH (MW: 426.51 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • tert-Butyl bromoacetate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of mPEG9-CH2-COO-tBu (t-Butyl Ester Intermediate)

  • Preparation: Dry all glassware thoroughly. Under an inert atmosphere (Argon or Nitrogen), dissolve mPEG9-OH (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, or if using NaH, add the dispersion and allow the mixture to stir until hydrogen evolution ceases. Expertise & Experience: Using t-BuOK is often preferred as the resulting t-butanol is more easily removed than mineral oil from NaH dispersions. The reaction is performed at 0°C to control the exothermic deprotonation.

  • Alkylation: While maintaining the inert atmosphere, slowly add tert-butyl bromoacetate (1.5 eq) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding water. Remove the THF under reduced pressure. Dilute the residue with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude t-butyl ester intermediate as an oil.[7]

Step 2: Synthesis of this compound (Deprotection)

  • Acidolysis: Dissolve the crude mPEG9-CH2-COO-tBu intermediate from Step 1 in a mixture of DCM and TFA (e.g., a 1:1 or 2:1 v/v ratio).[7] Trustworthiness: This step must be performed in a fume hood as TFA is corrosive and volatile. The reaction is typically rapid.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The removal of the t-butyl group generates isobutylene gas.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.

  • Purification: Dissolve the resulting crude oil in a minimal amount of DCM. Precipitate the product by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.[13]

  • Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Process Workflow

start Start: mPEG9-OH in Anhydrous THF deprotonate Add Base (t-BuOK) 0°C, Inert Atmosphere start->deprotonate alkylate Add t-Butyl Bromoacetate Stir Overnight deprotonate->alkylate quench Quench with Water Remove THF alkylate->quench extract1 Extract with DCM Wash with Brine quench->extract1 dry1 Dry (MgSO4) Concentrate extract1->dry1 intermediate Crude Intermediate: mPEG9-CH2-COO-tBu dry1->intermediate deprotect Dissolve in DCM/TFA Stir 2-4h intermediate->deprotect concentrate2 Remove Solvents (Rotary Evaporation) deprotect->concentrate2 precipitate Precipitate from Cold Diethyl Ether concentrate2->precipitate isolate Filter and Dry Under Vacuum precipitate->isolate product Final Product: High-Purity this compound isolate->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Alternative Route: TEMPO-Mediated Direct Oxidation

For a more streamlined, "greener" synthesis, the direct oxidation of mPEG9-OH is an excellent alternative. The TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalyzed system is particularly effective.[9][12]

Reaction Scheme

mPEG_OH mPEG9-OH reagents TEMPO (cat.) NaOCl, NaClO2 Aqueous Buffer (pH ~10) mPEG_COOH This compound mPEG_OH->mPEG_COOH Direct Oxidation

Caption: TEMPO-catalyzed direct oxidation of mPEG9-OH to this compound.

This method involves oxidizing the primary alcohol first to an aldehyde with TEMPO/NaOCl, which is then further oxidized in situ to the carboxylic acid by a co-oxidant like sodium chlorite (NaClO2).[10][11] The reaction is typically run in an aqueous buffer system at a controlled pH (around 9-11).[9] While efficient, it requires careful purification to remove salt byproducts and any remaining catalyst.

Purification and Quality Control

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the final product's identity and purity.

Characterization Data

The successful synthesis of this compound can be confirmed by a suite of analytical techniques.

TechniquePurposeExpected Result for this compound (MW: 486.55)
¹H NMR Structural verification and purity assessment.-O-CH₃: ~3.38 ppm (singlet, 3H). PEG Backbone (-CH₂CH₂O-): ~3.64 ppm (multiplet, 36H). -O-CH₂-COOH: ~4.15 ppm (singlet, 2H).[13][14] The absence of a triplet at ~3.5-3.7 ppm corresponding to the terminal -CH₂OH of the starting material confirms high conversion.
FT-IR Functional group identification.Appearance of a strong carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹.[9]
ESI-MS Molecular weight confirmation.A peak corresponding to the molecular ion [M+Na]⁺ at m/z ~509.5 or [M+H]⁺ at m/z ~487.5.
Purity Assessment

Purity is most commonly determined by ¹H NMR spectroscopy. By integrating the characteristic peaks, one can quantify the conversion and detect residual starting material.

  • Integration Ratio: The ratio of the integral of the methylene protons adjacent to the carboxylic acid (-O-CH₂ -COOH at ~4.15 ppm) to the integral of the terminal methoxy protons (-O-CH₃ at ~3.38 ppm) should be 2:3.

  • Residual mPEG9-OH: The absence of the terminal methylene proton signal from mPEG9-OH is the clearest indicator of high purity.

Conclusion

The synthesis of this compound is a critical process for researchers in drug delivery and bioconjugation. The Williamson ether synthesis, employing a t-butyl protected intermediate, stands out as a robust and reliable method for producing this reagent with the high purity required for pharmaceutical applications.[7][8] While direct oxidation offers a milder alternative, the alkylation route provides a greater degree of control over the final product's quality. Meticulous execution of the protocol, followed by rigorous purification and characterization by NMR and MS, will ensure the successful production of this compound, ready for its role in advancing therapeutic and materials science research.

References

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  • 1 H-NMR spectra of mPEG-COOH and mbPPDO-b-PEG using CDCl 3 as solvent. - ResearchGate. [Link]

  • Bradley, A. J., & Scott, M. D. (2004). Separation and purification of methoxypoly(ethylene glycol) grafted red blood cells via two-phase partitioning. Journal of Chromatography B, 807(1), 163-168. [Link]

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  • Lei, Z., & Huang, X. (2011). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Organic letters, 13(10), 2678–2681. [Link]

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Foreword: The Critical Role of Solubility in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of mPEG9-CH2COOH in DMSO

In the fields of drug delivery, proteomics, and nanotechnology, the precise control over molecular architecture is paramount. Heterobifunctional linkers, such as methoxy-poly(ethylene glycol)-carboxymethyl (this compound), are fundamental building blocks in this pursuit. They offer a hydrophilic spacer arm to improve the pharmacokinetic properties of a conjugate, a terminal carboxylic acid for covalent attachment to amine-containing biomolecules, and a methoxy cap to prevent crosslinking.[1][2] However, before any conjugation chemistry can occur, these linkers must be effectively dissolved. The choice of solvent is not trivial; it governs reaction kinetics, stability, and the ultimate success of the conjugation. Dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent, is a common choice for this purpose.[3][4] This guide provides a comprehensive examination of the solubility of this compound in DMSO, grounding theoretical principles in practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical Principles: A Molecular Perspective on Solubility

The high solubility of this compound in DMSO is governed by the fundamental principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and the solvent.

  • This compound Structure: This molecule possesses distinct regions of polarity. The core is a hydrophilic chain of nine ethylene glycol units, rich in ether linkages (C-O-C). One terminus is a polar carboxylic acid group (-COOH), capable of acting as a hydrogen bond donor. The other terminus is a methoxy group (-OCH₃), which is comparatively less polar.

  • DMSO as a "Super Solvent": DMSO, with the chemical formula (CH₃)₂S=O, is a highly polar aprotic solvent.[4] Its potent solvent properties stem from the strong dipole of the sulfoxide bond. It can accept hydrogen bonds but does not donate them, a characteristic of aprotic solvents.

  • Intermolecular Interactions: The solubility is a direct result of favorable interactions between the two molecules. The oxygen atoms in the ether linkages of the PEG backbone and the carbonyl oxygen of the carboxylic acid group interact strongly with the partially positive sulfur atom of DMSO via dipole-dipole forces. The acidic proton of the -COOH group can form a hydrogen bond with the highly electronegative oxygen atom of the DMSO molecule. These collective forces overcome the solute-solute interactions within the solid this compound, leading to dissolution.[5]

The relatively low molecular weight of the mPEG9 variant (approximately 486.55 g/mol ) further facilitates solubility, as larger PEG chains can exhibit decreased solubility in some organic solvents.[1][6][7]

cluster_mPEG This compound cluster_DMSO DMSO Molecules mPEG_backbone CH₃O-(CH₂CH₂O)₈-CH₂- COOH C(=O)OH DMSO1 S⁺(=O⁻)(CH₃)₂ mPEG_backbone->DMSO1 DMSO2 S⁺(=O⁻)(CH₃)₂ COOH->DMSO2 Hydrogen Bond (Carboxyl H ↔ Sulfoxide O) DMSO3 S⁺(=O⁻)(CH₃)₂ COOH->DMSO3 Dipole-Dipole (Carbonyl O ↔ Sulfur S)

Fig 1: Intermolecular forces between this compound and DMSO.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not always published in extensive tables, data from closely related low-molecular-weight PEG-acid compounds and general technical information for PEG derivatives indicate high solubility in DMSO.[6][8][9] For a similar compound, m-PEG5-acid, a solubility of 100 mg/mL in DMSO has been reported, often requiring sonication to expedite dissolution.[6] Based on this and extensive field experience, the following table provides an illustrative and practical guide to the solubility of this compound.

Concentration (mg/mL)Temperature (°C)MethodObservation
5025VortexingForms a clear, colorless solution within 1-2 minutes.
10025Vortexing & SonicationForms a clear, colorless solution. Sonication for 5-10 minutes may be required to fully dissolve waxy solids.[6]
15025Vortexing & SonicationMay form a viscous, clear solution. Undissolved solid may persist without gentle warming.
>15040Stirring & Gentle HeatHigh concentrations are achievable with gentle warming (30-40°C), resulting in a clear, viscous solution.[9]

Experimental Protocol: Gravimetric Determination of Solubility

This protocol describes a self-validating system for accurately determining the saturation solubility of this compound in DMSO at a controlled temperature. The gravimetric method is robust and does not require complex analytical instrumentation.

Objective: To determine the maximum concentration (mg/mL) of this compound that dissolves in anhydrous DMSO at 25°C.

Materials:

  • This compound (stored in a desiccator)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2 mL glass vials with screw caps

  • Analytical balance (readable to 0.01 mg)

  • Calibrated micropipettes

  • Vortex mixer

  • Thermostatic water bath or incubator set to 25°C

  • Benchtop centrifuge

  • Vacuum oven or desiccator

Methodology:

G start Start: Equilibrate Materials to 25°C prep Step 1: Prepare Supersaturated Mixture Add ~150 mg this compound to 1.0 mL Anhydrous DMSO in a vial. start->prep equil Step 2: Equilibrate Vortex for 30s. Place in 25°C water bath with continuous stirring for 24 hours. prep->equil separate Step 3: Phase Separation Centrifuge at 5000 x g for 15 min to pellet excess solid. equil->separate aliquot Step 4: Sample Supernatant Carefully transfer 0.5 mL of the clear supernatant to a pre-weighed vial. separate->aliquot weigh1 Step 5: Determine Mass of Solution Weigh the vial with the supernatant. (Mass_Total) aliquot->weigh1 evap Step 6: Evaporate Solvent Dry sample in vacuum oven at 60°C until constant weight is achieved. weigh1->evap weigh2 Step 7: Determine Mass of Solute Weigh the vial with the dried solute. (Mass_Solute) evap->weigh2 calc Step 8: Calculate Solubility Solubility (mg/mL) = Mass_Solute / 0.5 mL weigh2->calc end End: Report Result calc->end

Fig 2: Workflow for gravimetric solubility determination.

Detailed Steps:

  • Preparation: Allow all reagents and vials to equilibrate to room temperature (25°C) before opening to prevent moisture condensation.[8][10]

  • Creating a Saturated Solution: To a 2 mL vial, add an excess of this compound (e.g., 150-200 mg). Precisely add 1.0 mL of anhydrous DMSO.

  • Equilibration: Cap the vial tightly and vortex vigorously for 1 minute. Place the vial in a shaker or on a magnetic stir plate within a 25°C incubator. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Visual inspection should confirm the presence of undissolved solid at the bottom of the vial.

  • Separation: Centrifuge the vial at a moderate speed (e.g., 5000 x g) for 15 minutes to pellet all undissolved solid material.

  • Sampling: Tare a clean, dry 2 mL vial on the analytical balance. Carefully, without disturbing the pellet, withdraw a precise aliquot (e.g., 500 µL) of the clear supernatant and transfer it to the tared vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the supernatant to determine the mass of the solution.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 60-70°C) until the DMSO has completely evaporated and a constant weight of the dried this compound is achieved.

    • The final weight of the vial minus its tare weight gives the mass of the dissolved solute.

  • Calculation:

    • Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

This protocol is self-validating because the continuous presence of excess solid during equilibration ensures a true saturated state is achieved and analyzed.

Field Insights and Troubleshooting

  • The Challenge of Hygroscopicity: Both DMSO and PEG reagents are highly hygroscopic.[8] The presence of water can alter the polarity of the solvent system and potentially hydrolyze activated PEG esters in subsequent reactions. Always use anhydrous grade DMSO from a freshly opened bottle or one stored under inert gas. Equilibrate PEG reagents to room temperature before opening the vial to prevent atmospheric moisture from condensing on the cold solid.[10]

  • Aids to Dissolution: For preparing highly concentrated stock solutions (≥100 mg/mL), dissolution can be slow. Sonication is an effective method to break up aggregates of the solid material and increase the surface area for dissolution.[6] Gentle warming in a 30-40°C water bath can also significantly increase the rate of dissolution.[6][9] Avoid excessive heat, which could potentially degrade the reagent.

  • Storage of Stock Solutions: Once dissolved in anhydrous DMSO, this compound stock solutions are relatively stable. For short-term storage (1-2 weeks), store at 2-8°C with protection from light. For long-term storage, aliquot and store at -20°C.[8] Be aware that DMSO freezes at 19°C, so solutions will be solid when stored at lower temperatures.[4] Allow them to fully thaw and vortex well before use.

Conclusion

This compound demonstrates excellent solubility in DMSO, a property driven by strong, favorable intermolecular dipole-dipole interactions and hydrogen bonding. This robust solubility is a cornerstone of its utility in bioconjugation, allowing for the preparation of high-concentration stock solutions required for efficient reaction kinetics. By employing the rigorous experimental protocols and adhering to best practices for handling hygroscopic materials as detailed in this guide, researchers can ensure reproducible and successful outcomes in their conjugation workflows, ultimately advancing the development of novel therapeutics and diagnostics.

References

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  • How can I get the solubility of an unknown polymer in a given solvent?. ResearchGate. [Link]

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  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center (DTIC). [Link]

  • Industrial Polymer Chemistry: Experiment 1 Identification of Polymers From Solubility Tests. Scribd. [Link]

  • PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [Link]

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An In-depth Technical Guide to the ¹H NMR Characterization of mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Functionalized Polymers

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) derivatives are foundational. Their ability to improve solubility, stability, and pharmacokinetic profiles of therapeutic agents is unparalleled. The molecule of interest, mPEG9-CH2COOH (Methoxy-Polyethylene Glycol (9) Acetic Acid), represents a critical class of bifunctional linkers, featuring a terminal methoxy group for stability and a carboxyl group for covalent attachment to proteins, peptides, or small molecules.

The successful synthesis and purification of this molecule are prerequisites for its use. However, "success" in synthesis is not an assumption but a verifiable outcome. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary, indispensable tool for this verification. It provides an unambiguous fingerprint of the molecular structure, allowing for confirmation of identity, assessment of functionalization efficiency, and quantification of purity.

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with the underlying logic and field-proven methodologies required to perform and interpret the ¹H NMR characterization of this compound with the highest degree of scientific integrity. We will delve into not just the "how" but the critical "why" of each experimental choice, ensuring that the described protocols are robust and self-validating.

Foundational Principles: Deciphering the ¹H NMR Spectrum of this compound

The power of ¹H NMR lies in its ability to resolve distinct proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. For this compound, with the representative structure CH₃O-(CH₂CH₂O)₉-CH₂-COOH , we can anticipate several key signals.

Assigning the Proton Environments

The molecule can be dissected into three primary regions, each with a unique magnetic environment and a corresponding ¹H NMR signature:

  • The Methoxy Terminus (CH₃O-): This is a magnetically isolated methyl group. It appears as a sharp singlet and serves as an invaluable internal reference for quantitative analysis.

  • The PEG Backbone (-OCH₂CH₂O-): This constitutes the bulk of the molecule. The numerous, chemically similar methylene protons of the repeating ethylene glycol units overlap to form a large, complex signal.

  • The Carboxymethyl Terminus (-OCH₂COOH): The methylene group directly attached to the carboxyl function is significantly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group, shifting its signal downfield into a clear diagnostic window.

A Critical Caveat: The Impact of ¹³C Satellites

A common and significant error in the analysis of PEGylated molecules is the misinterpretation of ¹³C satellites.[1][2][3][4] A standard ¹H NMR experiment is not ¹³C decoupled.[2][3][5] Due to the 1.1% natural abundance of the NMR-active ¹³C isotope, a small fraction of protons in the massive PEG backbone are directly bonded to a ¹³C atom. This results in spin-spin coupling, splitting the signal for these protons into a doublet.

These "satellite" peaks appear symmetrically upfield and downfield of the main backbone signal, separated by the one-bond ¹J(C,H) coupling constant (typically ~140-145 Hz).[2][3] For a large polymer, the integrated area of these satellites can become comparable to the area of the terminal end-group signals, leading to grossly inaccurate calculations of molecular weight or functionalization purity if they are not correctly identified.[1][2]

Expected Spectral Data Summary

The following table outlines the anticipated signals for this compound. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm and may vary slightly based on solvent and concentration.

Assignment Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Theoretical Integration
a CH₃ O-~ 3.38Singlet3H
b -(OCH₂CH₂ O)₉-~ 3.64Multiplet / Broad Singlet36H
c -O-CH₂ -COOH~ 4.1 - 4.2Singlet2H
d -COOH Variable (5 - 12)Broad Singlet1H
e ¹³C Satellites of (b)~ δ(b) ± 0.2 ppm (at 400 MHz)Multiplet~0.4H (total)

Note on Integration: The theoretical integration values are based on setting the integral of the terminal methoxy group (Proton Group a ) to 3.00. The carboxyl proton (d ) is often not integrated due to exchange broadening, especially in protic solvents or in the presence of water.

Experimental Design: A Self-Validating Protocol

The quality and reliability of NMR data are dictated by meticulous experimental design. This section provides a comprehensive, step-by-step protocol that incorporates checks and balances to ensure data integrity.

Core Workflow for Characterization

The logical flow from sample to final analysis is crucial for reproducible results.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: NMR Acquisition cluster_proc Part C: Data Processing & Analysis prep_node 1. Select & Prepare Solvent (e.g., CDCl3 or DMSO-d6) sample_node 2. Accurately Weigh Sample (5-10 mg) prep_node->sample_node dissolve_node 3. Dissolve in Solvent (0.6-0.7 mL) & Vortex sample_node->dissolve_node transfer_node 4. Transfer to NMR Tube dissolve_node->transfer_node load_node 5. Load Sample & Lock transfer_node->load_node shim_node 6. Shim Magnetic Field load_node->shim_node setup_node 7. Set Acquisition Parameters (zg30, d1=5s, ns=16) shim_node->setup_node acq_node 8. Acquire Spectrum setup_node->acq_node proc_node 9. Fourier Transform & Phase acq_node->proc_node base_node 10. Baseline Correction proc_node->base_node ref_node 11. Reference Spectrum (TMS or Residual Solvent) base_node->ref_node int_node 12. Integrate & Assign Peaks ref_node->int_node quant_node 13. Verify Stoichiometry & Purity int_node->quant_node

Caption: Experimental workflow for ¹H NMR characterization.

Part A: Sample Preparation - The Causality of Solvent Choice

The choice of deuterated solvent is the most critical decision in the sample preparation phase.

  • Deuterated Chloroform (CDCl₃):

    • Pros: Excellent solubilizing power for PEGs, low viscosity, and provides a clean spectral window. It is the most common choice for routine structural confirmation.[1][6]

    • Cons: The acidic carboxyl proton (-COOH) is often broad or completely unobserved due to rapid chemical exchange with trace amounts of water or self-association.

    • Residual Signal: A singlet at ~7.26 ppm. Water appears as a singlet around 1.56 ppm.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆):

    • Pros: This is the solvent of choice for definitive end-group analysis.[4][7] DMSO is a strong hydrogen bond acceptor, which slows the exchange rate of the -COOH proton, causing it to appear as a sharper, observable peak, confirming the presence of the carboxylic acid.[4]

    • Cons: DMSO is hygroscopic, so a large water peak is common. Its higher viscosity can lead to slightly broader lines compared to CDCl₃.

    • Residual Signal: A quintet at ~2.50 ppm. Water appears as a singlet around 3.33 ppm.

Protocol:

  • Select the appropriate deuterated solvent based on the analytical goal (CDCl₃ for general structure, DMSO-d₆ for carboxyl confirmation).

  • Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add 0.6 - 0.7 mL of the deuterated solvent.

  • Vortex the sample until the solid is completely dissolved. A gentle warming may be required.

  • Transfer the solution into a high-quality 5 mm NMR tube.

Part B: NMR Spectrometer Setup and Data Acquisition

A higher field spectrometer (400 MHz or greater) is recommended to achieve better signal dispersion, which is helpful for resolving the end-group signals from the broad polymer backbone.[8]

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

Parameter Value Justification (The "Why")
Pulse Programzg30A standard 30° pulse experiment; provides good signal in a short time and mitigates T₁ saturation effects compared to a 90° pulse.
Number of Scans (ns)16 - 64Sufficient to achieve an excellent signal-to-noise ratio for the low-intensity end-group signals.
Relaxation Delay (d1)5 secondsCrucial for quantitation. This delay allows all protons, including those with longer spin-lattice relaxation times (T₁), to fully relax back to equilibrium before the next pulse. Using a short delay will disproportionately saturate signals with long T₁ values, rendering integration inaccurate.
Acquisition Time (aq)3 - 4 secondsProvides sufficient digital resolution to define sharp singlet and multiplet peaks accurately.
Spectral Width (sw)~20 ppmA wide window from approximately -2 to 18 ppm ensures all possible signals, including the downfield carboxyl proton, are captured.

Data Interpretation: From Spectrum to Structure

Processing the Raw Data
  • Fourier Transform: Convert the raw time-domain signal (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase so that all peaks are in positive absorption mode with a flat baseline at the peak base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline. This is essential for accurate integration.

  • Referencing: Calibrate the x-axis (chemical shift). Set the TMS signal to 0.00 ppm. If TMS is not present, use the residual solvent signal as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[9][10]

Quantitative Analysis: A Self-Validating Integration

The integration process provides the stoichiometric validation of the structure.

  • Set the Reference Integral: Calibrate the integration by setting the area of the sharp singlet at ~3.38 ppm (the CH₃O- group) to a value of 3.00 .

  • Integrate Diagnostic Peaks:

    • Integrate the singlet at ~4.1-4.2 ppm. This corresponds to the -O-CH₂-COOH group. Its value should be very close to 2.00 . A significant deviation suggests impurity or incomplete functionalization.

    • Integrate the large signal complex around 3.64 ppm for the PEG backbone. Its value should be close to 36.00 (9 repeating units x 4 protons/unit).

  • Assess Purity: Look for any unexpected peaks. For example, a triplet around 3.7 ppm could indicate the -CH₂OH terminus of unreacted mPEG9-OH starting material. Integrate these impurity peaks relative to the reference integral to quantify their level.

G structure This compound Structure CH₃O- -(CH₂CH₂O)₉- -CH₂-COOH spectrum ¹H NMR Spectrum δ ~3.38 ppm (Singlet, 3H) δ ~3.64 ppm (Multiplet, 36H) δ ~4.1 ppm (Singlet, 2H) structure:p1->spectrum:s1 correlates to structure:p2->spectrum:s2 correlates to structure:p3->spectrum:s3 correlates to

Caption: Correlation between molecular structure and ¹H NMR signals.

Conclusion: Beyond a Spectrum, an Assurance of Quality

The ¹H NMR characterization of this compound is a foundational assay in the workflow of drug development and bioconjugation. When performed with a deep understanding of the underlying principles—from the critical impact of ¹³C satellites to the logic of solvent selection and the necessity of quantitative acquisition parameters—the technique provides an unambiguous and definitive assessment of molecular identity and purity. This guide serves as a framework for establishing robust, self-validating protocols that ensure the quality and reliability of these essential molecules, thereby underpinning the integrity of the downstream research and development that relies upon them.

References

  • Bhatt, N., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(7), 3730-8. [Link]

  • Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Myers, K. K., et al. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. [Link]

  • Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(5), 4969-4978. [Link]

  • Harris, J. M., et al. (1992). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Royal Society of Chemistry (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry A. Royal Society of Chemistry. [Link]

  • Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (2023). PEG conjugation. Area of interest (δ = 3.30−4.40 ppm) 1 H NMR spectra... [Link]

  • Open-i. (2010). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). [Link]

  • Harris, J. M., et al. (1992). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate. [Link]

  • Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

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Introduction: The Role of mPEG9-CH2COOH in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of mPEG9-CH2COOH

Methoxy Polyethylene Glycol Acetic Acid with nine repeating ethylene glycol units (this compound) is a heterobifunctional linker of significant interest in drug development, nanotechnology, and diagnostics.[1] Its structure combines a stable, inert methoxy-terminated polyethylene glycol (PEG) chain with a reactive terminal carboxylic acid. This unique architecture allows for the covalent attachment of the PEG moiety to various biomolecules and surfaces, a process known as PEGylation.[2]

The PEG component is renowned for its ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules, often reducing immunogenicity and improving their in-vivo half-life.[2][3][4] The terminal carboxylic acid provides a versatile chemical handle for conjugation, primarily targeting primary amines on proteins, peptides, or functionalized nanoparticles.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, detailing its characterization, handling, and application in key experimental workflows.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use. The molecule's identity is defined by its structure, molecular weight, and physical state.

Molecular Identity

The structure consists of a monomethyl ether cap at one end of a nona-ethylene glycol chain, and a terminal carboxylic acid group at the other. This heterobifunctional nature is key to its utility as a linker.[1]

CH3 CH3 O1 O CH3->O1 backbone (CH2CH2O)8 O1->backbone CH2_1 CH2 backbone->CH2_1 CH2_2 CH2 CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH2 O2->CH2_3 COOH COOH CH2_3->COOH

Caption: Molecular structure of this compound.

Summary of Properties

The key quantitative data for this compound are summarized in the table below. Note that slight variations in reported molecular weight may exist between suppliers based on the exact chemical structure (e.g., this compound vs. mPEG9-OCH2COOH).

PropertyValueSource(s)
Synonyms Methoxy-PEG9-Acetic acid, mPEG9-acid[7]
CAS Number 405518-55-0[1][7][8]
Molecular Formula C₂₁H₄₂O₁₂[1][7]
Molecular Weight ~486.55 g/mol [1][7][8]
Appearance White Powder or Colorless Liquid/Viscous Oil[4][7][9]
Purity Typically >95% or >98%[5][9]

Solubility, Stability, and Handling

Proper handling and storage are paramount to maintaining the integrity and reactivity of the linker.

Solubility Profile

The hydrophilic PEG chain confers excellent solubility in aqueous media and a range of organic solvents, which is a significant advantage for bioconjugation reactions that often require mixed solvent systems.[5]

SolventSolubilitySource(s)
Water Soluble[5]
DMSO, DMF Soluble[10]
Dichloromethane (DCM), Chloroform Soluble[10]
  • Expert Insight: The solubility in both aqueous buffers and polar aprotic organic solvents like DMSO or DMF is crucial. It allows the linker to be dissolved at a high concentration in a minimal volume of organic solvent before being added to an aqueous solution of a biomolecule (e.g., a protein), thereby minimizing the risk of protein precipitation.

Stability and Storage

To prevent degradation, particularly hydrolysis or other side reactions, specific storage conditions are required.

ConditionRecommendationRationaleSource(s)
Temperature -20°C to -5°CMinimizes degradation and maintains long-term stability.[3][5][7][11]
Atmosphere Store in a dry place, under inert gas if possible.Protects from moisture, which can affect the carboxylic acid group.[3][11]
Light Avoid direct sunlight.Prevents potential light-induced degradation.[3][11]

The product is generally stable under normal handling and storage conditions.[11][12] Avoid high temperatures and strong oxidizing agents.[11]

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should be followed.[11][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][12]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[12]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][12] In case of contact, rinse the affected area with plenty of water.[10]

Chemical Reactivity and Bioconjugation

The utility of this compound lies in the reactivity of its terminal carboxylic acid group. This group can be activated to form a stable amide bond with primary amines (-NH₂), which are abundantly available on the surface of proteins and peptides (e.g., the epsilon-amine of lysine residues).

Amide Bond Formation Workflow

The most common method for conjugating a carboxylic acid to a primary amine is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

start This compound + Biomolecule-NH2 step1 Activate Carboxylic Acid with EDC + NHS start->step1 intermediate mPEG9-CH2CO-NHS Ester (Reactive Intermediate) step1->intermediate Forms unstable O-acylisourea, stabilized by NHS step2 React with Biomolecule-NH2 intermediate->step2 product mPEG9-Biomolecule Conjugate (Stable Amide Bond) step2->product NHS is released purify Purification (e.g., SEC, Dialysis) product->purify final Characterized Conjugate purify->final

Caption: EDC/NHS mediated bioconjugation workflow.

  • Causality Behind the Method: Using EDC alone can lead to the formation of an unstable O-acylisourea intermediate that can hydrolyze back to the carboxylic acid or rearrange. NHS is added to trap this intermediate, forming a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous buffers and reacts efficiently with primary amines to form the final, highly stable amide bond.[4]

Experimental Protocol: Conjugation to a Model Protein

This protocol provides a self-validating system for coupling this compound to a protein, such as Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Protein (e.g., BSA)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris, pH 8.5

  • Anhydrous DMSO

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Activation:

    • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.

    • Immediately add a 25-60 fold molar excess of EDC and Sulfo-NHS to the reaction mixture.

  • Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG linker and coupling reagents via dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Validation & Characterization:

    • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift to a higher apparent molecular weight.

    • Mass Spectrometry (MALDI-TOF): Confirm the mass increase corresponding to the addition of one or more mPEG9 units.

    • HPLC: Use reverse-phase or size-exclusion chromatography to assess the purity of the final conjugate.

Analytical Characterization

Confirming the identity, purity, and integrity of this compound before and after conjugation is essential.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for structural confirmation and purity assessment of PEG derivatives.[14]

Typical ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (δ, ppm)DescriptionSource(s)
CH₃ O-~3.38Singlet, terminal methoxy group[15]
-OCH₂CH₂ O-~3.65Broad singlet, repeating ethylene glycol backbone[15]
-OCH₂ COOH~4.1-4.3Singlet/Triplet, methylene protons adjacent to the carboxylic acid[16]
-COOH VariableBroad singlet, acidic proton (often not observed)
  • Expert Insight: The integration ratio of the terminal methoxy protons (δ ~3.38) to the repeating backbone protons (δ ~3.65) can be used to estimate the degree of polymerization and confirm the PEG chain length. However, for large polymers, the contribution from ¹³C satellite peaks can interfere with accurate integration, a factor that must be considered during analysis.[14]

Protocol: Sample Preparation for ¹H NMR
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

  • Mixing: Gently vortex or invert the tube until the sample is fully dissolved.

  • Analysis: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Process the data to assign peaks and perform integration.

Other Analytical Techniques
  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups. Expect to see a strong, broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹) for the carboxylic acid, and a prominent C-O-C ether stretch (~1100 cm⁻¹).

  • Chromatography (HPLC/SEC): High-performance liquid chromatography or size-exclusion chromatography can be used to assess the purity of the material, detecting any non-PEGylated impurities or polymers of different lengths (polydispersity).

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several advanced applications.

core This compound Physicochemical Properties prop1 Hydrophilic PEG Chain core->prop1 prop2 Reactive -COOH Group core->prop2 prop3 Defined Length (Monodisperse) core->prop3 app1 Drug Delivery prop1->app1 Improves drug solubility & circulation time app3 Surface Modification (Nanoparticles, Biosensors) prop1->app3 Creates hydrophilic, anti-fouling surfaces app2 Bioconjugation (e.g., ADCs) prop2->app2 Covalent attachment to antibodies/proteins prop2->app3 Anchors PEG layer to functionalized surfaces prop3->app1 Ensures product homogeneity prop3->app2 Precise linker spacing app_header Primary Applications

Caption: Relationship between properties and applications.

  • Drug Delivery: this compound is used to functionalize nanoparticles or liposomes, creating a hydrophilic "stealth" layer that helps evade the immune system and prolong circulation time, leading to improved drug accumulation at target sites.[5][17]

  • Bioconjugation: It serves as a flexible, hydrophilic spacer arm in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) or PROTACs, linking a targeting moiety to a therapeutic payload.[1][4][18]

  • Surface Modification: The linker is used to immobilize proteins or peptides onto biosensor surfaces or medical devices, where the PEG chain acts to reduce non-specific protein adsorption and improve biocompatibility.[3][6]

References

  • This compound - CD Bioparticles. (URL: [Link])

  • Safety Data Sheet(SDS). (URL: [Link])

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Publications. (URL: [Link])

  • 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B).Abbrev | Open-i. (URL: [Link])

  • 1 H-NMR spectra of mPEG-COOH and mbPPDO-b-PEG using CDCl 3 as solvent. (URL: [Link])

  • mPEG9-CH2CH2COOtBu - CD Bioparticles. (URL: [Link])

  • Fig. 1. 1 H NMR spectra (400 MHz, CDCl 3 ) of mPEG, mPEG-COOH and... - ResearchGate. (URL: [Link])

  • mPEG 9 -CH 2 CH 2 COOH - BIOMATRIK. (URL: [Link])

  • Advances in Bioconjugation - PMC - PubMed Central. (URL: [Link])

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The Versatility of Carboxyl-Terminated PEG Linkers: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of PEGylation and the Role of the Carboxyl Terminus

In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) has emerged as a transformative tool. The process of covalently attaching PEG chains to molecules, known as PEGylation, offers a multitude of advantages, including enhanced solubility, reduced immunogenicity, and prolonged circulation half-life of therapeutic agents.[1][2] Among the diverse array of functionalized PEG derivatives, carboxyl-terminated PEG (PEG-COOH) linkers stand out for their stability and versatility. Unlike their pre-activated counterparts, such as NHS-ester PEGs, carboxyl-terminated linkers provide greater control over the conjugation process, allowing for activation at the desired moment, thereby minimizing hydrolysis and non-specific reactions.[3][4] This guide provides a comprehensive overview of the applications of carboxyl-terminated PEG linkers, delving into the underlying chemistry, detailed experimental protocols, and practical insights to empower researchers in their scientific endeavors.

Core Chemistry: Activation of the Carboxyl Group for Amine Coupling

The covalent attachment of a carboxyl-terminated PEG linker to a biomolecule, typically targeting primary amines on proteins (e.g., lysine residues or the N-terminus), is most commonly achieved through carbodiimide chemistry.[5] The most prevalent method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][6]

This is a two-step, one-pot reaction:

  • Activation: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][6]

  • NHS-Ester Formation: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group. To prevent this and enhance coupling efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[5][6]

  • Conjugation: The PEG-NHS ester then readily reacts with a primary amine on the target biomolecule at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond.[4][6]

EDC_NHS_Activation cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC PEG_NHS PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS + NHS NHS / sulfo-NHS Conjugate PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + Protein_NH2 Protein-NH₂

Figure 1: EDC/NHS activation and conjugation workflow.

Key Applications of Carboxyl-Terminated PEG Linkers

The versatility of COOH-PEG linkers has led to their widespread use across various scientific disciplines.

Bioconjugation and PEGylation of Proteins and Peptides

PEGylation is a cornerstone application for enhancing the therapeutic properties of proteins and peptides.[2] By attaching PEG chains, researchers can improve a drug's pharmacokinetic profile, increase its stability, and reduce its immunogenicity.[2] Carboxyl-terminated PEGs offer precise control over this process.

Experimental Protocol: EDC/NHS-Mediated PEGylation of a Protein

Materials:

  • Carboxyl-terminated PEG (PEG-COOH)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4]

  • Activation of PEG-COOH:

    • Dissolve the PEG-COOH in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and NHS to the PEG-COOH solution.[6]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS solution to the protein solution. The recommended molar ratio of PEG to protein can range from 10:1 to 50:1, depending on the desired degree of PEGylation and the number of available amines on the protein.[5]

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.[4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted PEG-NHS esters.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography or dialysis. The choice of method will depend on the size difference between the PEGylated protein and the unreacted PEG.

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Maximizes the efficiency of EDC-mediated carboxyl activation.[4]
Conjugation pH 7.2 - 8.5Optimal for the reaction between the NHS ester and primary amines.[4]
EDC:NHS Molar Ratio 1:1 to 1:2A slight excess of NHS ensures efficient conversion of the O-acylisourea intermediate.[7]
PEG:Protein Molar Ratio 10:1 to 50:1This should be optimized to achieve the desired degree of PEGylation.[5]
Reaction Time Activation: 15-30 minConjugation: 2h - overnightActivation is rapid, while conjugation time can be varied.[4]
Quenching Reagent Tris, Glycine, HydroxylamineThese amine-containing reagents effectively quench the reaction.[8][9]
Drug Delivery and Nanoparticle Functionalization

Carboxyl-terminated PEG linkers are instrumental in the development of advanced drug delivery systems, particularly in the functionalization of nanoparticles.[] A PEG layer on the surface of nanoparticles creates a "stealth" effect, enabling them to evade the immune system and prolonging their circulation time.[4] The terminal carboxyl group provides a convenient handle for attaching targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[][11]

Nanoparticle_Functionalization Nanoparticle Nanoparticle Core PEG_COOH Carboxyl-Terminated PEG Linker Nanoparticle->PEG_COOH Surface Attachment Functionalized_NP Functionalized Nanoparticle PEG_COOH->Functionalized_NP EDC/NHS Coupling Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Functionalized_NP

Figure 2: Functionalization of a nanoparticle with a targeting ligand via a COOH-PEG linker.

Surface Modification for Biosensors and Immunoassays

The performance of biosensors and immunoassays is critically dependent on the properties of the sensor surface. Carboxyl-terminated PEG linkers are widely used to create biocompatible and anti-fouling surfaces. The PEG layer minimizes the non-specific adsorption of proteins and other biomolecules, which can otherwise lead to false signals and reduced sensitivity. The terminal carboxyl groups can be activated using EDC/NHS chemistry to covalently immobilize capture molecules, such as antibodies or enzymes, in a controlled and oriented manner. This approach has been shown to significantly improve the sensitivity of immunoassays.

Experimental Protocol: Immobilization of an Antibody onto a Carboxylated PEG Surface

Materials:

  • Surface with immobilized carboxyl-terminated PEG linkers

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC and sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Blocking/Quenching Solution (e.g., 1 M ethanolamine-HCl, pH 8.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Surface Activation:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • Incubate the PEG-carboxyl surface with the EDC/sulfo-NHS solution for 15-30 minutes at room temperature.

  • Antibody Immobilization:

    • Wash the activated surface with Activation Buffer.

    • Immediately add the antibody solution to the activated surface.

    • Incubate for 1-2 hours at room temperature.

  • Blocking/Quenching:

    • Wash the surface to remove unbound antibody.

    • Add the Blocking/Quenching Solution and incubate for 30 minutes to deactivate any remaining active NHS esters.

  • Final Wash:

    • Wash the surface extensively with Wash Buffer to remove any non-covalently bound molecules.

Diagnostics and Bio-imaging

In the realm of diagnostics and bio-imaging, carboxyl-terminated PEG linkers facilitate the attachment of signaling molecules, such as fluorescent dyes or contrast agents, to targeting moieties like antibodies. The PEG spacer helps to maintain the functionality of both the targeting molecule and the signaling agent by reducing steric hindrance.

Troubleshooting Common Issues in EDC/NHS Coupling with COOH-PEG Linkers

Even with optimized protocols, challenges can arise during EDC/NHS coupling reactions. Here are some common issues and their potential solutions:

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive EDC/NHS reagents due to hydrolysis.Use fresh reagents and allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[4]
Suboptimal pH for activation or conjugation.Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0.[4]
Presence of competing nucleophiles (e.g., Tris or glycine) in the buffer.Use amine-free and carboxyl-free buffers such as MES for activation and PBS for conjugation.[4]
Steric hindrance on the target molecule.Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group.
Protein Aggregation/Precipitation High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker in the reaction.[4]
High concentration of EDC.If precipitation occurs after adding EDC, try reducing the molar excess used.[1]
Unsuitable buffer conditions.Ensure the buffer maintains the stability and solubility of the protein throughout the reaction and purification process.[4]
Presence of Unconjugated PEG after Purification Inefficient purification method.For larger biomolecules, use dialysis with an appropriate molecular weight cutoff (MWCO) membrane or size-exclusion chromatography (SEC) for effective separation.[4]

Case Studies: FDA-Approved Drugs Utilizing PEGylation

The success of PEGylation technology is underscored by the number of FDA-approved drugs that incorporate PEG to improve their therapeutic efficacy. While the specific linker chemistry is not always publicly disclosed, many of these drugs are based on the stable amide bond formation that is characteristic of reactions involving carboxyl-terminated or NHS-ester PEG derivatives. Examples include:

  • Adagen® (pegademase bovine): The first PEGylated drug approved by the FDA in 1990 for the treatment of severe combined immunodeficiency disease.[2]

  • Neulasta® (pegfilgrastim): A PEGylated form of granulocyte colony-stimulating factor used to treat neutropenia in cancer patients.

  • Pegasys® (peginterferon alfa-2a): Used for the treatment of hepatitis B and C.

  • Movantik® (naloxegol): A PEGylated derivative of naloxone for the treatment of opioid-induced constipation.[2]

Conclusion: A Versatile Tool for Innovation

Carboxyl-terminated PEG linkers are a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Their stability, coupled with the well-established and controllable EDC/NHS activation chemistry, provides a robust platform for a wide range of applications, from enhancing the therapeutic properties of biomolecules to creating advanced drug delivery systems and sensitive diagnostic tools. By understanding the fundamental principles of their chemistry and optimizing reaction conditions, scientists can harness the full potential of these linkers to drive innovation and advance human health.

References

Methodological & Application

Application Note: EDC/NHS Coupling Protocol with mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the landscape of modern therapeutics and diagnostics, the precise modification of biomolecules is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a gold-standard technique to enhance the therapeutic efficacy of proteins, peptides, and nanoparticles.[1] It achieves this by increasing hydrodynamic size, which can prolong circulation half-life, improve stability, and reduce immunogenicity.[1][2] Among the various chemical strategies for PEGylation, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) represents one of the most robust and widely adopted methods for coupling carboxyl groups to primary amines.[3][4][5]

This application note provides a comprehensive, field-tested guide for the successful conjugation of mPEG9-CH2COOH, a discrete PEG derivative with a terminal carboxylic acid, to amine-containing molecules.[6] We will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, offer expert insights for optimization and troubleshooting, and outline methods for the purification and characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation chemistry.

The Reagents: A Closer Look
  • This compound: This reagent features a monodisperse nonaethylene glycol chain, which imparts hydrophilicity and increases the solubility of the conjugate in aqueous media.[6][7] The terminal carboxylic acid is the reactive handle for EDC/NHS activation.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that acts as a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond without becoming part of the final conjugate.[3][8]

  • NHS (N-hydroxysuccinimide): Used to stabilize the highly reactive intermediate formed by EDC, thereby increasing the efficiency of the coupling reaction with primary amines.[3][4][8]

Mechanism of Action: The Chemistry Behind the Coupling

The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond between a carboxyl group and a primary amine.[5][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Activation of the Carboxylic Acid

EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[3][4][8] This initial activation is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[10][11][12]

Step 2: Formation of a Semi-Stable NHS Ester and Amine Reaction

The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[3][4] To prevent this and improve reaction efficiency, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[3][8] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with a primary amine-containing molecule at a physiological pH (typically 7.2-8.0).[10][11][12] The primary amine attacks the NHS ester, forming a stable amide bond and releasing NHS.[13]

EDC_NHS_Mechanism mPEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Unstable) mPEG_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->mPEG_COOH NHS_Ester mPEG9-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis NHS NHS NHS_Ester->mPEG_COOH Conjugate mPEG9-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 Hydrolysis2 Hydrolysis Amine R-NH2 (Protein, Peptide, etc.)

Caption: EDC/NHS reaction mechanism for this compound conjugation.

Materials and Reagents

Consistent and high-quality reagents are critical for reproducible results.

Material/ReagentRecommended SpecificationsSupplier Example
This compound >95% PurityChemPep, PurePEG
EDC-HCl >98% Purity, Bioconjugation GradeThermo Fisher Scientific
NHS or Sulfo-NHS >98% Purity, Bioconjugation GradeThermo Fisher Scientific
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Prepare fresh
Coupling Buffer 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)Prepare fresh
Quenching Solution 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5Prepare fresh
Purification System Size-Exclusion Chromatography (SEC) column, Dialysis Cassettes (appropriate MWCO)GE Healthcare, Thermo Fisher Scientific
Solvents (if needed) Anhydrous DMF or DMSOSigma-Aldrich

Pro-Tip from the Field: EDC and NHS are moisture-sensitive.[3][14][15] Always allow reagents to equilibrate to room temperature before opening to prevent condensation. Store desiccated at the recommended temperature.

Experimental Protocol: A Two-Step Approach

A two-step protocol is highly recommended as it allows for the optimization of the distinct pH requirements for the activation and coupling steps, minimizing unwanted side reactions.[11][16][17]

Step 1: Activation of this compound

This step creates the amine-reactive mPEG9-NHS ester.

  • Reagent Preparation:

    • Prepare fresh Activation Buffer (0.1 M MES, pH 6.0). Buffers containing primary amines (e.g., Tris, glycine) or carboxylates must be avoided during activation and coupling as they will compete in the reaction.[18][19][20]

    • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, a minimal amount of DMF or DMSO can be used for initial dissolution before adding the buffer.[5]

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM).

  • Activation Reaction:

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar excess is 2-10 fold of EDC and NHS over the amount of this compound.[10]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5][10]

Step 2: Coupling to the Amine-Containing Molecule
  • pH Adjustment/Buffer Exchange:

    • Option A (pH Adjustment): Raise the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of concentrated, non-amine Coupling Buffer (e.g., 3 M phosphate buffer).[11]

    • Option B (Buffer Exchange - Recommended): For more precise control and removal of excess activation reagents, perform a buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Coupling Buffer (PBS, pH 7.2).[11][12] This removes excess EDC, which could otherwise cause unintended cross-linking of the target molecule.

  • Coupling Reaction:

    • Immediately add the activated mPEG9-NHS ester solution to your amine-containing molecule (e.g., protein) in the Coupling Buffer.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10][11]

  • Quenching the Reaction:

    • To stop the reaction and deactivate any unreacted NHS esters, add a quenching agent.[18]

    • Add the Quenching Solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.[11][18]

    • Incubate for 15-30 minutes at room temperature.[10] Hydroxylamine is often preferred as it cleaves the NHS ester, regenerating the original carboxyl group, whereas Tris will attach to the ester.[21]

Protocol_Workflow start Start prep Prepare Reagents (mPEG-COOH, EDC, NHS) in Activation Buffer (pH 6.0) start->prep activate Activate mPEG-COOH (15-30 min, RT) prep->activate buffer_exchange Buffer Exchange into Coupling Buffer (pH 7.2-7.5) activate->buffer_exchange add_amine Add Amine-Molecule buffer_exchange->add_amine couple Coupling Reaction (2h RT or O/N 4°C) add_amine->couple quench Quench Reaction (15-30 min, RT) couple->quench purify Purify Conjugate quench->purify end End purify->end

Caption: Two-step experimental workflow for EDC/NHS coupling.

Optimization and Troubleshooting

Achieving high conjugation efficiency requires careful optimization of several parameters.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency Hydrolysis of NHS ester: The NHS ester is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[13][18]Perform the reaction promptly after activation. Consider running the reaction at 4°C to slow hydrolysis.
Suboptimal pH: Activation is inefficient above pH 7.2; amine reaction is inefficient below pH 7.0.[10]Use a two-step protocol with distinct, optimized buffers for activation (pH 4.5-6.0) and coupling (pH 7.0-8.5).[10]
Inactive Reagents: EDC and/or NHS have been degraded by moisture.Always equilibrate reagents to room temperature before opening.[14] Test reagent activity if in doubt.[14][22]
Protein Precipitation Isoelectric Point (pI): Reaction pH is too close to the protein's pI, reducing solubility.Ensure the reaction pH is at least 1-2 units away from the pI of your protein.[12]
Over-activation/Cross-linking: Excessive activation can lead to protein aggregation.Optimize the molar ratio of EDC and NHS to your protein. A good starting point is a 10:25 molar excess of EDC:NHS to the protein.[18]
Unexpected Modification Insufficient Quenching: Active NHS esters remain and react with downstream components.Ensure a quenching agent is added at the end of the coupling reaction and allowed to incubate sufficiently.[18]

Purification of the PEGylated Conjugate

After quenching, it is crucial to remove unreacted PEG, EDC/NHS byproducts, and the quenching agent. The choice of purification method depends on the size and properties of the final conjugate.

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated product from smaller, unreacted components.[][24] It is highly efficient at removing unreacted PEG and native protein from the reaction mixture.[]

  • Dialysis / Ultrafiltration: Suitable for removing small molecules from large PEGylated proteins.[10][25] The molecular weight cut-off (MWCO) of the membrane must be carefully selected to retain the product while allowing contaminants to pass through.[10][24]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for purification.[] IEX can be effective at separating species with different degrees of PEGylation.[][24]

  • Hydrophobic Interaction Chromatography (HIC): Can serve as a supplementary or polishing step to IEX, offering an orthogonal separation mechanism.[1][]

Conclusion

The EDC/NHS coupling chemistry provides a versatile and efficient method for the covalent attachment of this compound to a wide range of biomolecules. By understanding the underlying mechanism and carefully controlling reaction parameters such as pH, reagent stoichiometry, and reaction time, researchers can achieve high yields of precisely modified conjugates. The protocols and insights provided in this application note serve as a robust foundation for developing successful PEGylation strategies, ultimately advancing the fields of drug delivery, diagnostics, and biomaterials.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Pennsylvania State University. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. PubMed. [Link]

  • Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]

  • CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Jain, G., et al. (2011). Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. ACS Publications. [Link]

  • Interchim. NHS / sulfo-NHS. [Link]

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • Sc-Chem.co.jp. N-Hydroxysuccinimide active ester. [Link]

  • ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. [Link]

  • ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

  • ResearchGate. What potential by-products may occur in the EDC/NHS reaction?[Link]

  • Royal Society of Chemistry. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. [Link]

  • National Institutes of Health. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. [Link]

  • ResearchGate. Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?[Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]

  • ResearchGate. Which reagents are not compatible with EDC-NHS coupling reaction?[Link]

  • National Institutes of Health. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. [Link]

Sources

Application Note: Activating mPEG9-CH2COOH for Amine-Reactive Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation and use of methoxy-poly(ethylene glycol)-nonanoic acid (mPEG9-CH2COOH) for the covalent modification of proteins. We detail the principles of carboxylic acid activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS), provide robust, step-by-step protocols for activation and conjugation, and outline methods for the characterization and purification of the resulting PEGylated proteins. This guide is designed to explain the causality behind experimental choices, ensuring reproducible, high-yield conjugation for applications in therapeutics, diagnostics, and research.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide. This bioconjugation technique is a cornerstone of drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1] Key advantages conferred by PEGylation include:

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEG-protein conjugate reduces renal clearance, leading to a significantly longer circulating half-life.[2]

  • Enhanced Stability: The PEG moiety can protect the protein from proteolytic degradation and increase its thermodynamic stability.[2][3]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the protein surface, diminishing its potential to elicit an immune response.[2][3]

  • Increased Solubility: The hydrophilic nature of PEG often improves the aqueous solubility of conjugated proteins, which can be beneficial for formulation.[4]

This compound is a discrete PEG (dPEG®) reagent, meaning it has a precisely defined molecular weight and structure, eliminating the polydispersity associated with traditional PEG polymers. This monodispersity is critical for producing homogeneous conjugates, simplifying analysis and ensuring batch-to-batch consistency. The terminal carboxylic acid (-COOH) group allows for its activation and subsequent reaction with primary amines on a protein.

Principle of the Method: EDC/NHS Chemistry

The covalent linkage of this compound to a protein's primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) is achieved by forming a stable amide bond. Since carboxylic acids do not react directly with amines under physiological conditions, the carboxyl group must first be activated. The most common and robust method for this is the use of a carbodiimide, such as EDC, in conjunction with NHS.[5] This is a "zero-length" crosslinking process, as no atoms from the coupling agents are incorporated into the final bond.[6]

The reaction proceeds in two distinct stages:

  • Activation: EDC reacts with the carboxyl group on the this compound to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5–6.0).[6][7]

  • Stabilization and Conjugation: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group.[8] To prevent this and increase coupling efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5] This semi-stable PEG-NHS ester can then be reliably reacted with primary amines on the target protein at a physiological or slightly alkaline pH (7.2–8.5), where the amines are deprotonated and thus sufficiently nucleophilic.[9][10]

EDC_NHS_Activation_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.5) PEG_COOH mPEG9-CH₂-COOH Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate Intermediate->PEG_COOH H₂O PEG_NHS mPEG9-CH₂-CO-NHS (Amine-Reactive Ester) Intermediate->PEG_NHS + NHS Hydrolysis Hydrolysis Intermediate->Hydrolysis Urea Urea Byproduct Intermediate->Urea NHS NHS NHS->PEG_NHS Conjugate mPEG9-Protein Conjugate (Stable Amide Bond) PEG_NHS->Conjugate + Protein Protein-NH₂ Protein->Conjugate Released_NHS Released NHS Conjugate->Released_NHS

Figure 1: Chemical activation of this compound and subsequent protein conjugation.

Materials and Reagents

  • PEG Reagent: this compound

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)[7]

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[7]

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[11] Amine-free buffers are critical.

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.5.[11][12] Avoid buffers containing primary amines like Tris.[12]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[8][13]

  • Protein Sample: Protein of interest dissolved in Coupling Buffer.

  • Purification: Size exclusion (SEC) or ion exchange (IEX) chromatography columns and system.

  • General Lab Supplies: Low-retention microtubes, reaction vials, stir plate, pH meter, anhydrous DMSO or DMF (optional, for dissolving reagents).

Experimental Protocols

This protocol is a general guideline. Optimal conditions, particularly the molar ratios of PEG to protein, should be determined empirically for each specific protein.

Part A: Activation of this compound

The goal of this step is to convert the inert carboxylic acid into the amine-reactive NHS ester.

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[11] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]

  • PEG Dissolution: Dissolve the this compound in Activation Buffer to a desired stock concentration (e.g., 10-50 mM).

  • Activation Reaction:

    • To the this compound solution, add EDC and NHS. The molar ratio of the components is critical for efficient activation.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7] The activated PEG-NHS ester is now ready for immediate use in the conjugation step.

ComponentMolar Ratio (relative to PEG)Rationale
This compound1The starting material to be activated.
EDC2 - 10A molar excess drives the formation of the O-acylisourea intermediate.[7]
NHS/Sulfo-NHS2 - 10An excess ensures efficient conversion of the unstable intermediate to the more stable NHS ester.[7]

Table 1: Recommended Molar Ratios for PEG Activation.

Expert Insight: The NHS ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis, especially at higher pH.[12] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[10][14] Therefore, it is imperative to proceed to the conjugation step without delay.

Part B: Conjugation to the Target Protein
  • Protein Preparation: Ensure the protein is in an amine-free Coupling Buffer (e.g., PBS or HEPES, pH 7.2-8.0). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the appropriate buffer via dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the freshly prepared activated mPEG9-CO-NHS solution to the protein solution. The molar excess of PEG reagent over the protein will determine the average degree of PEGylation. Start with a range of molar ratios (e.g., 5:1, 10:1, 20:1 PEG:protein) to find the optimal condition.[15]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[8] Lower temperatures can help maintain protein stability and slow the rate of NHS-ester hydrolysis.[12]

  • Quenching the Reaction: Stop the reaction by adding Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[16] Incubate for 15-30 minutes. The primary amines in the quenching buffer will react with any remaining activated PEG-NHS, preventing further modification of the protein.

Part C: Purification of the PEGylated Protein

Purification is necessary to remove unreacted PEG reagent, reaction byproducts (e.g., hydrolyzed PEG, urea), and any remaining unmodified protein.

  • Size Exclusion Chromatography (SEC): This is the most common method. It separates molecules based on their hydrodynamic radius.[] The PEGylated protein, being larger than the unmodified protein and much larger than the free PEG, will elute earlier.[18]

  • Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point.[] This change in charge can be exploited to separate unmodified protein from mono-, di-, and poly-PEGylated species using IEX.[18][19]

Experimental_Workflow start Start prep_reagents Prepare Reagents (PEG, EDC, NHS, Buffers) start->prep_reagents activation Activate mPEG-COOH (15-30 min, RT) prep_reagents->activation conjugation Conjugate to Protein (1-2 hr, RT or 4°C) activation->conjugation Immediately add to protein prep_protein Prepare Protein (Amine-free buffer, pH 7.2-8.0) prep_protein->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purify Purify Conjugate (SEC or IEX) quench->purify analyze Characterize Product (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end

Figure 2: Overall experimental workflow for protein PEGylation.

Characterization of PEG-Protein Conjugates

Confirming the success and extent of PEGylation is a critical validation step.

  • SDS-PAGE: A simple, qualitative method to visualize the results. Successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein. A smear or multiple bands may indicate heterogeneity in the degree of PEGylation.[16]

  • High-Performance Liquid Chromatography (HPLC):

    • SEC-HPLC: Can be used to determine the purity of the conjugate and quantify the removal of free PEG.[1]

    • IEX-HPLC or RP-HPLC: Can often resolve species with different numbers of attached PEG molecules (e.g., mono-PEGylated vs. di-PEGylated).[1][18]

  • Mass Spectrometry (MS): The most definitive technique. MALDI-TOF or ESI-MS can provide the precise molecular weight of the conjugate, allowing for unambiguous determination of the number of PEG units attached per protein molecule.[20][21]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conjugation 1. Inactive EDC/NHS due to hydrolysis.[7]2. Hydrolysis of activated PEG-NHS ester.[12]3. Presence of primary amines (e.g., Tris) in the protein buffer.[13]1. Use fresh, properly stored reagents. Prepare solutions immediately before use.2. Perform the conjugation step immediately after activation. Consider running the reaction on ice.3. Ensure the protein is in an amine-free buffer like PBS or HEPES.
Protein Aggregation/Precipitation 1. High degree of PEGylation.2. Protein concentration is too high.3. Sub-optimal buffer conditions (pH, ionic strength).1. Reduce the molar ratio of the PEG reagent to the protein.[15]2. Lower the protein concentration during the reaction.3. Optimize buffer conditions. Consider including stabilizing excipients.
High Polydispersity (Multiple PEG species) 1. Molar excess of PEG reagent is too high.2. Reaction time is too long.1. Perform a titration of the PEG:protein molar ratio to favor mono-PEGylation.[15]2. Monitor the reaction over time to determine the optimal endpoint. Shorter times favor lower degrees of modification.[15]

Table 2: Common Problems and Solutions in Protein PEGylation.

References

  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved from [Link]

  • Gao, X., et al. (2011). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. Retrieved from [Link]

  • Ratanaphruks, M., et al. (2000). PURIFICATION OF PEG-PROTEIN CONJUGATES BY CENTRIFUGAL PRECIPITATION CHROMATOGRAPHY. Taylor & Francis Online. Retrieved from [Link]

  • Gao, X., et al. (2011). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Ocampo, D. A., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry. Retrieved from [Link]

  • Lu, Y., et al. (2017). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy. Bioconjugate Chemistry, 28(5), 1438-1445. Retrieved from [Link]

  • Schlüter, W., et al. (2013). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]

  • Lee, H., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir. Retrieved from [Link]

  • Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief, 25, 104037. Retrieved from [Link]

  • Bullock, J. (2004). Making Site-specific PEGylation Work. BioPharm International. Retrieved from [Link]

  • Wu, Y., et al. (2014). Direct quantification of PEG and PEGylated protein conjugate in biological samples using in-source CID and LC-MS/MS analysis. Morressier. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. Retrieved from [Link]

  • LCGC International. (2022). Quantifying Protein PEGylation Processes. Retrieved from [Link]

  • Veronese, F. M., & Pasut, G. (2013). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Chemistry, 17(16). Retrieved from [Link]

  • Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Sookkumnerd, T., et al. (2009). Purification of PEG-protein conjugates by countercurrent distribution in aqueous two-phase systems. ResearchGate. Retrieved from [Link]

  • Latour, R. A., et al. (2014). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?. Langmuir. Retrieved from [Link]

  • Jevsevar, S., et al. (2010). Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Q can anybody advice me on a formation of enhanced conjugation efficiency for amide bond between mPEG-COOH and TAT-NH2 peptide? Retrieved from [Link]

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. Retrieved from [Link]

  • NHSJS. (n.d.). How Effective is PEGylation as a Stability Enhancement Method? Retrieved from [Link]

  • Brodbelt, J. S., et al. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 26(1), 123-130. Retrieved from [Link]

  • Zhang, Q., et al. (2019). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. Retrieved from [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from [Link]

  • Zhang, Z., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. RSC Advances, 5(82), 67185-67194. Retrieved from [Link]

  • Zhang, Z., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. Retrieved from [Link]

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The Strategic Advantage of mPEG9-CH2COOH in Next-Generation Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy.[1][2][3] These biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells.[1][4][5] Central to the design and performance of an ADC is the linker, a component that profoundly influences its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[1][2][6] Among the diverse linker technologies, the monodisperse polyethylene glycol (PEG) linker, mPEG9-CH2COOH, has emerged as a critical tool for optimizing ADC properties.[1][7]

This in-depth technical guide explores the multifaceted applications of the this compound linker in ADC development. We will delve into the rationale behind its use, provide detailed experimental protocols for its conjugation, and discuss the essential characterization techniques for the resulting ADC.

The Rationale for Employing a Hydrophilic, Flexible Linker

The conjugation of potent, often hydrophobic, cytotoxic drugs to an antibody can present significant challenges, including aggregation, reduced solubility, and rapid clearance from circulation.[1][3][8] The this compound linker, with its discrete chain length of nine ethylene glycol units, offers a powerful solution to mitigate these issues.

Key Advantages of this compound:

  • Enhanced Hydrophilicity and Solubility: The PEG chain creates a hydrophilic "shield" around the hydrophobic payload, improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[1][8][] This is crucial for maintaining the stability of the ADC during formulation and administration.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker forms a hydration shell around the ADC, which increases its hydrodynamic volume.[7][8] This leads to reduced renal clearance, a prolonged circulation half-life, and increased plasma concentration, ultimately allowing for greater accumulation of the ADC in tumor tissue.[6][7][10][11]

  • Reduced Immunogenicity: By masking potential epitopes on the payload and preventing aggregation, PEG linkers can lower the risk of an immune response against the ADC.[7][12]

  • Increased Drug-to-Antibody Ratio (DAR): The enhanced solubility imparted by the PEG linker allows for the conjugation of a higher number of drug molecules per antibody without inducing aggregation.[6][7] This can lead to a more potent ADC.

  • Structural Flexibility: The flexible nature of the PEG chain provides spatial separation between the antibody and the payload, which can minimize interference with antigen binding.

The monodispersity of this compound is a key feature, ensuring that each ADC molecule has a linker of the same length.[7] This uniformity simplifies characterization, improves reproducibility, and reduces the risks associated with the heterogeneity of polydisperse PEGs.[7]

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for successful conjugation.

PropertyValue
Chemical Formula C21H42O12
Molecular Weight 486.55 g/mol [13]
CAS Number 405518-55-0[13][14]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Functional Groups Terminal methoxy (mPEG) and a terminal carboxylic acid (-COOH)

The terminal carboxylic acid is the reactive handle for conjugation, typically activated to form an amide bond with an amine-containing molecule.[15]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using the this compound linker. These are general guidelines and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Workflow Overview

The overall process involves a multi-step approach, from linker activation to the final purified ADC.

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Analysis A This compound C Activated mPEG9-NHS Ester A->C Activation B EDC/NHS E Drug-mPEG9 Conjugate C->E Conjugation D Amine-containing Payload G Final ADC E->G Conjugation to mAb F Monoclonal Antibody (mAb) H Purified ADC G->H Purification I Characterization (DAR, Purity, etc.) H->I Analysis

Caption: General workflow for ADC synthesis using this compound.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid on the this compound linker to form a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester.[16][17]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16][18]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[17][18]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[18]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 2-Mercaptoethanol[17]

Procedure:

  • Prepare Linker Solution: Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM. If solubility is an issue, first dissolve the linker in a minimal amount of DMF or DMSO and then add the Activation Buffer.

  • Prepare EDC/NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. It is crucial to allow the EDC and NHS reagents to equilibrate to room temperature before opening to prevent moisture contamination.[17][18]

  • Activation Reaction:

    • Add EDC to the linker solution to achieve a 2-5 fold molar excess over the linker.

    • Immediately add NHS (or Sulfo-NHS) to the reaction mixture at a 1.5-2 fold molar excess over EDC.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.[16][18]

  • Quenching (Optional but Recommended): To deactivate the excess EDC, add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.[17]

Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload

This protocol details the reaction of the mPEG9-NHS ester with a primary amine on the cytotoxic payload.

Materials:

  • Activated mPEG9-NHS ester solution (from Protocol 1)

  • Amine-containing cytotoxic payload

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[19]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Prepare Payload Solution: Dissolve the amine-containing payload in the Coupling Buffer.

  • Conjugation Reaction:

    • Add the payload solution to the activated mPEG9-NHS ester solution. A 1.1 to 1.5-fold molar excess of the activated linker is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification of Drug-Linker: Purify the drug-linker conjugate using reversed-phase HPLC to remove unreacted payload and linker.

Protocol 3: Conjugation of Drug-Linker to the Antibody

This protocol outlines the conjugation of the purified drug-linker complex to the lysine residues of the monoclonal antibody.

Materials:

  • Purified and buffer-exchanged monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-mPEG9 conjugate (with a terminal reactive group for antibody conjugation, e.g., an NHS ester if the payload was conjugated via another functional group, or if the drug-linker itself has a terminal NHS ester)

  • Reaction Buffer: PBS, pH 7.4-8.0

Procedure:

  • Prepare Antibody: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the Drug-mPEG9 conjugate to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized. A starting point is a 5-10 fold molar excess of the drug-linker.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[20][]

    • Further purification to separate different DAR species can be achieved using techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography.[][22][23]

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is a critical quality control step.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a crucial parameter that affects the ADC's efficacy and toxicity.[4][24]

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein and a specific wavelength for the drug) to calculate the concentrations of antibody and drug.[]Simple, rapid, and requires minimal specialized equipment.[]Provides an average DAR; not suitable for heterogeneous mixtures. Accuracy depends on the extinction coefficients.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Species with higher DARs are more hydrophobic and have longer retention times.[26]Provides information on the distribution of different DAR species. High resolution for different DAR species.[26]Requires method development and optimization for each ADC.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drug molecules.[4][27]Provides a precise DAR and distribution of drug-loaded species. Can identify different glycoforms.[27]Requires specialized instrumentation and expertise.
Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A qualitative technique to assess the purity and integrity of the ADC under reducing and non-reducing conditions.

Antigen-Binding Affinity
  • Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Conclusion

The this compound linker offers a strategic advantage in the development of antibody-drug conjugates by improving their physicochemical properties and pharmacokinetic profiles. Its monodisperse nature ensures batch-to-batch consistency, a critical factor in drug development. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers and scientists to effectively utilize this versatile linker in the creation of next-generation ADCs with an enhanced therapeutic window.

References

  • Current approaches for the purification of antibody-drug conjugates - PubMed.
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights.
  • The Role of PEG Linkers in Advancing Antibody-Drug Conjugate Development: A Technical Guide - Benchchem.
  • What is the difference between ADC linker and PEG linker? - AxisPharm.
  • What are PEG Linkers? - ADC Review.
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release - PurePEG.
  • PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.
  • Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs) - Agilent.
  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - MDPI.
  • Review of Antibody Drug Conjugate (ADC) Purification - BOC Sciences.
  • What are PEG Linkers? - Creative Biolabs.
  • A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) - SCIEX.
  • Measuring Drug-to-Antibody Ratio (DAR) in ADCs with PEG Linkers: A Comparative Guide - Benchchem.
  • WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents.
  • Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum - Agilent.
  • Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Solubility - Benchchem.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • ADC Linkers - Biopharma PEG.
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed.
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH.
  • Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
  • ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences.
  • Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates | Analytical Chemistry - ACS Publications.
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences.
  • This compound - CD Bioparticles.
  • Introduction: The Critical Role of Linkers in ADC Technology - Benchchem.
  • Application Notes and Protocols for EDC/NHS Coupling of OH-C2-PEG3-NHCO-C3-COOH - Benchchem.
  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications.
  • 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.
  • EDC-HCl (EDAC) Crosslinker Protocol.
  • The Role of PEG Linkers in Antibody-Drug Conjugates (ADCs) | Benefits & Challenges.
  • Bifunctional PEG Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide - Benchchem.
  • instructions - edc - Thermo Fisher Scientific.
  • This compound | 405518-55-0 | FM72926 | Biosynth.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Protocols | BroadPharm.
  • ADC Linker - Adooq Bioscience.
  • CAS# 405518-55-0 | mPEG9-OCH2COOH - PurePEG.
  • Linkers for ADCs - NJ Bio, Inc..
  • 405518-55-0 | this compound - ChemPep.
  • MPEG3-CH2CH2COOH | 67319-28-2 - ChemicalBook.

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Application Notes & Protocols: Leveraging mPEG9-CH2COOH for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Precision PEGylation in Modern Therapeutics

The modification of therapeutic molecules and delivery carriers with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in drug development. It serves to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, which in turn prolongs systemic circulation time, reduces clearance by the mononuclear phagocyte system (MPS), and shields the payload from enzymatic degradation.[1][2][3]

This guide focuses on mPEG9-CH2COOH , a heterobifunctional, monodisperse PEG linker. Its structure consists of a methoxy-terminated PEG chain with precisely nine ethylene glycol repeat units, culminating in a terminal carboxylic acid.[4] The monodispersity of this compound ensures batch-to-batch consistency and a defined molecular weight (442.5 g/mol ), eliminating the variability associated with traditional polydisperse PEG reagents.[4][5] The terminal carboxylic acid is a versatile functional group that, upon activation, readily forms stable amide bonds with primary amines present on proteins, peptides, amine-functionalized nanoparticles, and small molecule drugs.[4][6] These attributes make this compound an ideal tool for researchers aiming to impart "stealth" characteristics to nanocarriers or enhance the therapeutic profile of biologics with high precision.

Part 1: The Core Chemistry - Amide Bond Formation via EDC/NHS Coupling

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is not a spontaneous reaction; it requires the activation of the carboxyl group.[7][8] The most robust and widely adopted method for this is the "zero-length" crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6][9][10]

This reaction proceeds in two distinct, pH-sensitive steps:

  • Activation: In a slightly acidic environment (pH 4.5-6.0), EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[9][10]

  • Stabilization and Coupling: NHS is introduced to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea, significantly improving the efficiency of the subsequent coupling reaction.[9][10] The NHS ester then reacts efficiently with a primary amine at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS as a byproduct.[6]

EDC_NHS_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_stabilization Step 2: NHS Ester Formation & Coupling (pH 7.0-8.5) PEG_COOH This compound Intermediate O-Acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC NHS_Ester mPEG9-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS EDC EDC Conjugate mPEG9-Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Molecule-NH2 Amine Molecule-NH2 (Protein, Nanoparticle, Drug) NHS_reagent NHS

Caption: EDC/NHS coupling mechanism for PEGylation.

Part 2: Experimental Protocols

Protocol 1: General EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a robust, two-step procedure for the covalent attachment of this compound to primary amine groups on various substrates, including proteins, peptides, and functionalized nanoparticles.

A. Critical Parameters for Optimization

The efficiency of the conjugation is highly dependent on several factors, which should be optimized for each specific application.

ParameterRecommended RangeRecommended BuffersRationale & Notes
Activation pH 4.5 - 6.00.1 M MES BufferMaximizes the efficiency of EDC reaction while minimizing hydrolysis of the O-acylisourea intermediate.[9]
Coupling pH 7.0 - 8.5PBS, Borate Buffer (non-amine)Optimal for the reaction between the NHS ester and primary amines. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided as they will compete in the reaction.[5]
EDC:PEG Molar Ratio 2-10 fold excess-A starting ratio of 5:1 is recommended. Higher excess may be needed for dilute solutions.
NHS:PEG Molar Ratio 2-10 fold excess-A starting ratio of 5:1 is recommended. Using Sulfo-NHS can increase the solubility of the NHS ester in aqueous buffers.
Reaction Time Activation: 15-30 minCoupling: 2h-overnight-Activation is rapid. Coupling can be performed for 2 hours at room temperature or overnight at 4°C for sensitive biomolecules.[9][10]

B. Materials & Reagents

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (protein, nanoparticle, etc.)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis tubing (appropriate MWCO)

C. Step-by-Step Procedure

General_Protocol_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve this compound in Activation Buffer. - Prepare fresh EDC/NHS solutions. start->reagent_prep activation 2. Activation Step (pH 6.0) - Add EDC and NHS to this compound. - Incubate 15 min at RT. reagent_prep->activation conjugation 3. Conjugation Step (pH 7.4) - Add activated PEG to amine-molecule in Coupling Buffer. - Incubate 2h at RT or overnight at 4°C. activation->conjugation quenching 4. Quenching - Add Quenching Buffer to stop the reaction. - Incubate 15 min at RT. conjugation->quenching purification 5. Purification - Remove byproducts via dialysis or desalting column. quenching->purification characterization 6. Characterization - Confirm successful conjugation. purification->characterization end End Product: Purified PEG-Conjugate characterization->end

Caption: General workflow for this compound conjugation.
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials.

    • Prepare a stock solution of this compound in Activation Buffer (e.g., 10 mM).

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or fresh Activation Buffer (e.g., 100 mM). EDC is moisture-sensitive and should be handled quickly.

    • Dissolve your amine-containing molecule in Coupling Buffer to the desired concentration.

  • Activation of this compound:

    • In a reaction tube, add the required volume of the this compound stock solution.

    • Add EDC and NHS from their stock solutions to achieve the desired molar excess over the PEG linker (e.g., 5-fold molar excess of each).

    • Mix gently and incubate for 15-30 minutes at room temperature.[10]

  • Conjugation to Amine-Molecule:

    • Immediately add the activated mPEG9-NHS ester solution to your amine-containing molecule in Coupling Buffer.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts (e.g., EDC, NHS, isourea byproduct) using an appropriate method.

    • For proteins (>7 kDa): Use a desalting column or dialysis against a suitable buffer (e.g., PBS).[9]

    • For nanoparticles: Centrifugation and resuspension or tangential flow filtration can be effective.

Protocol 2: Surface PEGylation of Amine-Functionalized Nanoparticles

This protocol applies the principles of Protocol 1 to modify the surface of pre-formed nanoparticles (e.g., liposomes incorporating amino-lipids, PLGA-NH2, or silica nanoparticles) to create "stealth" carriers.

  • Nanoparticle Preparation: Prepare and purify your amine-functionalized nanoparticles according to your established protocol. Resuspend the final nanoparticle pellet in Coupling Buffer (e.g., PBS, pH 7.4).

  • Activation of this compound: In a separate tube, perform the activation step exactly as described in Protocol 1, Section C.2. Calculate the amount of this compound needed based on the desired PEG surface density on the nanoparticles.[1][11]

  • Conjugation: Add the freshly activated mPEG9-NHS ester solution to the nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.

  • Quenching & Purification: Quench the reaction as described in Protocol 1, Section C.4. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by using size exclusion chromatography (SEC) to separate the nanoparticles from reaction byproducts.

Part 3: Characterization of PEGylated Conjugates

Confirming the success of the PEGylation reaction is a critical quality control step. The chosen methods will depend on the nature of the conjugated molecule.

TechniqueSubstrateExpected Outcome / Information Gained
Dynamic Light Scattering (DLS) NanoparticlesIncrease in hydrodynamic diameter; confirmation of colloidal stability (low PDI).[12]
Zeta Potential NanoparticlesShift in surface charge towards neutral, indicating the shielding of surface amine groups.[12]
SDS-PAGE ProteinsAn increase in the molecular weight of the protein band, appearing as a "smear" or a distinct higher MW band.[9]
Mass Spectrometry (MALDI-TOF) Proteins, Peptides, ProdrugsConfirmation of covalent modification by observing an increase in mass corresponding to one or more mPEG9 units.[13]
1H NMR Spectroscopy Prodrugs, NanoparticlesAppearance of characteristic PEG peaks (~3.6 ppm) and confirmation of amide bond formation.[14]
X-ray Photoelectron Spectroscopy (XPS) NanoparticlesChange in surface elemental composition, confirming the presence of the PEG layer.[12]

Part 4: Functional Performance and Troubleshooting

Impact on Drug Loading and Release

PEGylation can influence both drug loading and release kinetics. The hydrophilic PEG layer may affect the encapsulation efficiency of hydrophobic drugs and can modulate the rate of drug release from the carrier.[15][16] It is essential to perform drug loading and in vitro release studies on the final PEGylated formulation to fully characterize its performance. A typical in vitro release study involves placing the drug-loaded nanoparticles in a dialysis bag against a large volume of release medium and sampling the medium at various time points to quantify the released drug.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Incorrect buffer pH.- Competing nucleophiles (e.g., Tris buffer).- Insufficient molar excess of reagents.- Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.- Verify the pH of Activation (4.5-6.0) and Coupling (7.0-8.5) buffers.[9]- Use non-amine buffers like MES, PBS, HEPES, or Borate.[5]- Increase the molar excess of PEG/EDC/NHS.
Precipitation/Aggregation - Change in solubility post-conjugation.- Cross-linking of molecules if they contain both amines and carboxyls.- Nanoparticle instability at reaction pH.- Perform the reaction at a lower concentration.- For molecules with multiple functional groups, consider using protecting group chemistry.- Optimize buffer conditions for nanoparticle stability.
Hydrolysis of NHS Ester - Reaction performed in aqueous buffer for too long before adding amine.- High pH during activation.- Add the activated PEG-NHS ester to the amine solution immediately after the 15-minute activation step.- Ensure activation pH does not exceed 6.0.[13]

References

  • Optimizing Amide Bond Formation with m-PEG5-CH2COOH: Applic
  • PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake.
  • Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery. PubMed.
  • This compound. CD Bioparticles.
  • This compound | 405518-55-0. Biosynth.
  • Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Pl
  • Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA.
  • Q can anybody advice me on a formation of enhanced conjugation efficiency for amide bond between mPEG-COOH and TAT-NH2 peptide?
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
  • Technical Support Center: Optimizing EDC/NHS Coupling with PEGyl
  • Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Pl
  • Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. Benchchem.
  • Drug release profiles from bare and PEGylated nanoparticles.
  • PEGylated Nanocarriers for Systemic Delivery.
  • 1H-NMR spectra of ELP2k and ELP5k.
  • Instructions for the use of (PEG)n-Amine Reagents. BroadPharm.
  • Enzymatic Strategies and Biocatalysts for Amide Bond Form
  • Amide bond formation: beyond the dilemma between activation and racemis
  • Application Notes and Protocols for Bioconjugation using Cbz-NH-PEG8-CH2COOH. Benchchem.

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protocol for PEGylating peptides with mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A

A Guide to Amine-Specific Peptide Modification using mPEG9-CH2COOH

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of peptides.[1][2][3] This modification can increase hydrodynamic size, leading to prolonged circulation half-life, improved stability against proteolytic degradation, and reduced immunogenicity.[1][2][3][4] This application note provides a detailed, field-tested protocol for the PEGylation of peptides using methoxy PEG9-acetic acid (this compound), a discrete and homogenous PEG reagent. We will delve into the underlying chemistry, provide a step-by-step experimental workflow, and outline robust methods for the purification and characterization of the final PEGylated peptide conjugate, ensuring a reproducible and well-defined final product.

Introduction: The Rationale for Peptide PEGylation with this compound

The therapeutic potential of many peptides is often limited by their rapid in vivo clearance and susceptibility to enzymatic degradation.[4] PEGylation addresses these limitations by creating a hydrophilic shield around the peptide, effectively increasing its size and masking it from proteolytic enzymes and the immune system.[2][4]

While traditional PEGylation reagents are often polydisperse mixtures of different chain lengths, discrete PEGs (dPEGs) like this compound offer significant advantages. The defined molecular weight (486.55 g/mol ) of this compound ensures the generation of a homogenous product, simplifying downstream analysis and ensuring batch-to-batch consistency, a critical aspect in therapeutic development.[5][6]

This protocol focuses on the conjugation of this compound to primary amines (the N-terminal α-amine and the ε-amine of lysine residues) on a peptide.[7] The chemistry relies on the activation of the terminal carboxylic acid of the PEG reagent using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[8][9] This activated PEG then efficiently reacts with nucleophilic amine groups on the peptide to form a stable amide bond.[9][10]

The Chemistry of Amine-Directed PEGylation

The conjugation process is a two-stage reaction that hinges on classic carbodiimide chemistry. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

Stage 1: Activation of this compound

The carboxylic acid of the mPEG reagent is first activated by EDC to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.[8][11] To enhance efficiency, NHS is included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and more selective towards primary amines.[8][9]

Stage 2: Nucleophilic Attack and Amide Bond Formation

The amine-reactive NHS ester is then subjected to nucleophilic attack by a primary amine group on the peptide.[9] This reaction is most efficient at a slightly alkaline pH (7-9), where the amine groups are deprotonated and thus more nucleophilic.[12][13] The reaction results in the formation of a highly stable amide bond, covalently linking the PEG chain to the peptide and releasing NHS as a byproduct.[9]

.dot

PEGylation_Mechanism Figure 1: Reaction Mechanism of EDC/NHS Mediated PEGylation cluster_activation Stage 1: Carboxylic Acid Activation cluster_conjugation Stage 2: Peptide Conjugation mPEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) mPEG_COOH->O_Acylisourea EDC EDC O_Acylisourea->mPEG_COOH mPEG_NHS mPEG9-CH2CO-NHS (Amine-Reactive NHS Ester) O_Acylisourea->mPEG_NHS NHS NHS PEG_Peptide PEGylated Peptide (Stable Amide Bond) mPEG_NHS->PEG_Peptide Peptide_NH2 Peptide-NH2 Released_NHS Released NHS

Caption: Figure 1: Reaction Mechanism of EDC/NHS Mediated PEGylation.

Experimental Protocol

This protocol provides a general framework. Optimization of stoichiometry, reaction time, and pH may be necessary for specific peptides.

3.1. Materials and Reagents
  • Peptide: Lyophilized, with at least one primary amine (N-terminus or Lysine). Purity should be >95%.

  • This compound: (e.g., BroadPharm, PurePEG).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher Scientific, Sigma-Aldrich).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: (e.g., Thermo Fisher Scientific, Sigma-Aldrich). Sulfo-NHS is recommended for increased solubility in aqueous buffers.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS). Avoid buffers containing primary amines (e.g., Tris, Glycine).[14]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[]

  • Analytical Instruments: Mass Spectrometer (MALDI-TOF or LC-ESI-MS).[1][16]

3.2. Step-by-Step Procedure

.dot

Workflow Figure 2: Experimental Workflow for Peptide PEGylation Reagent_Prep 1. Reagent Preparation - Dissolve Peptide - Dissolve PEG & Activators Activation 2. Activation of this compound - Mix PEG, EDC, NHS in Activation Buffer - Incubate 15 min @ RT Reagent_Prep->Activation Buffer_Exchange 3. Buffer Exchange / pH Adjustment - Adjust pH to 7.5 with Coupling Buffer - OR Desalting Column Activation->Buffer_Exchange Conjugation 4. Conjugation to Peptide - Add activated PEG to Peptide solution - Incubate 2 hours @ RT Buffer_Exchange->Conjugation Quenching 5. Quenching Reaction - Add Hydroxylamine or Tris - Incubate 15-30 min @ RT Conjugation->Quenching Purification 6. Purification - RP-HPLC Quenching->Purification Characterization 7. Characterization - Mass Spectrometry - HPLC Analysis Purification->Characterization

Caption: Figure 2: Experimental Workflow for Peptide PEGylation.

1. Reagent Preparation (Day 1)

  • Peptide Solution: Dissolve the lyophilized peptide in Coupling Buffer to a final concentration of 1-5 mg/mL. The exact concentration can be adjusted based on peptide solubility.

  • This compound Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • EDC Stock: Prepare a 100 mM stock solution of EDC in anhydrous DMSO or Activation Buffer . Crucially, prepare this solution immediately before use as EDC is moisture sensitive and hydrolyzes rapidly.

  • NHS/Sulfo-NHS Stock: Prepare a 200 mM stock solution of NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer .

2. Activation of this compound (Two-Step Protocol Recommended)

The two-step protocol is highly recommended as it minimizes unwanted cross-linking of the peptide by EDC.[12][14]

  • In a microcentrifuge tube, combine the reagents according to the molar ratios in Table 1 . Add the this compound stock to the appropriate volume of Activation Buffer (pH 6.0) .

  • Add the freshly prepared EDC stock solution, followed by the NHS stock solution.

  • Vortex briefly and incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[11][12]

3. Conjugation Reaction

  • Immediately after activation, add the activated mPEG-NHS ester solution to the peptide solution. A molar excess of the PEG reagent over the peptide is used to drive the reaction. A starting point of 5 to 20-fold molar excess is recommended.[17][18]

  • Adjust the pH of the final reaction mixture to 7.2-7.5 using Coupling Buffer if necessary. The activation with EDC is most efficient at pH 4.5-7.2, while the reaction with primary amines is most efficient at pH 7-8.[12][14]

  • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.[12][19] The reaction can also be performed overnight at 4°C, which may improve specificity for some peptides.

4. Quenching the Reaction

  • It is critical to quench the reaction to deactivate any unreacted mPEG-NHS esters, preventing modification of downstream components.[8][14]

  • Add the Quenching Solution (e.g., hydroxylamine or Tris) to a final concentration of 20-50 mM.[14]

  • Incubate for 15-30 minutes at room temperature.[14][18]

ParameterRecommended RangeRationale
Molar Ratio (Peptide:PEG:EDC:NHS) 1 : 5-20 : 10-40 : 10-40A molar excess of PEG and coupling reagents drives the reaction towards completion. Optimization is key to balance efficiency and minimize side products.
Activation pH 5.5 - 6.5Optimal pH for EDC/NHS activation of the carboxylic acid, minimizing hydrolysis of EDC.[12]
Conjugation pH 7.2 - 8.0Facilitates deprotonation of primary amines, increasing their nucleophilicity for efficient reaction with the NHS ester.[12]
Reaction Time 2-4 hours at RT or Overnight at 4°CSufficient time for the reaction to proceed to completion. Longer, colder incubations can sometimes reduce side reactions.[17][18]
Quenching Agent 20-50 mM Hydroxylamine/TrisEffectively deactivates remaining NHS esters to terminate the reaction and prevent non-specific modifications.[14]
Table 1: Recommended Reaction Parameters for Peptide PEGylation.
Purification of the PEGylated Peptide

Purification is essential to separate the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts.[17][20] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for this purpose.[][20]

Protocol: RP-HPLC Purification

  • Sample Preparation: Acidify the quenched reaction mixture by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%. Centrifuge to pellet any precipitate and filter the supernatant.

  • Column: A C18 stationary phase is typically effective.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. PEGylated peptides are typically more hydrophobic than their unmodified counterparts and will elute later. An example gradient is 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak(s).

  • Post-Purification: Lyophilize the collected fractions to obtain the purified PEGylated peptide as a powder.

Characterization and Quality Control

Thorough characterization is required to confirm the success of the PEGylation reaction and to assess the purity and identity of the final product.[1][16][21]

5.1. Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming covalent modification.[16][22] It provides the precise molecular weight of the conjugate.[1]

  • Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Electrospray Ionization (LC-ESI) MS.[1][16]

  • Expected Result: The mass spectrum should show a mass shift corresponding to the addition of one or more mPEG9 units (486.55 Da per unit) to the parent peptide mass. The absence of the parent peptide mass confirms complete reaction, while the presence of multiple PEG additions indicates multi-PEGylation.

5.2. Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final product.

  • Procedure: Inject the purified, lyophilized product onto an analytical C18 column using the same mobile phases as in the purification step.

  • Expected Result: A single, sharp peak should be observed, indicating a homogenous, pure product. The retention time will be longer than that of the unreacted peptide.

5.3. SDS-PAGE (for larger peptides/small proteins)

For larger peptides, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can provide a visual confirmation of PEGylation.

  • Procedure: Run the unreacted peptide and the purified PEGylated product on a gel.

  • Expected Result: The PEGylated product will migrate slower than the unmodified peptide, appearing as a band higher up on the gel due to its increased hydrodynamic radius.[16]

Troubleshooting
IssuePotential CauseSuggested Solution
Low PEGylation Efficiency Inactive EDC/NHS (hydrolyzed).Use fresh, anhydrous stocks of EDC and NHS. Prepare EDC solution immediately before use.
Suboptimal pH for conjugation.Ensure the final reaction pH is between 7.2 and 8.0.
Competing amine-containing buffers (e.g., Tris).Use non-amine buffers like PBS or Borate for the conjugation step.[14]
Peptide Precipitation High concentration of organic solvent (from PEG stock).Minimize the volume of DMSO/DMF used to dissolve the PEG reagent.
Over-activation or uncontrolled cross-linking.Optimize the molar ratio of EDC/NHS to peptide. Consider a two-step protocol where excess EDC is removed before adding the peptide.[14]
Product Heterogeneity (Multi-PEGylation) High molar excess of PEG reagent.Reduce the molar ratio of mPEG-NHS to the peptide.
Multiple reactive amine sites on the peptide.If site-specificity is critical, consider alternative chemistries like thiol-maleimide conjugation targeting a specific cysteine residue.[7][23]
Table 2: Troubleshooting Guide for Peptide PEGylation.
Conclusion

This application note provides a comprehensive and robust protocol for the PEGylation of peptides using this compound. By leveraging well-established EDC/NHS chemistry, this method allows for the efficient and reproducible conjugation of a discrete PEG moiety to primary amines. The detailed steps for reaction, purification, and characterization serve as a complete guide for researchers aiming to improve the therapeutic properties of their peptide candidates. Careful optimization of the described parameters will ensure the successful synthesis of high-quality, homogenous PEGylated peptides suitable for further development.

References
  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. [Link]

  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes. ACS Publications. [Link]

  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [Link]

  • Basic Strategies for PEGylation of Peptide and Protein Drugs. World Scientific Publishing. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Should My Peptide Be PEGylated? LifeTein. [Link]

  • NHS / sulfo-NHS. Interchim. [Link]

  • RP HPLC methods for PEGylated proteins downstream. ResearchGate. [Link]

  • Carboxylic acid-Amine coupling? ResearchGate. [Link]

  • Best purification method of a PEGylated peptide? ResearchGate. [Link]

  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Phenomenex. [Link]

  • PEGylation for Improving the Properties of Peptide-Based APIs. Biocompare. [Link]

  • Modeling and Optimization of Protein PEGylation. ACS Publications. [Link]

  • Chemistry for peptide and protein PEGylation. PubMed. [Link]

  • Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. CONICET. [Link]

  • PEG–Peptide Conjugates. ACS Publications. [Link]

  • Optimization of a PEGylation process. Lund University Publications. [Link]

  • mPEG9-CH2CH2COOH. BIOMATRIK. [Link]

  • Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube. [Link]

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Application Notes and Protocols for mPEG9-CH2COOH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methoxy-poly(ethylene glycol) with a terminal carboxylic acid group (mPEG9-CH2COOH) in the synthesis of hydrogels. This document details protocols for hydrogel formation, characterization, and a specific application in drug delivery. It is designed to provide both the foundational principles and the practical steps necessary for successful experimental outcomes.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in biomedical research, prized for their exceptional biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix. The inherent bio-inertness of PEG minimizes non-specific protein adsorption and immune responses, making it an ideal scaffold material for tissue engineering and a vehicle for drug delivery.

This compound is a heterobifunctional PEG derivative featuring a methoxy group at one terminus and a carboxylic acid group at the other. This structure is advantageous as the inert methoxy group prevents unwanted cross-linking, while the terminal carboxylic acid provides a reactive handle for covalent conjugation. This allows for the formation of hydrogel networks through reactions with amine-containing crosslinkers, a common and efficient method for creating stable amide bonds under mild conditions.

Mechanism of Hydrogel Formation

The formation of a hydrogel using this compound typically involves a cross-linking reaction with a multi-arm amine-terminated PEG or another polyamine molecule. The carboxylic acid groups on the this compound are first activated, commonly using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activation step forms a more reactive NHS ester that readily reacts with primary amines to form stable amide bonds, resulting in a cross-linked three-dimensional hydrogel network.

The degree of cross-linking, and thus the mechanical and swelling properties of the hydrogel, can be controlled by adjusting the concentration of the PEG precursors, the ratio of carboxylic acid to amine groups, and the molecular weight of the polymers.

G cluster_0 Activation Step cluster_1 Cross-linking Step mPEG9-COOH This compound Activated_PEG mPEG9-CO-NHS (Active Ester Intermediate) mPEG9-COOH->Activated_PEG Activation MultiArm_Amine Multi-Arm PEG-Amine (Crosslinker) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Hydrogel Cross-linked Hydrogel Network (Amide Bonds) Activated_PEG->Hydrogel Nucleophilic Attack MultiArm_Amine->Hydrogel

Caption: Carbodiimide-mediated cross-linking of this compound with a multi-arm PEG-amine.

Part 1: Hydrogel Synthesis Protocol

This protocol describes the synthesis of a hydrogel using this compound and a 4-arm PEG-Amine.

Materials and Equipment
Material/EquipmentSpecifications
This compoundMW ~500 g/mol
4-Arm PEG-AmineMW ~10,000 g/mol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Molecular Biology Grade
N-hydroxysuccinimide (NHS)Molecular Biology Grade
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Syringes and NeedlesVarious sizes, sterile
Molds for hydrogel castinge.g., PDMS molds, sterile
Vortex mixer
pH meter
Analytical balance
Step-by-Step Methodology
  • Prepare Precursor Solutions:

    • This compound Solution: Dissolve this compound in sterile PBS (pH 7.4) to a final concentration of 20% w/v. Vortex until fully dissolved.

    • 4-Arm PEG-Amine Solution: Dissolve 4-Arm PEG-Amine in sterile PBS (pH 7.4) to a final concentration of 10% w/v. Vortex until fully dissolved.

    • Activator Solution: Prepare a fresh solution of EDC and NHS in sterile PBS. For a 1:1 molar ratio of COOH to NH2, a 2-fold molar excess of EDC/NHS to COOH is recommended. Note: EDC is hydrolytically unstable; prepare this solution immediately before use.

  • Activate this compound:

    • In a sterile microcentrifuge tube, mix the this compound solution with the freshly prepared EDC/NHS activator solution.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Form the Hydrogel:

    • Quickly add the 4-Arm PEG-Amine solution to the activated this compound solution.

    • Immediately and thoroughly mix the components by vortexing for 5-10 seconds.

    • Dispense the mixture into the desired molds. Gelation should occur within 5-10 minutes at room temperature.

    • Allow the hydrogels to fully cross-link for at least 1 hour at 37°C.

  • Purification:

    • After gelation, immerse the hydrogels in a large excess of sterile PBS to remove unreacted reagents and byproducts.

    • Replace the PBS every 12 hours for a total of 48 hours.

Part 2: Hydrogel Characterization

Characterization of the hydrogel's physical and mechanical properties is crucial for ensuring its suitability for the intended application.

Swelling Ratio Determination

The swelling ratio provides insight into the cross-link density and water absorption capacity of the hydrogel.

  • After purification, remove the hydrogels from the PBS and gently blot the surface to remove excess water.

  • Record the swollen weight (Ws).

  • Lyophilize the hydrogels until a constant dry weight (Wd) is achieved.

  • Calculate the swelling ratio (Q) using the formula: Q = Ws / Wd.

Mechanical Testing (Compression)

Mechanical properties, such as compressive modulus, are important for applications where the hydrogel will experience mechanical stress.

  • Prepare cylindrical hydrogel samples of a defined height and diameter.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus can be calculated from the linear region of the stress-strain curve.

Hydrogel Formulation (w/v%)Swelling Ratio (Q)Compressive Modulus (kPa)
10% mPEG9-COOH, 5% 4-Arm PEG-Amine15 ± 25 ± 1
20% mPEG9-COOH, 10% 4-Arm PEG-Amine10 ± 1.520 ± 3
30% mPEG9-COOH, 15% 4-Arm PEG-Amine7 ± 150 ± 5
Note: These are example values and will vary based on specific experimental conditions.
Part 3: Application Protocol - Controlled Drug Release

This protocol outlines the encapsulation and release of a model protein, Bovine Serum Albumin (BSA), from the this compound hydrogel.

G cluster_0 Encapsulation cluster_1 Release Study Prepare_Precursors Prepare mPEG9-COOH, 4-Arm PEG-Amine, and BSA solutions Activate_PEG Activate mPEG9-COOH with EDC/NHS Prepare_Precursors->Activate_PEG Mix_Components Mix activated PEG with PEG-Amine and BSA Activate_PEG->Mix_Components Gelation Dispense into mold and allow gelation Mix_Components->Gelation Incubate_Hydrogel Incubate drug-loaded hydrogel in PBS at 37°C Gelation->Incubate_Hydrogel Start Release Study Sample_Supernatant Collect supernatant at time points Incubate_Hydrogel->Sample_Supernatant Quantify_Release Quantify BSA concentration (e.g., BCA assay) Sample_Supernatant->Quantify_Release Plot_Data Plot cumulative release vs. time Quantify_Release->Plot_Data

Caption: Workflow for drug encapsulation and in vitro release study.

Methodology
  • Encapsulation of BSA:

    • Prepare precursor solutions as described in the hydrogel synthesis protocol.

    • Dissolve BSA in the 4-Arm PEG-Amine solution to a final concentration of 1 mg/mL.

    • Follow the hydrogel formation steps, using the BSA-containing 4-Arm PEG-Amine solution.

  • In Vitro Release Study:

    • Place each BSA-loaded hydrogel into a separate tube containing a known volume of sterile PBS (e.g., 1 mL).

    • Incubate the tubes at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), collect the entire supernatant and replace it with fresh PBS.

    • Determine the concentration of BSA in the collected supernatants using a suitable protein quantification assay (e.g., Bicinchoninic acid (BCA) assay).

    • Calculate the cumulative amount of BSA released over time.

The release of the encapsulated drug from these hydrogels is typically diffusion-controlled. The release rate can be modulated by altering the cross-link density of the hydrogel; a higher cross-link density will result in a slower release rate.

Sterilization

For in vivo applications, sterilization of the hydrogel is critical to prevent infection and inflammation. Due to the hydrated nature of hydrogels, methods like autoclaving can alter their structure.

  • Filter Sterilization: The most common and recommended method is to filter-sterilize all precursor solutions through a 0.22 µm filter before mixing.

  • UV Irradiation: Post-synthesis sterilization can be performed using ultraviolet (UV) irradiation, although its penetration depth is limited.

  • Gamma Irradiation: While effective, gamma irradiation can cause chain scission and alter the mechanical properties of PEG hydrogels.

Troubleshooting
ProblemPossible CauseSolution
Hydrogel does not form or is too soft Incomplete mixing of precursors.Ensure rapid and thorough mixing immediately after combining all components.
Inactive EDC/NHS.Use fresh EDC/NHS powder and prepare the activator solution immediately before use.
Incorrect pH of buffer.Ensure the pH of the PBS is 7.4, as the amine-NHS reaction is pH-dependent.
Hydrogel forms too quickly High concentration of precursors.Decrease the concentration of the PEG solutions.
High ambient temperature.Perform the mixing and casting steps on ice to slow down the reaction rate.
High variability in results Inconsistent pipetting or mixing.Use calibrated pipettes and a standardized mixing procedure (e.g., vortex for a set time).
Incomplete dissolution of precursors.Ensure all PEG powders are fully dissolved before use.
Conclusion

This compound is a versatile and valuable macromer for the creation of biocompatible hydrogels. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and application of these materials in a research setting. By carefully controlling the reaction parameters, researchers can tailor the properties of these hydrogels to meet the specific demands of their drug delivery or tissue engineering applications. The inherent biocompatibility of PEG-based hydrogels, coupled with the straightforward and efficient cross-linking chemistry, makes them a powerful tool for advancing biomedical research.

References
  • Bjugstad, K. B., Redmond Jr, D. E., Lampe, K. J., Kern, D. S., Sladek Jr, J. R., & Mahoney, M. J. (2008). Biocompatibility of PEG-based hydrogels in primate brain.
  • Mahoney, M. J., & Bjugstad, K. B. (2010). Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time.
  • Bjugstad, K. B., Redmond Jr, D. E., Lampe, K. J., Kern, D. S., Sladek Jr, J. R., & Mahoney, M. J. (2008). Biocompatibility of PEG-Based Hydrogels in Primate Brain. ResearchGate. [Link]

  • McCall, J. D., Lin, C. C., & Anseth, K. S. (2020). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies.
  • Li, Y., Chen, Y., Liu, W., & Li, Y. (2023). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. Frontiers in Bioengineering and Biotechnology, 11, 1121004.
  • Patsnap. (2025). Hydrogel Sterilization Methods and Their Impact on Properties — Comparative Study and SOPs. Patsnap Eureka. [Link]

  • D'Souza, S. S., & Singh, A. (2020). Terminal sterilization of alginate hydrogels: Efficacy and impact on mechanical properties.
  • Ribeiro, A. S., Sencadas, V., & Lanceros-Mendez, S. (2016). Sterilization of hydrogels for biomedical applications: A review. Journal of Applied Polymer Science, 133(47). [Link]

  • ResearchGate. (n.d.). Mechanical and physical characterization of TG-PEG hydrogels. Retrieved from [Link]

  • Singh, T. R., & Sola, A. (2015). Sterilization techniques for biodegradable scaffolds in tissue engineering applications. Journal of Tissue Engineering, 6, 2041731415613550.
  • ResearchGate. (n.d.). Sterilization methods and their impact on hydrogel properties. Retrieved from [Link]

  • CD Bioparticles. (n.d.). *this compound

Application Notes & Protocols: Surface Functionalization with mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Creating Bio-inert and Functional Interfaces

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of various surfaces using mPEG9-CH2COOH. This heterobifunctional polyethylene glycol (PEG) linker is instrumental in the fields of biosensing, drug delivery, and biomaterials due to its ability to create hydrophilic, bio-inert surfaces that can be further conjugated to biomolecules.[1][2][3][4] This document will delve into the underlying chemical principles, provide detailed step-by-step protocols for common substrates, and outline essential characterization techniques to validate the surface modification.

Foundational Principles: The Why and How of this compound Functionalization

The strategic advantage of employing this compound lies in its dual-ended nature. The methoxy-terminated PEG chain provides a hydrophilic shield that effectively reduces the non-specific adsorption of proteins and cells, a phenomenon often referred to as "stealth" properties.[1][3] This is crucial for in-vivo applications of nanoparticles to prolong circulation times and for biosensors to minimize background noise.[1][5] The terminal carboxylic acid (-COOH) group serves as a versatile anchor point for the covalent attachment of biomolecules such as antibodies, peptides, or small molecule drugs through amide bond formation.[6]

The most prevalent and robust method for coupling the carboxylic acid of this compound to an amine-functionalized surface is through carbodiimide chemistry, most commonly utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][7][8]

The Chemistry of Activation and Coupling:

The process is a two-step reaction that ensures high coupling efficiency and stability:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[9]

  • Formation of a Stable NHS Ester: To enhance stability and efficiency, NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[8][9][10] This semi-stable intermediate is less susceptible to hydrolysis and can be reacted with primary amines.[8][11]

  • Amide Bond Formation: The NHS ester readily reacts with primary amine groups (-NH2) on the surface to form a stable and covalent amide bond, effectively tethering the this compound to the substrate.[11]

This two-step approach is favored as it minimizes the risk of intra- and intermolecular cross-linking of biomolecules that possess both carboxyl and amine groups.[11]

Core Protocols for Surface Functionalization

The following protocols are designed for common substrates encountered in research and drug development. It is imperative to note that optimization of reagent concentrations and reaction times may be necessary for specific applications.

This protocol is ideal for preparing microscope slides, coverslips, or silica nanoparticles for single-molecule studies or as a foundation for biosensors.[12]

Materials:

  • Amine-functionalized glass slides or silica nanoparticles

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[10][11]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (optional, for non-covalent interaction reduction)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Nitrogen or Argon gas for drying

Experimental Workflow:

workflow cluster_prep Surface Preparation cluster_activation This compound Activation cluster_coupling Coupling to Surface cluster_final Quenching & Finalization Clean Clean Amine-Surface Rinse_Dry Rinse & Dry Clean->Rinse_Dry Dissolve_PEG Dissolve this compound in Activation Buffer Add_EDC_SNHS Add EDC & Sulfo-NHS Dissolve_PEG->Add_EDC_SNHS Incubate_Activation Incubate (15-30 min) Add_EDC_SNHS->Incubate_Activation Apply_Activated_PEG Apply Activated PEG to Surface Incubate_Activation->Apply_Activated_PEG Incubate_Coupling Incubate (2-4h RT or O/N 4°C) Apply_Activated_PEG->Incubate_Coupling Quench Quench Unreacted Sites Incubate_Coupling->Quench Wash Wash Surface Quench->Wash Dry_Store Dry & Store Wash->Dry_Store

Caption: Workflow for this compound coupling to amine-surfaces.

Step-by-Step Procedure:

  • Surface Preparation:

    • Thoroughly clean the amine-functionalized glass or silica surface by sonicating in DI water, followed by acetone, and then DI water again (5 minutes each).[12]

    • Dry the surface under a stream of nitrogen or argon gas.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Dissolve this compound in Activation Buffer to a concentration of 10-20 mg/mL.

    • Add EDC and Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).[1]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the Sulfo-NHS ester.[1]

  • Coupling to the Surface:

    • For glass slides, immerse the cleaned and dried slides in the activated this compound solution. For nanoparticles, add the activated PEG solution to a suspension of the nanoparticles in Coupling Buffer.[1]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction to deactivate any unreacted Sulfo-NHS esters. Incubate for 30 minutes.[1][3]

    • Wash the surface extensively with Washing Buffer and then with DI water to remove unreacted reagents and byproducts.

    • For nanoparticles, this involves centrifugation and resuspension steps.

  • Drying and Storage:

    • Dry the functionalized surface under a stream of nitrogen or argon gas.

    • Store the surface in a desiccator or under an inert atmosphere to prevent contamination.

Gold surfaces, commonly used in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) biosensors, are typically first modified with a self-assembled monolayer (SAM) of an amine-terminated thiol (e.g., cysteamine or 11-amino-1-undecanethiol) before PEGylation.

Materials:

  • Gold-coated substrate (e.g., SPR chip, QCM crystal)

  • Amine-terminated thiol (e.g., 11-amino-1-undecanethiol)

  • Absolute Ethanol

  • All materials listed in Protocol 2.1

Experimental Workflow:

workflow_gold cluster_prep Gold Surface Preparation cluster_pegylation PEGylation (as per Protocol 2.1) Clean_Gold Clean Gold Surface SAM_Formation Form Amine-Thiol SAM Clean_Gold->SAM_Formation Rinse_Dry_Gold Rinse & Dry SAM_Formation->Rinse_Dry_Gold Activate_PEG Activate this compound Rinse_Dry_Gold->Activate_PEG Couple_PEG Couple to Amine-SAM Activate_PEG->Couple_PEG Quench_Wash Quench & Wash Couple_PEG->Quench_Wash

Caption: Workflow for functionalizing gold surfaces.

Step-by-Step Procedure:

  • Gold Surface Preparation and Amine Functionalization:

    • Clean the gold substrate by UV/Ozone treatment or by rinsing with ethanol and DI water, followed by drying under nitrogen.

    • Prepare a 1-10 mM solution of the amine-terminated thiol in absolute ethanol.

    • Immerse the gold substrate in the thiol solution and incubate for 18-24 hours at room temperature to allow for the formation of a dense SAM.[13]

    • Rinse the surface thoroughly with ethanol and DI water to remove non-chemisorbed thiols.

    • Dry the amine-functionalized gold surface under a stream of nitrogen.

  • PEGylation via EDC/Sulfo-NHS Chemistry:

    • Follow steps 2 through 5 as detailed in Protocol 2.1 .

Validation and Characterization of Functionalized Surfaces

It is critical to characterize the modified surface to confirm successful functionalization and to assess the quality of the PEG layer. A multi-technique approach is highly recommended.[14]

Quantitative Data Summary:

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Contact Angle Goniometry Surface Wettability / HydrophilicityDecrease in water contact angle, indicating a more hydrophilic surface.[15][16]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesAppearance of C 1s and O 1s peaks characteristic of the PEG ether backbone. Increase in the C-O/C-C ratio.[14][16]
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessIncrease in surface roughness and visualization of a uniform polymer layer.[15][16]
Ellipsometry Layer ThicknessMeasurement of a uniform layer thickness consistent with the length of the mPEG9 chain.
Quartz Crystal Microbalance (QCM) Mass AdsorptionReal-time monitoring of mass increase during the PEGylation process.[7]
Applications in Research and Drug Development

Surfaces functionalized with this compound are versatile platforms for a multitude of applications:

  • Drug Delivery: PEGylated nanoparticles exhibit enhanced biocompatibility and prolonged circulation times, making them ideal carriers for targeted drug delivery.[1][4][5] The terminal carboxyl group can be used to conjugate targeting ligands or drugs.

  • Biosensors and Diagnostics: The bio-inert nature of the PEG layer minimizes non-specific binding, leading to improved signal-to-noise ratios in biosensing applications such as SPR, QCM, and immunoassays.[1][2]

  • Biomaterials and Implants: Coating biomaterials with PEG can reduce the foreign body response and improve their integration with biological tissues.

  • Single-Molecule Studies: Passivating glass surfaces with PEG is essential for single-molecule fluorescence studies to prevent the non-specific adsorption of proteins and other biomolecules.[12][13]

Troubleshooting and Expert Insights
  • Low Coupling Efficiency:

    • Cause: Hydrolysis of EDC or the NHS ester.

    • Solution: Always use freshly prepared EDC and Sulfo-NHS solutions.[11] Ensure the pH of the activation buffer is maintained around 6.0.

  • Inconsistent Surface Coverage:

    • Cause: Incomplete cleaning of the substrate or premature precipitation of reagents.

    • Solution: Implement a rigorous cleaning protocol for the initial surface. Ensure all reagents are fully dissolved before initiating the reaction.

  • Non-Specific Binding Still Observed:

    • Cause: Incomplete PEG layer formation, creating defects.

    • Solution: Optimize the concentration of this compound and the reaction time to ensure a dense PEG layer. Consider a two-step PEGylation process where the surface is treated with the PEG solution twice.[12]

By understanding the fundamental chemistry and meticulously following these protocols, researchers can reliably create high-quality, functionalized surfaces tailored for their specific advanced applications.

References

  • Benchchem. Application Notes and Protocols: Surface Functionalization of Nanoparticles with BocNH-PEG9-CH2COOH.
  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications.
  • National Institutes of Health. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • ResearchGate. The available carboxylic acid groups are activated with EDC-NHS....
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • PurePEG. mPEG9-OCH2COOH.
  • National Institutes of Health. Improved Glass Surface Passivation for Single-Molecule Nanoarrays.
  • MDPI. PEGylated Gold Nanoparticles Grafted with N-Acetyl-L-Cysteine for Polymer Modification.
  • PubMed. Surface analysis methods for characterizing polymeric biomaterials.
  • ResearchGate. Gold Nanoparticles PEG coating on glass surface.
  • Benchchem. Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.
  • CD Bioparticles. This compound.
  • National Institutes of Health. Surface Passivation for Single-molecule Protein Studies.
  • PEG Derivatives Apply in Drug Delivery and Diagnostics.
  • PubMed Central. (2013). Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets.
  • ChemPep. This compound-1g.
  • Nanomedicine: clinical applications of polyethylene glycol conjugated proteins and drugs. (2006).
  • National Institutes of Health. Surface Analysis Tools for Characterizing Biological Materials.

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Troubleshooting & Optimization

Technical Support Center: Optimizing pH for mPEG9-CH2COOH EDC/NHS Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your mPEG9-CH2COOH conjugation reactions using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering the critical parameter of pH in your experimental workflow. Here, we move beyond simple step-by-step instructions to explain the causality behind our protocol recommendations, ensuring your experiments are both successful and reproducible.

The Crucial Role of pH: A Balancing Act

The success of your mPEGylation reaction hinges on a delicate balance of competing reactions, all of which are profoundly influenced by pH. The overall goal is to form a stable amide bond between the carboxylic acid of your this compound and a primary amine on your target molecule. This is achieved through a two-step process where pH is the master variable controlling efficiency and yield.

First, EDC activates the carboxyl group on the mPEG, forming a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxyl group.[2] To enhance stability, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS-ester.[1][2] This NHS-ester is then the substrate for the nucleophilic attack by the primary amine of your target molecule, forming the desired amide bond.[3]

However, both the activation and the subsequent amine coupling steps have conflicting optimal pH ranges. Furthermore, the primary competing reaction, the hydrolysis of the NHS-ester, is also pH-dependent, accelerating significantly at higher pH values.[3][4] Therefore, precise pH control is paramount for maximizing conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound EDC/NHS reactions, with a focus on pH-related causes and solutions.

Q1: My conjugation yield is significantly lower than expected. What is the most likely pH-related cause?

A1: Low yield is the most common problem and is almost always tied to suboptimal pH control. There are two primary pH-dependent factors to consider:

  • Inefficient Carboxyl Activation (pH is too high or too low): The activation of the mPEG's carboxyl group by EDC is most efficient in a slightly acidic environment, optimally between pH 4.5 and 6.0 .[5][6] In this range, the carboxyl group is sufficiently protonated to react with EDC.[7][8] If the pH is too low, EDC itself can become unstable.[7]

  • Hydrolysis of the NHS-Ester (pH is too high): The amine-reactive NHS-ester is susceptible to hydrolysis, which regenerates the carboxyl group and renders the mPEG inactive for conjugation.[3][9] The rate of this hydrolysis increases dramatically with pH.[4][10] For instance, the half-life of a typical NHS-ester is 4-5 hours at pH 7.0, but this plummets to just 10 minutes at pH 8.6.[3][4]

Recommendation: For maximal yield, a two-step pH protocol is strongly advised. First, perform the activation of this compound with EDC and NHS in a buffer at pH 5.0-6.0 (e.g., MES buffer).[5][6] Following activation, raise the pH to 7.2-8.0 for the reaction with your amine-containing molecule (e.g., using a PBS buffer).[5][11] This sequential approach satisfies the optimal conditions for both reaction stages.

Q2: I'm performing a one-pot reaction. What is the best compromise pH?

A2: While a two-step protocol is ideal, a one-pot reaction can be performed with the understanding that it represents a compromise. A pH range of 6.0-7.5 is often used.[5] The lower end of this range favors the EDC activation, while the higher end promotes the amine coupling.[5] Be aware that at pH 7.5, the hydrolysis of the NHS-ester is more significant, creating a trade-off between amine reactivity and the stability of the activated mPEG.[5]

Q3: Can I perform the amine coupling step at a pH above 8.5 to maximize the reactivity of my amine?

A3: While it is true that a higher pH increases the deprotonation of primary amines, making them more nucleophilic, it is generally not recommended to perform the coupling reaction above pH 8.5.[5][12] The reason is the drastically accelerated hydrolysis of the NHS-ester.[5] At pH 8.6, the 10-minute half-life of the NHS-ester means that a significant portion of your activated mPEG will be quenched by water before it can react with your target molecule, leading to a very low yield.[3][5]

Q4: What are the best buffers to use for this reaction? I used Tris buffer and got no product.

A4: Buffer choice is critical. You must use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.[6][9]

  • Activation Step (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is the ideal choice.[6][13]

  • Coupling Step (pH 7.2-8.0): Phosphate-Buffered Saline (PBS) is a common and effective choice.[6] Other suitable buffers in this pH range include HEPES, borate, and carbonate/bicarbonate buffers.[6][14]

Tris buffer (and also glycine) contains a primary amine and will react with the NHS-activated mPEG, effectively quenching the reaction and preventing conjugation to your target molecule.[6][9] Tris should only be used at the very end of the protocol as a quenching agent to stop the reaction.[6][15]

Q5: My protein of interest precipitates during the conjugation reaction. Can pH be the cause?

A5: Yes, pH can contribute to protein aggregation. If the pH of your reaction buffer is close to the isoelectric point (pI) of your protein, the net charge of the protein will be close to zero. This minimizes intermolecular repulsion and can lead to aggregation and precipitation.

Recommendation: Ensure your reaction pH is at least 1-2 units away from the pI of your protein. If aggregation persists, consider performing the reaction in a more dilute solution.

pH Optimization at a Glance

Reaction SteppH RangeOptimal pHRecommended BufferRationale & Key Considerations
Carboxyl Activation 4.5 - 7.25.0 - 6.0 0.1M MESMaximizes the efficiency of EDC activation of the carboxyl group on this compound.[15][16]
Amine Coupling 7.0 - 9.07.2 - 8.0 PBS, HEPES, BorateOptimizes the nucleophilicity of the primary amine for reaction with the NHS-ester while managing the rate of hydrolysis.[3][16]
Compromise (One-Pot) 6.0 - 7.5~7.0 PBS, HEPESBalances the requirements for both activation and coupling, though with reduced overall efficiency compared to the two-step method.[5]

Visualizing the pH-Dependent Workflow

The following diagram illustrates the logical workflow for the EDC/NHS reaction, highlighting the critical role of pH at each stage.

EDC_NHS_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching A This compound + Amine-Molecule B Add EDC/NHS in MES Buffer A->B C Set pH to 5.0-6.0 B->C D Incubate 15-30 min @ RT (mPEG-NHS Ester Forms) C->D E Adjust pH to 7.2-8.0 with PBS Buffer D->E pH Shift F Add Amine-Containing Molecule E->F G Incubate 2h @ RT or O/N @ 4°C (Amide Bond Forms) F->G H Add Quenching Agent (e.g., Tris, Hydroxylamine) G->H I Incubate 15 min @ RT H->I J Purify Conjugate I->J

Caption: Workflow for a two-step EDC/NHS conjugation highlighting pH adjustments.

Experimental Protocol: Two-Step pH-Optimized Conjugation

This protocol provides a detailed methodology for the conjugation of this compound to a primary amine-containing molecule, such as a protein.

Materials:

  • Activation Buffer: 0.1M MES, pH 5.0-6.0[6]

  • Coupling Buffer: 100mM Sodium Phosphate, 150mM NaCl (PBS), pH 7.2-7.5[6]

  • This compound

  • Molecule with primary amine(s)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5[6]

  • Desalting column

Procedure:

  • Preparation:

    • Allow EDC and NHS powders to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Dissolve your this compound in the Activation Buffer.

    • Dissolve your amine-containing molecule in the Coupling Buffer in a separate tube.

  • Activation of this compound:

    • Add EDC (e.g., to a final concentration of 2-4 mM) and NHS (e.g., to a final concentration of 5-10 mM) to the this compound solution.[6]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately add the activated mPEG solution to the solution of your amine-containing molecule. Ensure the final pH of the reaction mixture is in the 7.2-7.5 range.[6]

    • Alternatively, for sensitive applications, you can perform a buffer exchange on the activated mPEG solution into the Coupling Buffer using a desalting column before adding it to your amine-containing molecule. This also removes excess EDC and NHS.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., for Tris).[9][15]

    • Incubate for 15 minutes at room temperature.[9] This will deactivate any remaining NHS-esters.

  • Purification:

    • Purify your final conjugate from excess reagents and reaction byproducts using a desalting column or dialysis.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Uchida, K., et al. (2013). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Health Science, 59(3), 356-362. Retrieved from [Link]

  • Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]

  • De Tar, D. F., & Silverstein, R. (1966). Mechanism of the reaction of carbodiimides with carboxylic acids. Journal of the American Chemical Society, 88(5), 1013-1019. Retrieved from [Link]

  • Badescu, G., et al. (2014). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). Is there any other suitable buffer for EDC/NHS reaction beside MES buffer?. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • ResearchGate. (2017). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing mPEG9-CH2COOH Solubility and Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for mPEG9-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to overcome common challenges encountered during bioconjugation experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: My this compound is difficult to dissolve in aqueous buffers. What is the recommended procedure?

A1: While the polyethylene glycol (PEG) chain enhances water solubility, the terminal carboxylic acid can present challenges, especially at neutral or acidic pH where it is less likely to be deprotonated. For optimal dissolution in aqueous buffers:

  • Initial Dissolution in Organic Solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Aliquot and Add to Buffer: Add this concentrated stock solution dropwise to your aqueous reaction buffer with gentle stirring.

  • pH Adjustment: The solubility of carboxylic acid-terminated PEGs is pH-dependent. Increasing the pH of the aqueous buffer to slightly alkaline conditions (pH 7.5-8.5) can improve solubility by deprotonating the carboxylic acid group.

  • Avoid High Concentrations: Aim to keep the final concentration of the organic co-solvent to a minimum, typically below 10% (v/v), as it can potentially impact the stability of proteins.[2]

Q2: What is the optimal pH for activating this compound with EDC and NHS?

A2: The activation of the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[3][4] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[3]

Q3: At what pH should the coupling reaction between the activated mPEG9-NHS ester and my amine-containing molecule be performed?

A3: The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 .[3] This is because the primary amine needs to be in its deprotonated, nucleophilic state to react with the NHS ester. A common choice for this step is phosphate-buffered saline (PBS).[3]

Q4: My conjugation yield is low. What are the potential causes?

A4: Low conjugation yield can stem from several factors:

  • Hydrolysis of the NHS Ester: The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxylic acid and renders the PEG inactive for conjugation.[1] The rate of hydrolysis increases significantly with increasing pH.[1][5]

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they are stored properly and that fresh solutions are prepared immediately before use.[6]

  • Suboptimal pH: Using a pH outside the optimal ranges for activation and coupling will reduce efficiency.[3][7]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG.[3]

Q5: Should I perform a one-step or two-step conjugation reaction?

A5: A two-step protocol is highly recommended .[6][7] This involves activating the this compound at a lower pH (5.0-6.0) and then raising the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[7] This approach allows for optimal conditions for both the activation and coupling steps, maximizing efficiency and minimizing side reactions. A one-pot reaction at a compromise pH of 6.0-7.5 is possible but often results in lower yields due to competing hydrolysis of the NHS ester at the higher end of this range.[7]

Section 2: Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common experimental issues.

Issue 1: Precipitation or Aggregation Observed During the Reaction
Potential Cause Explanation Recommended Solution
Protein Instability at Reaction pH The reaction pH may be close to the isoelectric point (pI) of your protein, leading to reduced solubility and aggregation.[7]Ensure the reaction pH is at least 1-2 units away from the protein's pI.[7] Consider performing the reaction in a more dilute solution.
High Molar Excess of PEG Reagent A very high concentration of the PEG reagent can sometimes induce protein aggregation.[8]Titrate the molar ratio of this compound to your protein in small-scale experiments to find the optimal concentration that maximizes conjugation without causing aggregation. A common starting range is a 5 to 20-fold molar excess.[9][10]
Organic Co-solvent Concentration Too High High concentrations of organic solvents like DMSO or DMF can denature proteins.[2]Keep the final concentration of the organic co-solvent below 10% (v/v). If solubility issues persist, explore alternative water-miscible solvents.
Use of Stabilizing Excipients Certain excipients can help maintain protein stability during the conjugation reaction.[9]Consider adding stabilizing agents such as sucrose (5-10% w/v) or arginine (50-100 mM) to your reaction buffer.[9]
Issue 2: Inconsistent Results Between Experiments
Potential Cause Explanation Recommended Solution
Poor pH Control Inadequate buffering can lead to pH shifts during the reaction, especially upon addition of acidic or basic reagents.[7]Use a high-quality buffer within its optimal buffering range. Verify the pH of the reaction mixture after all components have been added.[7]
Degradation of EDC/NHS EDC and NHS are moisture-sensitive and can lose activity over time.[6][11]Aliquot reagents upon receipt and store them in a desiccated environment at the recommended temperature. Always allow vials to equilibrate to room temperature before opening to prevent condensation.[11][12] Prepare EDC and NHS solutions fresh immediately before each use.[3][6]
Variability in Reagent Addition Inconsistent volumes or timing of reagent addition can affect reaction kinetics.Use calibrated pipettes and a consistent, documented procedure for adding all reaction components.
Issue 3: Low or No Conjugation Efficiency
Potential Cause Explanation Recommended Solution
Rapid Hydrolysis of NHS Ester The NHS ester intermediate is unstable, especially at higher pH values. Its half-life can be as short as a few minutes at pH 9.[5][13]For a two-step reaction, add the activated PEG to the amine-containing molecule immediately after the activation step. Minimize the time the activated PEG spends in the higher pH coupling buffer before the amine is introduced.
Insufficient Molar Excess of Reagents An insufficient amount of EDC and NHS will lead to incomplete activation of the this compound.A typical starting point is a 2-10 fold molar excess of both EDC and NHS over the amount of this compound.[3]
Steric Hindrance The target amine group on your molecule may be in a sterically hindered location, making it inaccessible to the activated PEG.[12]Consider using a PEG reagent with a longer spacer arm to overcome steric hindrance.[12] For proteins, partially denaturing conditions (if the protein can be refolded) might expose buried residues.
Presence of Amine-Containing Buffers Buffers such as Tris or glycine contain primary amines that will compete with the target molecule.[3]Use non-amine, non-carboxylate buffers for the activation step (e.g., MES) and non-amine buffers for the coupling step (e.g., PBS, borate).[3]

Section 3: Experimental Protocols and Workflows

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol outlines a robust, two-step method for conjugating this compound to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein with primary amines

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[3]

  • Desalting column or dialysis equipment for purification[6]

Procedure:

Step 1: Reagent Preparation

  • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use.[3]

  • Dissolve the this compound in a minimal amount of DMSO and then dilute to the final desired concentration in Activation Buffer.

  • Prepare the protein solution in the Coupling Buffer.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar excess is 2-10 fold of EDC and NHS over the amount of this compound.[3]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3][14]

Step 3: Conjugation to the Amine-Containing Protein

  • Immediately after the activation step, the pH of the activated PEG solution must be raised for the coupling reaction. This can be achieved in two ways:

    • Buffer Exchange (Recommended): Use a desalting column to quickly exchange the buffer of the activated PEG solution from the acidic Activation Buffer to the neutral/slightly basic Coupling Buffer.[6]

    • pH Adjustment: Carefully add a small amount of a concentrated, non-amine buffer (e.g., 1 M phosphate buffer, pH 7.5) to the activation reaction mixture to raise the pH to 7.2-7.5.[3]

  • Add the pH-adjusted, activated mPEG9-NHS ester solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][15]

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 10-50 mM to react with and deactivate any remaining NHS-activated PEG.[9]

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the PEGylated Protein

  • Remove unreacted PEG, quenched PEG, and reaction byproducts using size exclusion chromatography (SEC) or dialysis.[14][] The choice of method depends on the size difference between the PEGylated and un-PEGylated protein.

  • For more refined separation of different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated), ion-exchange chromatography (IEX) can be employed, as PEGylation can alter the surface charge of the protein.[][17]

Visualizing the Workflow and Chemistry

Conjugation_Workflow cluster_activation Step 1: Activation (pH 5.0-6.0) cluster_coupling Step 2: Conjugation (pH 7.2-8.0) cluster_purification Step 3: Quench & Purify reagent_prep Prepare Fresh EDC & NHS Solutions activation Incubate for 15-30 min: mPEG-COOH + EDC + NHS reagent_prep->activation peg_prep Dissolve this compound in Activation Buffer peg_prep->activation ph_adjust Buffer Exchange or pH Adjustment activation->ph_adjust Immediate Transition coupling Incubate for 2h to Overnight: Activated PEG + Protein ph_adjust->coupling protein_prep Prepare Protein in Coupling Buffer protein_prep->coupling quench Quench Reaction (e.g., Tris or Hydroxylamine) coupling->quench purify Purify Conjugate (SEC or IEX) quench->purify

Caption: Workflow for the two-step this compound conjugation process.

EDC_NHS_Mechanism peg_cooh mPEG-COOH react1 + peg_cooh->react1 edc EDC edc->react1 nhs NHS react2 + nhs->react2 protein_nh2 Protein-NH2 react3 + protein_nh2->react3 o_acylisourea O-acylisourea Intermediate (unstable) byproduct1 Isourea byproduct o_acylisourea->byproduct1  Hydrolysis  (side reaction) o_acylisourea->react2 peg_nhs mPEG-NHS Ester (amine-reactive) peg_nhs->react3 peg_protein mPEG-Protein Conjugate (stable amide bond) byproduct2 NHS react1->o_acylisourea  Activation  (pH 4.5-6.0) react2->peg_nhs  Stabilization react3->peg_protein  Coupling  (pH 7.0-8.5) react3->byproduct2

Caption: Chemical mechanism of EDC/NHS activation and amine coupling.

Section 4: References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.

  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.

  • Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid. Benchchem.

  • instructions - edc. Thermo Fisher Scientific.

  • Technical Support Center: Troubleshooting PEGylation with m-PEG5-MS. Benchchem.

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.

  • About EDC/NHS response. ECHEMI.

  • Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution.

  • Purification of pegylated proteins. PubMed.

  • Q can anybody advice me on a formation of enhanced conjugation efficiency for amide bond between mPEG-COOH and TAT-NH2 peptide? ResearchGate.

  • Technical Support Center: Optimizing m-PEG2-Br PEGylation Reactions. Benchchem.

  • PEGylated Protein Purification Techniques. BOC Sciences.

  • Common challenges in the PEGylation of proteins. Benchchem.

  • Technical Support Center: Troubleshooting Aggregation During Protein PEGylation. Benchchem.

  • Application Notes and Protocols for Amine-PEG-CH2COOH Conjugation Reactions. Benchchem.

  • A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols. Benchchem.

Sources

Technical Support Center: Purification of mPEG9-CH2COOH Conjugated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the purification of proteins conjugated with mPEG9-CH2COOH. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this process.

Introduction: The Challenge of Heterogeneity

The conjugation of this compound to a protein via its terminal carboxylic acid group—typically targeting primary amines like lysine residues through amide bond formation—is a robust method for enhancing a biotherapeutic's pharmacokinetic properties.[1] However, this reaction rarely goes to 100% completion with a single product. The primary challenge in purification is the resulting heterogeneity of the reaction mixture.[2][3]

This mixture often contains:

  • Desired Mono-PEGylated Protein: The target molecule.

  • Unreacted (Native) Protein: The starting material.

  • Multi-PEGylated Species: Proteins with several PEG chains attached.

  • Positional Isomers: Proteins with a single PEG chain attached at different sites.[2][4]

  • Excess PEG Reagent & Hydrolysis Byproducts: Small molecule impurities.

The addition of the neutral, hydrophilic this compound polymer alters the protein's physicochemical properties—size, charge, and hydrophobicity—in ways that can be subtle, making separation a significant challenge.[5][6] This guide will walk you through leveraging these changes to achieve high-purity conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the first and most crucial step to take after my PEGylation reaction?

A1: The first step should always be to remove the bulk of the small molecule impurities, primarily the excess, unreacted this compound reagent. Size Exclusion Chromatography (SEC) is the most effective and common initial step for this purpose.[7][] The significant increase in the hydrodynamic radius of the PEGylated protein allows it to elute much earlier than the small, free PEG reagent.[7] Alternatively, Tangential Flow Filtration (TFF) or dialysis can be used for buffer exchange and removal of small molecules, though SEC often provides a cleaner initial separation.[5][9]

Q2: Which chromatography method is best for separating mono-PEGylated from multi-PEGylated species and the native protein?

A2: Ion Exchange Chromatography (IEX) is the most powerful and widely used technique for this separation.[][10][11] The this compound reagent reacts with primary amines (e.g., the ε-amino group of lysine), which are positively charged at neutral pH. The formation of a stable amide bond neutralizes this positive charge.[12] This creates a distinct, predictable change in the protein's net surface charge for each PEG molecule added, allowing IEX to effectively resolve native, mono-, di-, and multi-PEGylated species.[5][13]

Q3: Can Hydrophobic Interaction Chromatography (HIC) be used?

A3: Yes, HIC can be a valuable orthogonal technique, particularly when IEX resolution is insufficient.[][14] HIC separates proteins based on surface hydrophobicity.[15][16] While PEG itself has hydrophobic characteristics, its effect on the conjugate's overall hydrophobicity is complex and protein-dependent.[2][17] HIC is often used as a polishing step. However, it can suffer from lower capacity and resolution compared to IEX for PEGylated proteins.[]

Q4: How do I accurately confirm the success and purity of my final product?

A4: A combination of analytical techniques is essential for comprehensive characterization:[18][19]

  • SDS-PAGE: Provides a quick visual confirmation of PEGylation, showing a significant increase in apparent molecular weight. The PEGylated protein will often run as a broad or smeared band due to the heterogeneity of the PEG polymer itself and the presence of different isoforms.[2][18]

  • Analytical SEC-HPLC: Used to assess the level of aggregation and separate the final product from any remaining native protein or free PEG.[20][21]

  • Analytical IEX-HPLC: Quantifies the purity by separating different PEGylated species (mono-, di-, etc.).[12][22]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS provide definitive confirmation of the molecular weight, thereby verifying the number of attached PEG chains.[2][23]

Analytical TechniquePrimary Application for PEGylated ProteinsKey Insight
SDS-PAGE Routine purity checks, initial confirmationVisual shift in molecular weight
SEC-HPLC Quantifying aggregates and remaining native proteinPurity based on size
IEX-HPLC Resolving and quantifying different PEGylation statesPurity based on charge
Mass Spectrometry Definitive characterizationPrecise molecular weight and degree of PEGylation

Troubleshooting Guides

Guide 1: Ion Exchange Chromatography (IEX)

IEX is the cornerstone of purifying this compound conjugates. Success hinges on exploiting the change in surface charge upon conjugation.

Problem: Poor or No Separation Between Native and PEGylated Protein

This is the most common issue and can be systematically addressed.

Scientific Rationale: To achieve separation, there must be a significant charge difference between your protein species, and the protein must bind to the resin. For cation exchange chromatography (the typical choice for proteins with a pI > 7), the buffer pH must be below the pI of the native protein to ensure a net positive charge. For anion exchange, the pH must be above the pI. The charge shielding by the neutral PEG chain is the basis of separation; if the native protein doesn't bind, nothing can be separated.[5][10]

Solutions:

  • Verify Protein pI: Use an online tool to calculate the theoretical isoelectric point (pI) of your protein.

  • Adjust Buffer pH:

    • For Cation Exchange (e.g., S or SP resins) , ensure your running buffer pH is at least 1 unit below the pI of the native protein.

    • For Anion Exchange (e.g., Q or DEAE resins) , ensure the pH is at least 1 unit above the pI.

  • Perform a pH Scout: If separation is still poor, test a range of pH values (e.g., from 1.5 units below pI to 0.5 units below pI for cation exchange) to find the optimal binding and separation window.

Scientific Rationale: The differences in charge between native, mono-, and di-PEGylated species can be small. A steep salt gradient (a rapid increase in salt concentration) will elute all species in a short time frame, causing peaks to co-elute. A shallower gradient provides more time and volume for the column to resolve these subtle differences.[2][24]

Solutions:

  • Decrease the Gradient Slope: Extend the gradient volume from a standard 10 column volumes (CV) to 20 or even 30 CV.[24][25] For example, instead of a 0-50% B in 10 CV, try 0-50% B in 20 CV.

  • Use a Step Gradient: After identifying the approximate salt concentrations at which your species elute from a linear gradient, you can design a step gradient to selectively wash off impurities before eluting your target molecule with a specific salt step.

cluster_0 IEX Troubleshooting Logic Start Poor Separation in IEX Check_pH Is Buffer pH correct relative to Protein pI? Start->Check_pH Check_Gradient Is the salt gradient shallow enough? Check_pH->Check_Gradient Yes Optimize_pH Action: Perform pH scouting experiments. Check_pH->Optimize_pH No Optimize_Gradient Action: Decrease gradient slope (e.g., 10 CV to 20-30 CV). Check_Gradient->Optimize_Gradient No Success Improved Resolution Check_Gradient->Success Yes Optimize_pH->Start Re-run Optimize_Gradient->Start Re-run

Caption: Troubleshooting logic for poor separation in Ion Exchange Chromatography.

Guide 2: Size Exclusion Chromatography (SEC)

SEC is primarily used for initial cleanup and for analyzing aggregates in the final product.

Problem: PEGylated Protein Co-elutes with Aggregates

Scientific Rationale: SEC separates based on hydrodynamic volume.[7] PEGylation causes a significant increase in the apparent size of the protein, which can sometimes push its elution time into the range of the native protein's dimers or multimers.

Solutions:

  • Choose the Right Column: Ensure your SEC column has the appropriate fractionation range for your large PEGylated conjugate. You may need a column designed for higher molecular weight species than you would use for the native protein.

  • Optimize Flow Rate: Reducing the flow rate can sometimes enhance resolution between very large species.[4] A lower flow rate allows more time for molecules to diffuse into and out of the resin pores, improving the separation mechanism.

  • Orthogonal Follow-up: This is a classic case where a multi-step purification is necessary. Collect the mixed peak from SEC and resolve the aggregate from the monomeric PEG-protein using an orthogonal method like Ion Exchange Chromatography (IEX) , as their charge properties will be different.

cluster_1 Standard Purification Workflow Reaction PEGylation Reaction Mixture SEC Step 1: Size Exclusion (SEC) (Bulk Impurity Removal) Reaction->SEC Removes free PEG IEX Step 2: Ion Exchange (IEX) (Isoform Separation) SEC->IEX Separates Native, Mono-, Multi- HIC Step 3 (Optional): HIC (Polishing Step) IEX->HIC Removes remaining impurities Analysis Final Analysis (SEC-HPLC, MS, SDS-PAGE) IEX->Analysis HIC->Analysis

Caption: A typical multi-step workflow for the purification of PEGylated proteins.

Guide 3: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful, but sometimes counterintuitive, method for PEGylated proteins.

Problem: Low Recovery of PEGylated Protein

Scientific Rationale: HIC relies on binding proteins to a hydrophobic matrix in the presence of a high concentration of a kosmotropic salt (e.g., ammonium sulfate) and eluting by decreasing the salt concentration.[15][26] PEG itself can interact with HIC media. If the binding is too strong, the protein may not elute under standard low-salt conditions, leading to poor recovery.[11]

Solutions:

  • Screen Different Resins: HIC resins are available with different hydrophobic ligands (e.g., Phenyl, Butyl, Octyl).[15] A less hydrophobic resin (like one with a Butyl ligand) may provide sufficient binding without causing irreversible adsorption.

  • Modify Elution Buffer: If decreasing the salt gradient to zero does not elute your protein, consider adding a small amount of a non-polar organic solvent (e.g., 5-10% isopropanol or ethylene glycol) to the low-salt buffer to disrupt the strong hydrophobic interactions and promote elution. Use this approach with caution as organic solvents can denature some proteins.

  • Reduce Salt Concentration in Binding Buffer: While high salt promotes binding, an excessively high concentration might lead to overly strong interactions. Try reducing the starting concentration of ammonium sulfate (e.g., from 2.0 M to 1.5 M) to weaken the initial binding.

Experimental Protocols

Protocol 1: Purification using Ion Exchange Chromatography (IEX)

This protocol provides a general framework for separating PEGylated species based on charge using a cation exchanger.

Materials:

  • IEX Column: Cation exchange column (e.g., SP Sepharose, Mono S).

  • Chromatography System: FPLC or HPLC system.

  • Sample: Partially purified PEGylated protein (e.g., post-SEC cleanup), dialyzed into Buffer A.

  • Buffer A (Low Salt): 20 mM MES, pH 6.0 (or other appropriate buffer at least 1 pH unit below protein pI).

  • Buffer B (High Salt): 20 mM MES, 1 M NaCl, pH 6.0.

Methodology:

  • Column Equilibration: Equilibrate the IEX column with 5-10 CV of Buffer A until the conductivity and pH baseline is stable.[25]

  • Sample Loading: Load the dialyzed and filtered (0.22 µm) sample onto the column.

  • Wash: Wash the column with 5 CV of Buffer A to remove any unbound material.

  • Elution: Elute the bound proteins using a shallow linear gradient. A typical starting point is 0-50% Buffer B over 20 CV.[2][24] The native protein (most positive charge) should elute last, with the mono- and multi-PEGylated species eluting progressively earlier.

  • Fraction Collection: Collect fractions (e.g., 0.5 CV each) throughout the gradient.

  • Analysis: Analyze collected fractions using SDS-PAGE and/or analytical SEC to identify those containing the pure mono-PEGylated protein.[17]

References

how to quench an mPEG9-CH2COOH conjugation reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mPEG-CH2COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with quenching these reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your conjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an mPEG-CH2COOH conjugation reaction?

Quenching is a critical step to terminate the conjugation process, primarily when using carbodiimide chemistry (e.g., EDC with NHS or Sulfo-NHS) to couple the carboxyl group (-COOH) of the mPEG to a primary amine (-NH₂) on a target molecule.[1] The main reasons for quenching are:

  • To Stop the Reaction: Once the desired level of conjugation is achieved, quenching deactivates any remaining reactive species, ensuring a defined and homogenous final product.[1]

  • To Prevent Unwanted Side Reactions: Leaving the reaction unchecked can lead to the modification of other molecules in the sample, especially if it's a complex mixture like a cell lysate.[1]

  • To Avoid Aggregation: Uncontrolled cross-linking due to residual active esters can cause aggregation of proteins or other macromolecules.[1]

Q2: How does the EDC/NHS chemistry for mPEG-CH2COOH conjugation work?

The conjugation is typically a two-step process:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group on the mPEG-CH2COOH, forming a highly reactive O-acylisourea intermediate.[2][3] This step is most efficient at a slightly acidic pH (4.5-7.2).[1][2]

  • NHS Ester Formation and Amine Reaction: The unstable O-acylisourea intermediate is stabilized by reacting with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[2][3][4] This NHS ester then readily reacts with a primary amine on the target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. This second step is most efficient at a pH of 7.2 to 8.5.

Q3: What are the primary competing reactions I should be aware of?

The main competing reaction is the hydrolysis of the NHS ester.[4][5] In the presence of water, the NHS ester can hydrolyze, regenerating the original carboxyl group on the mPEG and releasing NHS. The rate of this hydrolysis increases significantly with higher pH.[4][5] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[4][5] This underscores the importance of timely quenching and purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during your mPEG-CH2COOH conjugation experiments in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

Question: I am observing a very low yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation yield is a common problem and can be attributed to several factors:

  • Suboptimal pH: Ensure you are using the correct pH for each step. The activation with EDC is most efficient at pH 4.5-6.0 (e.g., in MES buffer), while the coupling to the amine is best at pH 7.2-8.5 (e.g., in PBS).[1][6]

  • Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive.[5][7] Always allow EDC and NHS reagents to warm to room temperature before opening to prevent condensation.[6][7] Use freshly prepared solutions and perform the conjugation step promptly after activation.[1]

  • Inactive Reagents: If the EDC or NHS has been improperly stored or is old, it may be inactive. Consider testing your reagents with a simple control reaction.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester and should not be used during the reaction.[4][6][8] A buffer exchange step may be necessary prior to conjugation.[8]

Issue 2: Protein/Molecule Aggregation After Conjugation

Question: My protein of interest precipitates after the conjugation reaction. What could be the cause?

Answer: Aggregation is often a sign of over-activation or uncontrolled cross-linking.

  • Optimize Molar Ratios: A high molar excess of EDC and NHS can lead to excessive modification and subsequent aggregation. A good starting point is a 1:10:25 molar ratio of Protein:EDC:NHS, but this may need to be optimized for your specific system.[1][9]

  • Effective Quenching: Ensure timely and efficient quenching to stop the reaction before excessive cross-linking occurs.[1]

  • Consider a Two-Step Protocol: In a two-step protocol, excess EDC can be removed or quenched after the activation of the mPEG-CH2COOH and before the addition of your amine-containing molecule.[1][10]

Quenching Protocols and Reagent Selection

The choice of quenching agent is critical to effectively terminate the reaction without interfering with your final product. The most common quenching agents are small molecules containing primary amines that are added in large molar excess to rapidly consume any unreacted NHS esters.

Recommended Quenching Agents
Quenching AgentRecommended Final ConcentrationIncubation TimeNotes
Tris 20-100 mM15-30 minutesHighly effective and commonly used. Can be prepared as a concentrated stock solution (e.g., 1M Tris-HCl, pH 8.0).
Glycine 20-100 mM15-30 minutesA simple and very effective amino acid quenching agent.[11]
Lysine 20-50 mM15-30 minutesAnother suitable amino acid for quenching.
Ethanolamine 20-50 mM15-30 minutesAn alternative primary amine for quenching.[12]
Hydroxylamine 10-50 mM15-30 minutesCan be used to quench the reaction and will convert the NHS ester back to a hydroxamic acid.[10]
Step-by-Step Quenching Protocol (Using Tris Buffer)
  • Complete the Conjugation Reaction: Allow your mPEG-CH2COOH conjugation reaction to proceed for the desired amount of time (typically 0.5 to 4 hours at room temperature or 4°C).[4]

  • Prepare Quenching Buffer: Have a stock solution of 1 M Tris-HCl, pH 8.0, ready.

  • Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0, to your reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction for a final concentration of 50 mM.

  • Incubate: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature.

  • Purification: Proceed to purify your PEGylated molecule from the excess quenching reagent, unreacted PEG, and NHS byproduct using a suitable method such as size-exclusion chromatography or dialysis.

Visualizing the Workflow

mPEG-CH2COOH Conjugation and Quenching Workflow

mPEG_Conjugation_Workflow cluster_0 Activation (pH 4.5-6.0) cluster_1 Conjugation (pH 7.2-8.5) cluster_2 Quenching mPEG_COOH mPEG-CH2COOH Activated_PEG mPEG-CH2-CO-NHS (Amine-Reactive Ester) mPEG_COOH->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_PEG Conjugate Stable Amide Bond (PEGylated Molecule) Activated_PEG->Conjugate Unreacted_PEG Unreacted mPEG-CH2-CO-NHS Activated_PEG->Unreacted_PEG Excess Target_Amine Target Molecule with -NH2 Target_Amine->Conjugate Inert_Product Inert Quenched Product Unreacted_PEG->Inert_Product 15-30 min, RT Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Inert_Product

Caption: Workflow of mPEG-COOH conjugation, from activation to quenching.

Mechanism of Quenching

Caption: Quenching consumes unreacted NHS esters via nucleophilic attack.

References

Technical Support Center: Navigating the Challenges of PEGylating Low-Concentration Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing PEGylation on low-concentration protein samples. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your experiments.

Introduction: The Low-Concentration Conundrum in Protein PEGylation

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a powerful technique to enhance the therapeutic properties of biomolecules, such as increasing their in vivo half-life, solubility, and stability, while reducing immunogenicity.[1][2][3][4] However, the success of a PEGylation reaction is highly dependent on several factors, with protein concentration being a critical parameter.[5]

At low protein concentrations, the kinetics of the conjugation reaction are significantly slower, which presents a unique set of challenges. The primary issue is the competition between the desired PEGylation reaction and the hydrolysis of the activated PEG reagent in the aqueous buffer.[5] This guide will walk you through understanding and overcoming these hurdles.

Frequently Asked Questions (FAQs) for PEGylating Low-Concentration Proteins

Here are some of the most common questions we receive from scientists working with dilute protein samples:

Q1: Why is my PEGylation yield so low when working with a dilute protein solution?

A: Low protein concentration directly impacts the reaction kinetics. The rate of a bimolecular reaction, like PEGylation, is dependent on the concentration of both reactants (your protein and the PEG reagent). When your protein concentration is low, the probability of a productive collision between a protein molecule and a PEG reagent molecule decreases significantly, leading to a much slower reaction rate.[5] Compounding this is the fact that many activated PEG reagents are susceptible to hydrolysis. If the rate of PEGylation is slower than the rate of hydrolysis of the PEG reagent, a substantial portion of your expensive reagent will be inactivated before it has a chance to conjugate to your protein, resulting in a low yield.[5]

Q2: I've tried increasing the molar excess of my PEG reagent to compensate for the low protein concentration, but my yield hasn't improved. Why?

A: While increasing the molar excess of the PEG reagent is a common strategy, it has its limitations, especially with very dilute protein samples. Simply adding a large excess of the PEG reagent doesn't necessarily overcome the slow reaction kinetics. In fact, it can sometimes lead to other problems. A very high concentration of PEG reagent can increase the viscosity of the solution, potentially hindering uniform mixing.[5] More importantly, it doesn't change the fundamental issue of the slow reaction rate of your protein. Furthermore, a large excess of unreacted PEG will need to be removed during the purification step, which can be challenging.[1]

Q3: Can I just concentrate my protein sample before PEGylation?

A: Concentrating your protein sample is often the most effective solution if your protein is stable at higher concentrations. Techniques like ultrafiltration (e.g., using spin columns) can be used to increase the protein concentration to a more optimal range for PEGylation (typically 1-10 g/L).[5] However, some proteins are prone to aggregation at higher concentrations.[1][5] It is crucial to assess the stability of your protein at higher concentrations before proceeding with this approach.

Q4: Are there specific types of PEG reagents that are better suited for low-concentration protein PEGylation?

A: Yes, the choice of PEG reagent chemistry is critical. For low-concentration samples, you should select PEG reagents with functional groups that are more stable to hydrolysis. For example, while NHS-ester activated PEGs are widely used, they are known to hydrolyze relatively quickly in aqueous solutions.[6] Reagents like those with aldehyde or maleimide functional groups, which have different reaction mechanisms and can exhibit greater stability under specific pH conditions, might be more suitable.[7] Tetrafluorophenyl (TFP) esters are also reported to have better stability against hydrolysis compared to NHS esters.[6]

Q5: How can I monitor the progress of my PEGylation reaction when I have so little material?

A: Monitoring the reaction is crucial for optimization. Given the low concentration, you'll need sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC-HPLC), is a powerful tool to separate the PEGylated protein from the unreacted protein and PEG reagent.[8][9] If you have access to it, Mass Spectrometry (MS) can provide detailed information on the degree of PEGylation.[10] For a quicker, albeit less quantitative assessment, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show the shift in molecular weight upon PEGylation.

Troubleshooting Guide for Low-Concentration Protein PEGylation

Here are some common problems and step-by-step solutions to guide you through your experiments.

Problem 1: Very Low or No PEGylation Yield with a Dilute Protein Sample

Possible Causes:

  • Slow Reaction Kinetics: The low concentration of your protein is leading to an extremely slow reaction rate.

  • PEG Reagent Hydrolysis: Your activated PEG reagent is hydrolyzing faster than it is reacting with your protein.[5]

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition are not ideal for the specific PEGylation chemistry you are using.

Troubleshooting Steps:

  • Optimize the Molar Ratio of PEG to Protein: While a large excess may not always be the answer, a systematic titration of the PEG-to-protein molar ratio is a good starting point. For low-concentration proteins, you may need a higher molar excess than what is typically recommended for more concentrated samples. Start with a range of molar ratios (e.g., 10:1, 20:1, 50:1) in small-scale pilot reactions.[1]

  • Extend the Reaction Time: Due to the slower kinetics, a longer reaction time may be necessary. Monitor the reaction at several time points (e.g., 2, 4, 8, 24, and even 48 hours) to determine the optimal reaction duration.[11]

  • Evaluate and Optimize Reaction pH: The optimal pH for PEGylation depends on the reactive group on the PEG and the target amino acid on the protein. For amine-reactive PEGs like NHS esters, a pH of 7.0-9.0 is generally recommended. For N-terminal specific PEGylation using PEG-aldehyde, a lower pH of around 6.0-7.0 can be more effective.[1][11] Perform small-scale reactions at different pH values to find the sweet spot for your protein.

  • Consider a More Stable PEG Reagent: If you are using a hydrolysis-prone PEG reagent like an NHS-ester, consider switching to an alternative with greater stability in aqueous solutions, such as a PEG-aldehyde or PEG-maleimide, depending on the available functional groups on your protein.[6][7]

Problem 2: Protein Aggregation During the PEGylation Reaction

Possible Causes:

  • Increased Local Concentration During Reaction: Even at a low overall concentration, the PEGylation process itself can sometimes induce conformational changes that expose hydrophobic patches, leading to aggregation.

  • Suboptimal Buffer Conditions: The buffer composition may not be adequately stabilizing your protein during the extended reaction times required for low-concentration PEGylation.

Troubleshooting Steps:

  • Screen Different Buffer Systems: Test a variety of buffers to find one that enhances the stability of your protein.

  • Include Stabilizing Excipients: The addition of stabilizing agents to your reaction buffer can help prevent aggregation. Common excipients include:[1]

    • Sugars (e.g., sucrose, trehalose): 5-10% (w/v)

    • Amino Acids (e.g., arginine, glycine): 50-100 mM

    • Non-ionic surfactants (e.g., Polysorbate 20): 0.01-0.05% (v/v)

  • Optimize the Reaction Temperature: While room temperature is often used for PEGylation, performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation, although it will also further slow down the reaction rate.[11]

Experimental Protocols

Protocol 1: Model Experiment to Optimize PEGylation of a Low-Concentration Protein

This protocol outlines a systematic approach to optimize the PEGylation of a protein at a low concentration (e.g., < 1 mg/mL).

Materials:

  • Your low-concentration protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde)

  • Reaction buffers at different pH values (e.g., pH 6.5, 7.5, 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Analytical tools (SDS-PAGE, SEC-HPLC)

Procedure:

  • Initial Protein Characterization: Before starting the PEGylation, analyze your starting protein material by SEC-HPLC to ensure it is not already aggregated.

  • Set up Small-Scale Pilot Reactions: In separate microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50 µL final volume) to test different conditions.

    • Variable 1: Molar Ratio of PEG:Protein: At a constant pH, test molar ratios of 10:1, 20:1, and 50:1.

    • Variable 2: pH: Using a constant molar ratio (e.g., 20:1), test different pH values (e.g., 6.5, 7.5, 8.5).

  • Reaction Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) with gentle mixing.

  • Time-Course Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction tube.

  • Quench the Reaction: Immediately quench the reaction in the aliquots by adding the quenching solution.

  • Analyze the Results: Analyze the quenched samples by SDS-PAGE and/or SEC-HPLC to determine the extent of PEGylation and the presence of any aggregation.

  • Scale-Up the Optimized Conditions: Once you have identified the optimal molar ratio, pH, and reaction time, you can scale up the reaction to your desired volume.

Data Presentation

Table 1: Troubleshooting Summary for PEGylating Low-Concentration Proteins

Problem Primary Cause Recommended Solutions
Low/No Yield Slow reaction kinetics; PEG reagent hydrolysisOptimize PEG:protein molar ratio; Extend reaction time; Optimize pH; Use a more stable PEG reagent.
Protein Aggregation Protein instability; Suboptimal bufferScreen different buffers; Add stabilizing excipients (sugars, amino acids, surfactants); Optimize temperature.
Difficulty in Purification Excess unreacted PEGOptimize the PEG:protein molar ratio to minimize excess; Use appropriate chromatography techniques (e.g., SEC, IEX).[]
Heterogeneous Product Multiple reaction sites; Polydispersity of PEGConsider site-specific PEGylation strategies; Use monodisperse PEG reagents.

Visualizations

Diagram 1: The Competing Reactions in Low-Concentration PEGylation

competing_reactions cluster_reactants Reactants cluster_products Potential Outcomes Protein (Low Conc.) Protein (Low Conc.) PEGylated Protein (Desired) PEGylated Protein (Desired) Protein (Low Conc.)->PEGylated Protein (Desired) Activated PEG Activated PEG Activated PEG->PEGylated Protein (Desired) k_pegylation (Slow) Hydrolyzed PEG (Inactive) Hydrolyzed PEG (Inactive) Activated PEG->Hydrolyzed PEG (Inactive) k_hydrolysis (Competing)

Caption: Competing reaction pathways in low-concentration PEGylation.

Diagram 2: Troubleshooting Workflow for Low PEGylation Yield

troubleshooting_workflow start Low PEGylation Yield q1 Is protein concentration optimal? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is PEG:Protein ratio optimized? a1_yes->q2 sol1 Concentrate protein if stable a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is reaction time sufficient? a2_yes->q3 sol2 Titrate molar excess (e.g., 10x, 20x, 50x) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is pH optimal for the chemistry? a3_yes->q4 sol3 Perform time-course experiment (2-48h) a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is the PEG reagent stable enough? a4_yes->q5 sol4 Screen a range of pH values a4_no->sol4 sol4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no end_node Re-evaluate results a5_yes->end_node sol5 Consider alternative PEG chemistry (e.g., aldehyde, maleimide) a5_no->sol5 sol5->end_node

Caption: A decision tree for troubleshooting low PEGylation yield.

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3). [Link]

  • Moosmann, A., Blath, J., Lindner, R., Müller, E., & Böttinger, H. (2011). Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment. Bioconjugate chemistry, 22(8), 1545–1558. [Link]

  • Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. [Link]

  • ResearchGate. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. [Link]

  • Santos, J. H. P. M., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe). [Link]

  • Moosmann, A., et al. (2011). Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment. PubMed. [Link]

  • Unknown Author. (n.d.). Bioanalysis of PEGylated Proteins by LC-MS. [Link]

  • Chen, J. C., et al. (2022). Moving Protein PEGylation from an Art to a Data Science. Bioconjugate Chemistry, 33(9), 1646–1658. [Link]

  • Rapp, M., et al. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm, 7, 1690-1701. [Link]

  • Jevsevar, S., Kunstelj, M., & Porekar, V. G. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]

  • Lund University. (n.d.). Optimization of a PEGylation process. [Link]

  • Al-Hatamleh, M. A. I., et al. (2020). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. Polymers, 12(11), 2509. [Link]

  • Davaran, S., et al. (2007). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Journal of Pharmaceutical Sciences, 96(11), 3038-3046. [Link]

  • Dovepress. (2020). Optimizing proteins through PEGylation – Video abstract. [Link]

Sources

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficient Removal of Unreacted mPEG9-CH2COOH Post-Conjugation

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the removal of excess this compound following a bioconjugation reaction. Below, you will find a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols to address common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted this compound crucial after my conjugation reaction?

The removal of excess this compound is critical for several reasons that directly impact the quality, efficacy, and analytical characterization of your final conjugate. Firstly, unreacted PEG can interfere with downstream analytical techniques used to determine the degree of PEGylation, potentially leading to an overestimation. Secondly, for therapeutic applications, residual free PEG may have unintended biological effects or alter the pharmacokinetic profile of the drug. Lastly, a well-defined product with minimal impurities is essential for regulatory approval and reproducible results.

Q2: What are the primary methods for removing small molecule reagents like this compound?

The most effective methods leverage the significant size difference between your large biomolecule conjugate and the small this compound molecule (Molecular Weight: approx. 476.5 Da). The three primary techniques are:

  • Dialysis: A passive method relying on diffusion across a semi-permeable membrane.[1][2][3]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[4][5]

  • Tangential Flow Filtration (TFF): A pressure-driven filtration method that uses a semi-permeable membrane to separate molecules by size.[6][7][8]

Q3: How do I choose the most suitable purification method for my specific application?

The optimal method depends on several factors including your sample volume, the molecular weight of your conjugate, the required final purity, processing time, and available equipment. The table below provides a general comparison to guide your decision.

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Diffusion across a semi-permeable membrane based on a concentration gradient.[9]Separation based on hydrodynamic volume as molecules pass through a porous resin.[4]Size-based separation where feed flows tangentially across a membrane surface.[6][10]
Sample Volume 100 µL - 100 mL+[11]20 µL - 2 mL (analytical) to Liters (preparative).[11]10 mL to thousands of liters.[12]
Speed Slow (hours to days).[11]Fast (< 10 minutes for desalting columns to hours for preparative).[11]Rapid and scalable.[13]
Key Advantage Gentle on samples, simple setup, high capacity.[1][11]High resolution, can separate aggregates, provides analytical data.[14]Fast, scalable, can concentrate and diafilter simultaneously.[15]
Key Disadvantage Time-consuming, potential for sample dilution.[11]Limited sample volume per run (preparative), potential for column interactions.[16]Requires specialized equipment, potential for membrane fouling or shear stress.[8]
Typical Efficiency >90% removal with sufficient buffer exchanges.[11]>95% removal in a single step.[11]>99% removal with sufficient diavolumes.[17]

Q4: How can I confirm that all the unreacted this compound has been removed?

Post-purification analysis is a critical step. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC), is a powerful tool for this.[18][19] By comparing the chromatogram of the purified conjugate to that of the starting material and a standard of the this compound, you can confirm its absence. Mass spectrometry (MS) can also be used to verify the mass of the final conjugate and ensure no low molecular weight species corresponding to the free PEG remain.[20] For some applications, techniques like Charged Aerosol Detection (CAD) can be employed to quantify non-chromophoric molecules like PEG.[21]

II. Purification & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for each of the primary purification methods.

Method 1: Dialysis

Dialysis is a widely used technique for separating molecules based on size through differential diffusion across a semi-permeable membrane.[2][3] Small molecules like this compound pass through the membrane pores into a large volume of buffer (the dialysate), while the larger bioconjugate is retained.[9]

G cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis prep_membrane 1. Select & Prepare Dialysis Membrane (Choose appropriate MWCO) load_sample 2. Load Sample into Tubing/Cassette prep_membrane->load_sample immerse 3. Immerse in Chilled Dialysis Buffer (>200x sample volume) load_sample->immerse stir 4. Stir Gently (4 hours to Overnight) immerse->stir change_buffer 5. Change Buffer (Repeat 2-3 times) stir->change_buffer recover_sample 6. Recover Purified Conjugate change_buffer->recover_sample analyze 7. Analyze for Residual PEG recover_sample->analyze

Caption: Dialysis workflow for removing small molecules.

  • Membrane Selection and Preparation:

    • Causality: The Molecular Weight Cut-Off (MWCO) of the membrane is the most critical parameter. For retaining a bioconjugate while removing this compound (~477 Da), select a membrane with an MWCO that is at least 20-50 times smaller than your conjugate's molecular weight but significantly larger than the PEG. For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is suitable.[1]

    • Hydrate the dialysis membrane in dialysis buffer as per the manufacturer's instructions to remove any preservatives.[11]

  • Sample Loading:

    • Transfer your conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential osmotic changes.

    • Securely clamp or seal the tubing.

  • Dialysis:

    • Immerse the sealed tubing/cassette in a beaker containing a large volume of chilled dialysis buffer (e.g., PBS). The buffer volume should be at least 200-500 times the sample volume to maintain a steep concentration gradient, which is the driving force for diffusion.[11]

    • Place the beaker on a magnetic stir plate and stir gently at 4°C. Stirring prevents the buildup of localized concentration at the membrane surface and ensures efficient diffusion.[11]

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours. For >99% removal, perform at least three buffer changes. A common schedule is 4 hours, 4 hours, and then overnight.[11][17]

  • Sample Recovery:

    • Carefully remove the tubing/cassette from the buffer and recover your purified conjugate.

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Removal of this compound Insufficient buffer volume or too few buffer changes.Increase the dialysis buffer volume to at least 200x the sample volume. Perform a minimum of three buffer changes.[17]
Inadequate dialysis time.Extend the duration of each dialysis step. Consider an overnight dialysis for the final exchange.[11]
Sample Loss or Dilution Incorrect MWCO of the membrane.Verify that the MWCO is appropriate for your conjugate's size.
Osmotic pressure differences causing water to move into the sample.Ensure the buffer composition inside and outside the dialysis bag is similar in osmolarity, excluding the small molecules to be removed.
Protein Precipitation Buffer incompatibility (pH, ionic strength).Ensure the dialysis buffer is optimal for the stability of your conjugate. Perform a buffer screen if necessary.[17]
Loss of stabilizing agents during dialysis.If required, add stabilizing excipients (e.g., glycerol, arginine) to the dialysis buffer.
Method 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. The column is packed with porous beads. Larger molecules, like your conjugate, cannot enter the pores and travel a shorter path, eluting first. Smaller molecules, like unreacted this compound, enter the pores, travel a longer path, and elute later.[22]

G cluster_prep Preparation cluster_sec Chromatography cluster_analysis Analysis & Pooling prep_column 1. Select & Equilibrate SEC Column prep_sample 2. Prepare & Filter Sample (0.22 µm) prep_column->prep_sample inject 3. Inject Sample (<5% of column volume) prep_sample->inject elute 4. Isocratic Elution with Mobile Phase inject->elute collect 5. Collect Fractions (Monitor UV 280nm) elute->collect analyze 6. Analyze Fractions (SDS-PAGE, HPLC) collect->analyze pool 7. Pool & Concentrate Pure Fractions analyze->pool G cluster_prep Preparation cluster_tff Diafiltration cluster_recovery Recovery & Analysis prep_system 1. Install Membrane & Flush System load_sample 2. Load Sample into Feed Reservoir prep_system->load_sample concentrate 3. (Optional) Concentrate Sample load_sample->concentrate diafilter 4. Perform Diafiltration (5-10 diavolumes) concentrate->diafilter final_conc 5. Final Concentration diafilter->final_conc recover 6. Recover Product final_conc->recover analyze 7. Analyze for Residual PEG recover->analyze

Caption: TFF workflow for purification and buffer exchange.

  • System Preparation:

    • Causality: As with dialysis, the membrane MWCO is critical. A 30 kDa MWCO membrane is often a good starting point for a ~150 kDa antibody conjugate, providing a good balance between retaining the product and allowing efficient passage of the small PEG. [23] * Install the appropriate TFF cassette (e.g., 30 kDa) and flush the system with buffer to remove any storage solutions and verify system integrity. [23]

  • Concentration & Diafiltration:

    • (Optional) Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

    • Begin diafiltration by adding your desired final buffer to the feed reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing out the this compound. [23] * Causality: The number of diavolumes (DV) determines the extent of removal. One DV is equal to the volume of the retentate. Performing 5-7 diavolumes will theoretically remove >99% of the initial small molecule impurity.

  • Final Concentration and Recovery:

    • Once diafiltration is complete, concentrate the sample to the desired final concentration.

    • Recover the purified, concentrated product from the system.

IssueProbable Cause(s)Recommended Solution(s)
Low Flux (Slow Filtration) Membrane fouling.Optimize operating parameters like transmembrane pressure (TMP) and cross-flow rate to minimize fouling. [8]
High sample viscosity.Dilute the sample or perform an initial concentration step at a lower concentration.
Low Product Recovery Product passing through the membrane.Ensure the membrane MWCO is appropriate. A smaller MWCO may be needed.
Adsorption to the membrane or tubing.Pre-condition or passivate the system with a sacrificial protein solution if necessary.
Protein Aggregation High shear stress.Optimize the pump speed (cross-flow rate) to be as gentle as possible while still preventing fouling. TFF systems with low-shear pumps are preferred. [8]
High local concentration at the membrane surface (concentration polarization).Increase the cross-flow rate to sweep away the polarized layer.

III. References

  • Repligen. Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals.

  • Creative Proteomics. Dialysis in Protein Purification.

  • BioPharm International. Impact of Single-Use Tangential Flow Filtration in Downstream Bioprocessing.

  • Patsnap Eureka. How does dialysis separation work in biochemical applications?

  • Merck Millipore. Tangential Flow Filtration in Downstream Bioprocessing.

  • BioPharm International. An Economic Analysis of Single-Use Tangential Flow Filtration for Biopharmaceutical Applications.

  • Benchchem. of PEGylated Biomolecules.

  • PSG, a Dover Company. Tangential Flow Filtration | Biotech.

  • Unknown Source. Dialysis Principles.

  • AAT Bioquest. What are the principles of dialysis?

  • LCGC International. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate.

  • Wikipedia. Dialysis (chemistry).

  • Lund University Publications. Optimization of a PEGylation process.

  • Benchchem. Technical Support Center: Purification Strategies for PEGylated Proteins and Peptides.

  • Abcam. Size exclusion chromatography: Fundamentals and applications.

  • Benchchem. Application Notes and Protocols for the Purification of PEGylated Proteins by Size Exclusion Chromatography.

  • Unknown Source. Unlocking Purity: Ultimate Guide to Tangential Flow Filtration for Enhanced Bioprocessing.

  • Unknown Source. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process.

  • Unknown Source. Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications.

  • NIH. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC.

  • Therapeutic Proteins & Peptides. Tangential Flow Filtration (TFF) Technology.

  • Longdom Publishing. Size-Exclusion Chromatography: A Fundamental Concept and Methodology.

  • Benchchem. Technical Support Center: Challenges in Purifying PEGylated Bioconjugates.

  • NIH. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC.

  • Unknown Source. What is tangential flow filtration? | tff filtration vs ultrafiltration.

  • GoldBio. An Overview of Size Exclusion Chromatography for Protein Purification.

  • Bio-Rad. Introduction to Size Exclusion Chromatography.

  • Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.

  • ResearchGate. (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

  • BioPharm International. Making Site-specific PEGylation Work.

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

  • Benchchem. How to remove excess Biotin-PEG10-OH reagent post-reaction.

  • MDPI. Comparison of Different Isolation Methods for Plasma-Derived Extracellular Vesicles in Patients with Hyperlipidemia.

  • Unknown Source. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

  • PubMed Central. Comparative analysis of tangential flow filtration and ultracentrifugation, both combined with subsequent size exclusion chromatography, for the isolation of small extracellular vesicles - PMC.

  • ResearchGate. New method for the synthesis and purification of branched mPEG 2 lys.

  • Unknown Source. Methods for Protein Analysis 1. Protein Separation Methods The following is a quick review of some common methods used for prote.

  • Izon Science. Pairing Tangential Flow Filtration and Size Exclusion Chromatography: The Dream Team for EV Isolation From Cell Culture Media.

  • YouTube. Protein Purification with Dialysis Tubing.

  • PubMed. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions.

  • Khan Academy. Additional techniques for protein separation and analysis (article).

  • PMC. Comparison of extracellular vesicle isolation processes for therapeutic applications.

  • Rockland Immunochemicals. Azide Removal by Dialysis Protocol.

  • Unknown Source. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

  • Unknown Source. Protein Dialysis, Desalting, and Concentration Support—Getting Started.

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Technical Support Center: Mastering PEGylation with mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the degree of PEGylation with mPEG9-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the bioconjugation process. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring you can not only troubleshoot but also proactively optimize your PEGylation reactions for consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind using this compound for PEGylation?

A1: this compound is a heterobifunctional PEG reagent, meaning it has two different reactive ends.[1] One end is a methoxy ("m") group, which is inert and prevents cross-linking. The other end is a carboxylic acid (-COOH).[2] To conjugate this PEG to a primary amine (like the ε-amino group of lysine residues or the N-terminus of a protein), the carboxylic acid must first be "activated".[3][4] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[5][6]

The process occurs in two main steps:

  • Activation: EDC reacts with the carboxylic acid on the PEG to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6]

  • Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This NHS-ester is then sufficiently stable to react with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.[3][5]

This two-step, one-pot reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond.[3]

Q2: How do I control the degree of PEGylation to achieve mono-PEGylated vs. multi-PEGylated products?

A2: Controlling the degree of PEGylation is a critical aspect of developing therapeutic proteins, as it directly impacts the product's efficacy, pharmacokinetics, and immunogenicity.[7][8] The primary factors to manipulate are:

  • Molar Ratio of PEG to Protein: This is often the most critical parameter.[9] A lower molar ratio (e.g., 1:1 to 5:1 of PEG:protein) favors mono-PEGylation.[7][10] Increasing the molar excess of the PEG reagent will drive the reaction towards multi-PEGylation.[10]

  • Reaction pH: The pH of the reaction buffer is crucial.[10] While the activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction with primary amines is favored at a neutral to slightly basic pH (7.0-8.5).[5][11] To favor N-terminal PEGylation over lysine PEGylation, a slightly lower pH (6.5-7.5) can be used to exploit the lower pKa of the N-terminal alpha-amine compared to the epsilon-amine of lysine.[12]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to limit the extent of PEGylation.[13] It is advisable to perform time-course experiments to determine the optimal reaction time for achieving the desired degree of PEGylation.[7]

  • Protein Concentration: Higher protein concentrations can sometimes lead to aggregation, which may reduce the accessibility of some reactive sites.[14][15] It's important to work within a concentration range where the protein is stable and soluble.

A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these parameters to achieve the desired product distribution.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No PEGylation Yield 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[5] 2. Suboptimal pH: Incorrect pH for either the activation or coupling step will reduce efficiency.[5] 3. Presence of Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for the activated PEG.[5][13] 4. Steric Hindrance: The target amine on the protein may be in a sterically inaccessible location.[16]1. Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use. Store stock reagents under desiccated conditions. 2. Implement a Two-Step pH Protocol: Perform the EDC/NHS activation at pH 5.0-6.0 in a non-amine buffer like MES. Then, adjust the pH to 7.2-8.0 for the coupling reaction with the protein.[5][11] 3. Use Non-Competing Buffers: Employ buffers such as MES for the activation step and Phosphate-Buffered Saline (PBS) or borate buffer for the coupling step.[5][13] 4. Consider a Longer Spacer Arm: If steric hindrance is suspected, using a PEG reagent with a longer spacer arm may improve accessibility.
High Polydispersity (Mixture of PEGylated species) 1. High Molar Ratio: An excessive molar ratio of PEG to protein will lead to multiple PEG chains attaching to the protein.[7][10] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the PEGylation of less reactive sites.[13] 3. High pH: A higher pH ( > 8.0) increases the reactivity of lysine residues, leading to more multi-PEGylated products.[12][17]1. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of this compound to your protein to find the optimal ratio for your desired product.[9] 2. Monitor Reaction Progress: Take aliquots at different time points and analyze them by SDS-PAGE or HPLC to determine the ideal reaction time.[16] 3. Fine-Tune Reaction pH: Experiment with a pH range of 7.0-7.5 to balance reactivity and selectivity.[12]
Protein Aggregation During Reaction 1. High Protein Concentration: The protein may be prone to aggregation at the concentration used.[15] 2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be destabilizing the protein. 3. Solvent Effects: If using a co-solvent like DMSO or DMF to dissolve the PEG reagent, it may be denaturing the protein.1. Reduce Protein Concentration: Test a range of lower protein concentrations.[15] 2. Screen Buffers: Evaluate different buffer systems and the addition of stabilizing excipients. 3. Minimize Co-solvent Concentration: Use the most concentrated stock of the PEG reagent possible to minimize the final concentration of the organic solvent in the reaction mixture.

Experimental Protocols

Protocol 1: Two-Step pH Optimization for Mono-PEGylation

This protocol is designed to maximize the yield of mono-PEGylated protein by optimizing the pH for the activation and coupling steps separately.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein of interest in a suitable buffer (e.g., 10 mM MES, pH 6.0)

  • Activation Buffer: 100 mM MES, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Analytical tools: SDS-PAGE, SEC-HPLC

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of your protein in 10 mM MES, pH 6.0.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer (100 mM MES, pH 6.0).[5]

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS. A typical starting molar ratio is 1:2:2 (PEG:EDC:NHS).

    • Add Activation Buffer to achieve the desired concentration.

    • Incubate for 15 minutes at room temperature with gentle mixing to form the NHS-activated PEG.[11]

  • Coupling to Protein:

    • Add the activated PEG solution to your protein solution. A starting PEG:protein molar ratio of 3:1 is recommended for mono-PEGylation.

    • Immediately adjust the pH of the reaction mixture to 7.5 by adding a calculated amount of Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. This will consume any unreacted NHS-activated PEG.[18]

    • Incubate for 15-30 minutes at room temperature.

  • Analysis:

    • Analyze the reaction mixture using SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein.

    • Use SEC-HPLC to quantify the relative amounts of unreacted protein, mono-PEGylated, and multi-PEGylated species.[16][19]

Protocol 2: Purification of PEGylated Protein using Ion-Exchange Chromatography (IEX)

PEGylation shields the surface charges of a protein, altering its isoelectric point. This change can be exploited for purification using IEX.[][21]

Materials:

  • Crude PEGylation reaction mixture

  • IEX column (e.g., cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Binding Buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)

  • FPLC or HPLC system

Procedure:

  • Sample Preparation:

    • Buffer exchange the quenched reaction mixture into the Binding Buffer using dialysis or a desalting column.[22]

  • Column Equilibration:

    • Equilibrate the IEX column with at least five column volumes of Binding Buffer until a stable baseline is achieved.[22]

  • Sample Loading and Elution:

    • Load the prepared sample onto the column.

    • Wash the column with Binding Buffer to remove any unbound material, including unreacted PEG.

    • Elute the bound species using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

    • Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify those containing the desired PEGylated species. Typically, more highly PEGylated species will elute earlier in anion exchange and later in cation exchange due to charge shielding.[]

Visualizations

Workflow for Controlling PEGylation Degree

PEGylation_Control_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification start Define Target: Mono- vs. Multi-PEGylation reagents Prepare Fresh EDC/NHS Solutions start->reagents buffer Select Non-Nucleophilic Buffers (MES, PBS) start->buffer activation Activate this compound (pH 5.0-6.0) reagents->activation buffer->activation coupling Couple to Protein (pH 7.0-8.0) activation->coupling quench Quench Reaction (e.g., Tris) coupling->quench ratio Adjust PEG:Protein Molar Ratio ratio->coupling time_temp Control Time & Temperature time_temp->coupling sds_page SDS-PAGE Analysis quench->sds_page hplc SEC-HPLC/IEX-HPLC Quantification quench->hplc purify Purify Conjugate (IEX, SEC) hplc->purify final_product Characterized PEGylated Protein purify->final_product

Caption: Workflow for optimizing and controlling the degree of PEGylation.

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism PEG_COOH mPEG-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC {EDC} NHS_Ester mPEG-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS {NHS} PEG_Protein mPEG-CO-NH-Protein Stable Amide Bond NHS_Ester->PEG_Protein + Protein-NH2 Protein_NH2 Protein-NH2 Primary Amine

Caption: The two-step reaction mechanism for EDC/NHS activation of carboxylic acids.

References

  • Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

  • Springer Nature Experiments. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. [Link]

  • BioPharm International. (2005). PEGylation of Proteins: A Structural Approach. [Link]

  • Fang, Y., & Zhang, J. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Therapeutic Delivery, 7(9), 591-602.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • Exactmer. (2024). Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. [Link]

  • CD Bioparticles. This compound. [Link]

  • AGC Biologics. (2013). Optimization of a PEGylation Reaction Using Design of Experiments (DOE). [Link]

  • BioPharm International. (2006). Making Site-specific PEGylation Work. [Link]

  • Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. [Link]

  • Li, et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. MedComm–Future Medicine.
  • Zhang, et al. (2022). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). RSC Advances.
  • Davaran, S., et al. (2012). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Pharmaceutical Sciences, 18(1), 1-10.
  • Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • CDMO. (2023). Optimizing PEGylation Efficiency: A Deep Dive for Indian Researchers and Professionals. [Link]

  • Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.
  • ResearchGate. (2004). PEGylation reaction at different pH values. [Link]

  • Fee, C. Y., & Van Alstine, J. M. (2004). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins.
  • American Chemical Society. (2025). Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions. [Link]

  • Google Patents. Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof.
  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming mPEG9-CH2COOH Conjugation to a Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a pivotal strategy for enhancing the therapeutic efficacy of biopharmaceuticals. The conjugation of a discrete PEG linker like mPEG9-CH2COOH can significantly improve a protein's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation. However, the success of any PEGylation strategy hinges on the robust and accurate confirmation of the conjugation itself. This guide provides an in-depth, objective comparison of the primary analytical techniques used to confirm and characterize the conjugation of this compound to a protein, grounded in field-proven insights and supported by experimental data.

The Analytical Imperative in Protein PEGylation

The conjugation of this compound to a protein, typically via an amide bond with primary amines (lysine residues or the N-terminus), is a reaction that can yield a heterogeneous mixture of products. This mixture may include the desired mono-PEGylated protein, various multi-PEGylated species, and unreacted protein. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for comprehensive characterization. The choice of analytical technique is dictated by the specific questions being asked, from a simple confirmation of conjugation to a detailed elucidation of the PEGylation site and the degree of PEGylation.

Comparative Analysis of Core Analytical Techniques

We will now delve into a comparative analysis of the most informative techniques for confirming this compound-protein conjugation: SDS-PAGE, Mass Spectrometry, and various modes of High-Performance Liquid Chromatography.

FeatureSDS-PAGEMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Separation Principle Electrophoretic mobility based on apparent molecular weight.Mass-to-charge ratio (m/z).Partitioning between a mobile and stationary phase based on size, charge, or hydrophobicity.
Primary Application Rapid, qualitative assessment of conjugation and purity.Definitive confirmation of covalent modification, determination of the degree of PEGylation, and identification of PEGylation sites.Separation and quantification of different PEGylated species, unreacted protein, and free PEG.
Resolution Moderate. Can be challenging to resolve species with a similar degree of PEGylation, and bands may appear smeared.[1][2]Very High. Can resolve individual PEGylated species.High. Can resolve positional isomers and different degrees of PEGylation.[3][4]
Throughput High. Multiple samples can be analyzed on a single gel.[3]Low to Moderate. Dependent on the complexity of the sample and the instrumentation.[3]Moderate. Samples are analyzed sequentially.[3]
Key Advantage Simplicity, cost-effectiveness, and wide availability.[5]Unambiguous mass determination.High-resolution separation and quantification.
Key Limitation Provides apparent molecular weight, which can be inaccurate for PEGylated proteins.[5]Can be complex to interpret spectra from heterogeneous samples.Method development can be complex.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The First Line of Inquiry

SDS-PAGE is an indispensable tool for the initial assessment of a PEGylation reaction.[5] The principle is straightforward: the addition of the this compound moiety increases the protein's molecular weight, leading to a retarded migration through the polyacrylamide gel.

Workflow for SDS-PAGE Analysis

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_vis Visualization & Analysis Unmodified_Protein Unmodified Protein (Control) Loading_Buffer Add SDS-PAGE Loading Buffer Unmodified_Protein->Loading_Buffer PEGylated_Protein PEGylated Protein (Sample) PEGylated_Protein->Loading_Buffer Denaturation Heat at 95°C for 5-10 min Loading_Buffer->Denaturation Load_Gel Load Samples and MW Marker Denaturation->Load_Gel Run_Gel Apply Voltage Load_Gel->Run_Gel Stain_Gel Stain Gel (e.g., Coomassie) Run_Gel->Stain_Gel Destain_Gel Destain Gel Stain_Gel->Destain_Gel Image_Gel Image and Analyze Bands Destain_Gel->Image_Gel

Caption: Workflow for SDS-PAGE analysis of PEGylated proteins.

Interpreting the Results

A successful conjugation will result in the appearance of a new band, or a series of bands, at a higher apparent molecular weight compared to the unmodified protein control. The presence of a band corresponding to the unmodified protein in the PEGylated sample lane indicates an incomplete reaction.

Protocol: SDS-PAGE of PEGylated Protein
  • Sample Preparation :

    • Prepare a sample of the unmodified protein as a negative control.

    • Mix the unmodified and PEGylated protein samples with 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to ensure complete denaturation.[3]

  • Gel Electrophoresis :

    • Load the denatured samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel (a 4-20% gradient gel is often suitable).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining :

    • For general protein visualization, immerse the gel in Coomassie Brilliant Blue R-250 staining solution for at least one hour.

    • For specific detection of the PEG moiety, barium iodide staining can be employed.[5] After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes, rinse with deionized water, and then immerse in a 0.1 M iodine in 0.2 M potassium iodide solution until brown bands appear.[5]

  • Destaining and Imaging :

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system.

Mass Spectrometry (MS): For Unambiguous Confirmation

Mass spectrometry is the gold standard for confirming covalent modifications to proteins.[6] It provides a direct measurement of the molecular weight, allowing for the definitive confirmation of this compound conjugation.

MALDI-TOF MS: A Rapid and Robust Approach

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of PEGylated proteins as it predominantly generates singly charged ions, resulting in simpler spectra that are easier to interpret.[7]

Workflow for MALDI-TOF MS Analysis

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Mix_Sample Mix Protein Sample with Matrix Solution Spot_Plate Spot Mixture onto MALDI Target Plate Mix_Sample->Spot_Plate Dry_Sample Allow to Co-crystallize Spot_Plate->Dry_Sample Insert_Plate Insert Plate into Mass Spectrometer Dry_Sample->Insert_Plate Acquire_Data Acquire Data in Linear Positive Ion Mode Insert_Plate->Acquire_Data Analyze_Spectrum Analyze Mass Spectrum Acquire_Data->Analyze_Spectrum

Caption: General workflow for MALDI-TOF MS analysis.

Protocol: MALDI-TOF MS of PEGylated Protein
  • Matrix Selection : For proteins >10 kDa, sinapinic acid is a commonly used matrix.[7]

  • Sample Preparation :

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water).

    • Mix the PEGylated protein sample with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to air dry.[7]

  • Data Acquisition :

    • Acquire data in the linear positive ion mode.

  • Data Analysis :

    • The mass of the this compound moiety is approximately 458.5 Da. A successful conjugation will result in a mass shift corresponding to the addition of one or more PEG units.

LC-MS: For In-depth Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS.[8] This technique is invaluable for analyzing complex PEGylation reaction mixtures and for identifying the specific sites of PEGylation through peptide mapping experiments.[9]

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is a powerful tool for separating and quantifying the components of a PEGylation reaction mixture.[] Different HPLC modes can be employed based on the physicochemical properties of the protein and the PEGylated conjugates.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the hydrodynamic size of a protein, SEC can effectively separate PEGylated proteins from the smaller, unmodified protein.[][11] SEC coupled with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination, offering a more accurate characterization than conventional SEC.[12][13][14][15]

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on differences in their surface hydrophobicity.[16][17][18] The attachment of the hydrophilic PEG chain can alter the protein's surface hydrophobicity, enabling the separation of PEGylated species from the native protein.[][19][20] HIC is performed under non-denaturing conditions, which is advantageous for preserving the protein's biological activity.[16][21]

Protocol: HIC for PEGylated Protein Analysis
  • Mobile Phase Preparation :

    • Mobile Phase A (high salt): e.g., 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0.[22]

    • Mobile Phase B (low salt): e.g., 100 mM sodium phosphate, pH 7.0.

  • Column Equilibration : Equilibrate the HIC column (e.g., with a butyl or phenyl stationary phase) with Mobile Phase A.

  • Sample Loading and Elution :

    • Load the sample onto the column in a high-salt buffer.

    • Elute the bound proteins using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B).

  • Detection : Monitor the elution profile using UV absorbance at 280 nm. The more hydrophobic species will elute later in the gradient.

Conclusion: A Multi-Pronged Approach for Confident Confirmation

Confirming the successful conjugation of this compound to a protein is a critical step in the development of PEGylated biotherapeutics. While each of the techniques discussed provides valuable information, a comprehensive and confident characterization is best achieved through a multi-pronged approach. SDS-PAGE offers a rapid initial assessment, HPLC techniques provide high-resolution separation and quantification, and mass spectrometry delivers the ultimate, unambiguous confirmation of covalent modification. By judiciously selecting and combining these powerful analytical tools, researchers can gain a thorough understanding of their PEGylated protein, ensuring the quality, consistency, and efficacy of their therapeutic candidates.

References

A Senior Application Scientist's Guide to Analytical Techniques for PEGylated Protein Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of biotherapeutics, this guide offers an in-depth comparison of analytical techniques for the characterization of PEGylated proteins. Moving beyond a simple listing of methods, this document provides a technical narrative grounded in field-proven insights, explaining the causality behind experimental choices and ensuring a self-validating system of protocols.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development. It offers significant advantages, including improved pharmacokinetics, reduced immunogenicity, and enhanced stability.[1][2][3] However, the inherent heterogeneity of PEGylation—arising from the polydispersity of the PEG polymer, the number of attached PEG chains, and the potential for multiple attachment sites—presents formidable analytical challenges.[1][4][5] Comprehensive and robust characterization is not merely a matter of due diligence; it is a critical quality attribute mandated by regulatory agencies to ensure the safety and efficacy of these complex biomolecules.[6][7]

This guide will dissect and compare the primary analytical techniques employed for PEGylated protein characterization, providing not only the "what" and "how," but more importantly, the "why." We will explore the strengths and limitations of each method, supported by experimental data and detailed protocols, to empower you to make informed decisions in your analytical strategy.

The Analytical Gauntlet: Key Questions in PEGylated Protein Characterization

A comprehensive analytical strategy for a PEGylated protein must address several critical questions:

  • Degree of PEGylation: What is the average number of PEG molecules conjugated to the protein?

  • Distribution of PEGylated Species: What is the distribution of mono-, di-, multi-PEGylated, and unconjugated protein species?

  • Site of PEGylation: Which specific amino acid residues are modified?

  • Heterogeneity and Polydispersity: What is the molecular weight distribution of the PEGylated product?

  • Structural Integrity: Has the PEGylation process affected the higher-order structure of the protein?

  • Purity and Impurities: Are there process-related impurities, such as unreacted PEG or degradation products?

No single technique can provide all the answers.[5] Therefore, an orthogonal approach, combining multiple analytical methods, is essential for a complete and accurate characterization.

cluster_Challenges Analytical Challenges cluster_Techniques Analytical Techniques Degree Degree of PEGylation Distribution Distribution of Species Site Site of PEGylation Heterogeneity Heterogeneity Structure Structural Integrity Purity Purity MS Mass Spectrometry MS->Degree Provides Info On MS->Site Provides Info On MS->Heterogeneity Provides Info On MS->Purity Provides Info On Chromatography Chromatography Chromatography->Distribution Provides Info On Chromatography->Heterogeneity Provides Info On Chromatography->Purity Provides Info On CE Capillary Electrophoresis CE->Distribution Provides Info On CE->Heterogeneity Provides Info On CE->Purity Provides Info On Spectroscopy Spectroscopy Spectroscopy->Degree Provides Info On Spectroscopy->Structure Provides Info On

Caption: Interplay of analytical challenges and techniques.

Mass Spectrometry: The Gold Standard for Mass Determination

Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins, offering unparalleled accuracy in mass determination.[2] It can be broadly categorized into "top-down" and "bottom-up" approaches.

  • Top-Down MS: Involves the analysis of the intact PEGylated protein. This provides information on the overall degree of PEGylation and the distribution of different PEGylated species.

  • Bottom-Up MS: Involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis. This method is instrumental in identifying the specific sites of PEG attachment on the protein backbone.[8]

Comparison of Mass Spectrometry Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
MALDI-TOF MS Measures the mass-to-charge ratio of ions generated by laser desorption from a matrix.Average molecular weight, degree of PEGylation, distribution of PEGylated species.[8]High mass range, robust, provides clear spectra for PEGylated species.[8]Lower resolution compared to ESI-MS, potential for fragmentation.
ESI-MS Measures the mass-to-charge ratio of ions generated by electrospray ionization.Precise molecular weight, degree of PEGylation, can be coupled to liquid chromatography (LC-MS).[6]High resolution and accuracy, suitable for complex mixtures.[6]Overlapping charge states can complicate spectra, requires charge deconvolution.[2]
LC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry.PEGylation site identification, peptide mapping.[8]Provides definitive site of attachment information.Requires enzymatic digestion, which can be challenging for highly PEGylated proteins.

Experimental Protocol: PEGylation Site Identification by LC-MS/MS Peptide Mapping

Causality Behind Experimental Choices: The goal of this protocol is to pinpoint the exact location of PEG attachment. Enzymatic digestion breaks the protein into manageable peptides. Reversed-phase chromatography separates these peptides based on hydrophobicity, and tandem MS fragments the PEGylated peptides to reveal the modified amino acid.

  • Sample Preparation:

    • Reduce and alkylate the PEGylated protein to break disulfide bonds and prevent their reformation. This ensures the protein is in a linear form for efficient enzymatic digestion.

    • Perform a buffer exchange into a denaturing buffer (e.g., containing urea) to further unfold the protein and enhance enzyme accessibility.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease (e.g., trypsin).

    • Add trypsin at an optimized enzyme-to-protein ratio (typically 1:20 to 1:50 w/w) and incubate at 37°C. The incubation time may need to be optimized to achieve complete digestion without excessive missed cleavages.

    • Quench the digestion by adding an acid, such as formic acid.[8]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reversed-phase C18 column. The choice of column chemistry and gradient is critical for resolving the complex peptide mixture.

    • Elute the peptides using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid to improve peak shape and ionization efficiency.

    • The eluent is introduced directly into an electrospray ionization (ESI) source.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most intense precursor ions for fragmentation (MS/MS).[8]

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS/MS spectra by searching against the known protein sequence.

    • Manually inspect the spectra for peptides with a mass shift corresponding to the PEG moiety to confirm the site of attachment.

PEG_Protein PEGylated Protein Reduce_Alkylate Reduction & Alkylation PEG_Protein->Reduce_Alkylate Buffer_Exchange Buffer Exchange Reduce_Alkylate->Buffer_Exchange Digestion Enzymatic Digestion Buffer_Exchange->Digestion LC_Separation LC Separation Digestion->LC_Separation ESI_MS ESI-MS LC_Separation->ESI_MS DDA Data-Dependent MS/MS ESI_MS->DDA Data_Analysis Data Analysis DDA->Data_Analysis Site_ID PEGylation Site Identification Data_Analysis->Site_ID

Caption: LC-MS/MS peptide mapping workflow.

Chromatographic Techniques: Separating the Heterogeneity

Chromatography is a powerful tool for separating the various components of a PEGylated protein mixture, including different PEGylated species, unreacted protein, and free PEG.

Comparison of Chromatographic Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[9]Distribution of PEGylated species, detection of aggregates.[9]Non-denaturing, can be coupled with MALS for absolute molecular weight determination.[10]Limited resolution for species with similar hydrodynamic radii.[4]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Separation of species with different degrees of PEGylation and positional isomers.High resolution for charge variants.PEGylation can shield charges, potentially reducing separation efficiency.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Separation of species with different degrees of PEGylation and positional isomers.Orthogonal to IEX, can provide complementary separation.Can be challenging to develop robust methods, potential for protein denaturation.

Experimental Protocol: SEC-MALS for Absolute Molecular Weight Determination

Causality Behind Experimental Choices: Standard SEC relies on column calibration with standards, which is inaccurate for PEGylated proteins due to their unique conformation.[10][11] Coupling SEC with multi-angle light scattering (MALS) allows for the direct measurement of absolute molecular weight, independent of elution time.

  • System Setup:

    • Equilibrate the SEC column with a mobile phase that minimizes non-specific interactions between the analyte and the stationary phase. A common choice is a phosphate-buffered saline solution.

    • Connect the SEC system to a UV detector, a MALS detector, and a refractive index (RI) detector in series.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase.

    • Filter the sample through a low-protein-binding filter to remove any particulate matter that could interfere with the light scattering signal.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Collect data from all three detectors simultaneously using specialized software.[12]

  • Data Analysis:

    • The software uses the signals from the UV (for protein concentration), RI (for total concentration), and MALS (for light scattering intensity) detectors to calculate the absolute molar mass and hydrodynamic radius for each eluting species.[12]

Sample PEGylated Protein Sample SEC_Column SEC Column Sample->SEC_Column UV_Detector UV Detector SEC_Column->UV_Detector MALS_Detector MALS Detector UV_Detector->MALS_Detector RI_Detector RI Detector MALS_Detector->RI_Detector Data_Acquisition Data Acquisition & Analysis RI_Detector->Data_Acquisition MW_Rh Absolute Molar Mass & Hydrodynamic Radius Data_Acquisition->MW_Rh

Caption: SEC-MALS experimental workflow.

Capillary Electrophoresis: High-Resolution Separation

Capillary electrophoresis (CE) offers high-resolution separation of PEGylated proteins based on their size and charge.[13][] It is particularly useful for assessing the purity and heterogeneity of PEGylated products.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) of PEGylated Proteins

Causality Behind Experimental Choices: The choice of buffer is critical in CZE to achieve good resolution and peak symmetry. Additives like glycine can improve peak shape by minimizing interactions between the analytes and the capillary wall.[13]

  • Capillary Preparation:

    • Rinse the capillary with a basic solution (e.g., 0.1 M NaOH), followed by water, and then the running buffer to ensure a consistent and reproducible electroosmotic flow.[15]

  • Sample Preparation:

    • Dissolve the PEGylated protein in the running buffer or a compatible low-ionic-strength buffer.

  • Electrophoresis:

    • Fill the capillary with the running buffer (e.g., 10 mM Bis-Tris with 0.1 M glycine).[13]

    • Inject the sample into the capillary using pressure or voltage.

    • Apply a high voltage across the capillary to initiate the separation.

  • Detection and Analysis:

    • Detect the separated species as they pass through a detector window, typically using UV absorbance.

    • Analyze the resulting electropherogram to determine the migration times and peak areas of the different PEGylated species.[15]

Spectroscopic Techniques: Probing Structure and Quantification

Spectroscopic techniques provide valuable information on the degree of PEGylation and the structural integrity of the protein.

Comparison of Spectroscopic Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the resonance of atomic nuclei in a magnetic field.Average degree of PEGylation, structural integrity of the protein.[16][17]Quantitative, non-destructive, provides atomic-level structural information.[16][17]Lower sensitivity compared to MS, requires higher sample concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Degree of PEGylation, secondary structure of the protein.[18]Rapid, requires minimal sample preparation.[18]Indirect method for quantification, less precise than NMR or MS.

Experimental Protocol: Quantification of Degree of PEGylation by ¹H NMR

Causality Behind Experimental Choices: This method leverages the distinct and intense signal from the repeating ethylene glycol units of PEG, which is well-separated from most protein signals. By comparing the integral of this PEG signal to a known protein signal, the average number of PEG chains can be accurately determined.[19]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a deuterated solvent (e.g., D₂O).

    • Add a known amount of an internal standard (e.g., DMSO) for accurate quantification.[19]

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the characteristic signal of the PEG ethylene oxide protons (typically around 3.6 ppm).

    • Integrate a well-resolved signal from the protein (e.g., aromatic protons).

    • Calculate the degree of PEGylation by comparing the ratio of the integrals of the PEG and protein signals, taking into account the number of protons contributing to each signal.[19]

Conclusion: An Integrated and Orthogonal Approach

The characterization of PEGylated proteins is a complex but essential task in the development of safe and effective biotherapeutics. As this guide has demonstrated, a multi-faceted, orthogonal approach is paramount. Mass spectrometry provides the foundation for mass determination and site analysis, while chromatographic and electrophoretic techniques are crucial for separating and quantifying the inherent heterogeneity. Spectroscopic methods offer valuable insights into the degree of PEGylation and the preservation of the protein's structural integrity.

By understanding the principles, strengths, and limitations of each technique, and by carefully considering the causality behind experimental choices, researchers can develop a robust analytical strategy that meets the stringent requirements of regulatory agencies and ultimately contributes to the advancement of innovative protein therapeutics.

References

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  • Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief, 25, 104037. [Link]

  • Ramos-de-la-Peña, A. M., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 436. [Link]

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  • Sanden, A., et al. (2019). Fourier-transform infrared spectroscopy as a process analytical technology for near real time in-line estimation of the degree of PEGylation in chromatography. ResearchGate. [Link]

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  • Ramos-de-la-Peña, A. M., et al. (2016). PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. Biotechnology Progress, 32(3), 702-707. [Link]

  • Wyatt Technology. (n.d.). AN1612: Protein PEGylation Processes Characterized by SEC-MALS. Retrieved from [Link]

  • Ramos-de-la-Peña, A. M., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]

  • Li, Y., et al. (2001). Characterization of polyethylene glycol-modified proteins by semi-aqueous capillary electrophoresis. Journal of Chromatography A, 921(2), 245-252. [Link]

  • Morais, V., et al. (2016). Integrated Process for High Conversion and High Yield Protein PEGylation. Biotechnology and Bioengineering, 113(8), 1711-1718. [Link]

  • Ramos-de-la-Peña, A. M., & Aguilar, O. (2020). HIC methods for increasing resolution of separated proteins. ResearchGate. [Link]

  • Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. [Link]

  • Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. ResearchGate. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 128. [Link]

  • Chen, J. (2011). Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. American Laboratory. [Link]

  • Chen, C., et al. (2022). Moving Protein PEGylation from an Art to a Data Science. Bioconjugate Chemistry, 33(9), 1565-1576. [Link]

  • Theriot, J. C., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4057-4065. [Link]

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  • Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Retrieved from [Link]

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Sources

A Comparative Guide to SEC-HPLC Analysis of mPEG9-CH2COOH Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) derivatives is paramount. This guide provides an in-depth comparison of Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for the analysis of mPEG9-CH2COOH reaction mixtures, a critical component in the development of PEGylated therapeutics. We will explore the fundamental principles of SEC-HPLC, compare it with alternative analytical techniques, and provide a detailed, field-proven protocol.

The Critical Role of Purity in PEGylated Drug Development

Methoxy-poly(ethylene glycol)-acetic acid with nine repeating ethylene glycol units (this compound) is a commonly used PEGylating agent.[1][2][3] The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, can enhance drug solubility, prolong circulation half-life, and reduce immunogenicity.[4][5] However, the synthesis of this compound can result in a heterogeneous mixture containing not only the desired product but also impurities such as PEG diol and unreacted starting materials.[6][7] These impurities can impact the efficacy and safety of the final drug product, making their accurate detection and quantification essential.[8]

SEC-HPLC: A Powerful Tool for Size-Based Separation

Size Exclusion Chromatography (SEC) is a powerful HPLC technique that separates molecules based on their hydrodynamic volume in solution.[9][10] The stationary phase consists of porous particles. Larger molecules, unable to enter the pores, travel a shorter path and elute first, while smaller molecules diffuse into the pores, taking a longer path and eluting later.[9] This gentle, non-adsorptive separation mechanism is ideal for analyzing polymers like PEG and their conjugates, preserving their native structure.[11]

Why SEC-HPLC is the Preferred Method

SEC-HPLC is a cornerstone for the analysis of PEGylated molecules for several key reasons:[12][13]

  • Robustness and Reproducibility: When properly developed, SEC-HPLC methods are highly reproducible, ensuring consistent and reliable results.[][15]

  • Purity Assessment: It effectively separates the main PEG conjugate from high molecular weight aggregates and low molecular weight impurities.[12][13]

  • Molecular Weight Distribution: SEC can provide valuable information on the molecular weight distribution of polymers.[4][9]

However, it's important to acknowledge that PEGs lack strong UV chromophores, making detection challenging.[][16] This limitation is often overcome by using detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[9][]

Visualizing the SEC-HPLC Workflow

The following diagram illustrates the typical workflow for analyzing a this compound reaction mixture using SEC-HPLC.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC System cluster_analysis Data Analysis Sample This compound Reaction Mixture Dilution Dilute in Mobile Phase Sample->Dilution Filtration Filter through 0.22 µm syringe filter Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Column SEC Column Injector->Column Detector RI or ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report Analytical_Techniques cluster_primary Primary Analysis cluster_complementary Complementary Analysis ReactionMixture This compound Reaction Mixture SECHPLC SEC-HPLC (Purity, Aggregates) ReactionMixture->SECHPLC RPHPLC RP-HPLC (Oligomers, Small Impurities) SECHPLC->RPHPLC Further Characterization MS Mass Spectrometry (Molecular Weight, Identification) SECHPLC->MS Further Characterization NMR NMR Spectroscopy (Structure, Functional Groups) SECHPLC->NMR Further Characterization

Caption: Complementary analytical techniques for this compound analysis.

Detailed Experimental Protocol: SEC-HPLC Analysis of this compound

This protocol provides a robust starting point for the analysis of this compound reaction mixtures. Optimization may be required based on the specific reaction components and impurities.

1. Materials and Reagents:

  • This compound reaction mixture

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0 [17]* HPLC-grade water

  • Sodium Phosphate (monobasic and dibasic)

  • Syringe filters (0.22 µm, compatible with aqueous solutions)

2. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • SEC column suitable for the molecular weight range of this compound and potential oligomers/aggregates (e.g., Zenix SEC-300, 7.8 x 300 mm, 3 µm) [8][17]* Refractive Index (RI) Detector [][15][18] 3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase 150 mM Sodium Phosphate Buffer, pH 7.0 [17]Isocratic elution is typical for SEC. The buffer helps to maintain a stable pH and ionic strength, minimizing secondary interactions with the stationary phase. [19][20]
Flow Rate 0.5 - 1.0 mL/min [17][19]A lower flow rate can improve resolution, while a higher flow rate reduces run time. An optimal balance must be found.
Column Temperature 25 - 30 °C [17][18][19]Maintaining a constant temperature ensures reproducible retention times.
Detector Refractive Index (RI) [][15][18]An RI detector is a universal detector suitable for compounds like PEG that lack a UV chromophore.
Injection Volume 10 - 20 µL [8][18][19]The injection volume should be optimized to achieve good sensitivity without overloading the column, which can lead to peak broadening. [19]

4. Sample Preparation:

  • Accurately weigh a representative sample of the this compound reaction mixture.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1-2 mg/mL. 3. Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Identify the main peak corresponding to this compound.

  • Quantify impurities by calculating their peak area as a percentage of the total peak area.

  • For molecular weight determination, a calibration curve can be constructed using PEG standards of known molecular weights. [4]

Conclusion

SEC-HPLC is an indispensable technique for the analysis of this compound reaction mixtures, providing crucial information on purity and the presence of aggregates. While other methods like RP-HPLC, MS, and NMR offer valuable complementary data, SEC-HPLC remains the gold standard for routine quality control in the development of PEGylated therapeutics. The protocol and insights provided in this guide are intended to empower researchers to develop and implement robust and reliable analytical methods, ultimately ensuring the quality and safety of these important drug products.

References

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  • Google Patents. (n.d.). CN105548422A - Detection method for polyethylene glycol content.
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  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1789473A1 - High purity, high molecular weight methoxy-polyethylenglycols (mpeg).
  • ResearchGate. (2006). HPLC method validation studies on a specific assay for monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC). Retrieved from [Link]

  • Google Patents. (n.d.). KR100664969B1 - Manufacturing method of high purity methoxy polyethylene glycol and their derivatives.
  • ResearchGate. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis, characterization, and use of 2-[((2) H-9)butoxy] acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite. Retrieved from [Link]

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A Researcher's Guide to Calculating PEGylation Efficiency with mPEG9-CH2COOH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, or PEGylation, is a cornerstone strategy for enhancing its pharmacokinetic and pharmacodynamic properties.[1][2][3] This modification can lead to a longer circulating half-life, improved stability, and reduced immunogenicity.[4][5] Among the various PEGylation reagents, methoxy PEG carboxylic acid (mPEG-COOH), such as mPEG9-CH2COOH, offers a versatile approach for conjugating PEG to proteins and peptides via their primary amines.

However, the success of PEGylation is not merely in the reaction itself, but in the precise characterization and quantification of its efficiency. The inherent heterogeneity of PEGylation reactions can result in a complex mixture of unreacted protein, free PEG, and various PEGylated isoforms.[6] Accurate determination of the extent of modification is therefore critical for ensuring product consistency, efficacy, and safety.[2][7]

This guide provides an in-depth comparison of analytical techniques for calculating PEGylation efficiency when using this compound and other carboxylated PEGs. We will delve into the principles of each method, present their advantages and limitations, and provide detailed experimental protocols to empower you to select and implement the most suitable analytical strategy for your research.

The Chemistry of mPEG-COOH PEGylation

mPEG-CH2COOH reagents, including this compound, possess a terminal carboxylic acid group. This functional group itself is not reactive towards proteins. The key to its utility lies in its activation to a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.[8][9] This activation is typically achieved using carbodiimide chemistry, for example, with N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The resulting mPEG-NHS ester is highly reactive towards nucleophilic groups on the protein surface, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction proceeds via nucleophilic attack, forming a stable amide bond and releasing NHS. The efficiency of this reaction is influenced by several factors, including the pH of the reaction buffer (typically pH 7-9), the molar ratio of the PEG reagent to the protein, reaction time, and temperature.[8]

Comparative Analysis of Analytical Techniques for PEGylation Efficiency

The selection of an analytical method for determining PEGylation efficiency is contingent on the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species, site of PEGylation), the properties of the protein and PEG, and the available instrumentation.[4][7] A multi-faceted approach, often employing orthogonal techniques, is recommended for a comprehensive characterization of the PEGylated product.[7]

Data Summary: Comparison of Analytical Methods
Technique Principle Information Obtained Advantages Disadvantages Quantitative Capability
SDS-PAGE Separation based on apparent molecular weight. PEGylation increases the hydrodynamic radius, causing a shift in band migration.[2]Purity, estimation of molecular weight, presence of different PEGylated species (mono-, di-, etc.).Simple, widely available, cost-effective, suitable for screening multiple samples.[2]Provides apparent molecular weight which can be inaccurate due to PEG-SDS interactions leading to band broadening.[2][10] Semi-quantitative at best.[2]Semi-quantitative (based on band intensity).
Native-PAGE Separation based on size, shape, and native charge.Better resolution and sharper bands compared to SDS-PAGE as it avoids PEG-SDS interactions.[10][11]Migration is not solely dependent on molecular weight, which can complicate interpretation.[2]Semi-quantitative (based on band intensity).Semi-quantitative.
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic volume. PEGylated proteins elute earlier than their unmodified counterparts.[4][7]Separation of PEGylated protein from unreacted protein and free PEG; detection of aggregates.[4]Simple, robust, good for initial assessment of reaction completion and aggregate formation.[4]Limited resolution for species with similar sizes.[7] May not be suitable for quantifying free PEG in some cases.[12]Quantitative.
Reverse-Phase Chromatography (RP-HPLC) Separation based on hydrophobicity. PEGylation increases the hydrophilicity of the protein.Separation of different PEGylated species, including positional isomers.High resolution, can be coupled with mass spectrometry.Method development can be complex. May provide poor resolution for high molecular weight PEGs.[2]Quantitative.
Mass Spectrometry (MALDI-TOF & ESI-MS) Measures the mass-to-charge ratio of ions.Definitive molecular weight determination, degree of PEGylation, identification of PEGylation sites (with MS/MS).[1][3][5]High accuracy and sensitivity, provides detailed structural information.[5][13]Can be complex for heterogeneous PEGylated samples due to polydispersity and overlapping charge states.[1]Quantitative.
TNBS Assay Colorimetric assay that reacts with primary amines. PEGylation blocks these amines, leading to a decrease in signal.Degree of PEGylation by quantifying the reduction in free amines.Simple, uses standard laboratory equipment.Indirect method, potential for interference.Quantitative.

Experimental Protocols

Protocol 1: PEGylation of a Model Protein with this compound

This protocol outlines the general steps for the PEGylation of a protein using this compound after its activation to an NHS ester.

Materials:

  • Model Protein (e.g., Lysozyme)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (mPEG:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • PEGylation Reaction:

    • Dissolve the model protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add the activated mPEG9-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (e.g., start with 5:1, 10:1, and 20:1 ratios).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes to quench any unreacted mPEG9-NHS ester.

  • Purification:

    • Remove unreacted PEG and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.

Protocol 2: Analysis of PEGylation Efficiency by SDS-PAGE

A straightforward method for the initial assessment of a PEGylation reaction.[2]

Materials:

  • Polyacrylamide gels (e.g., 4-20% gradient gels)

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer

  • Molecular weight marker

  • Coomassie Brilliant Blue or Silver stain

Procedure:

  • Sample Preparation:

    • Prepare samples of the unmodified protein control and the PEGylated protein at the same concentration.

    • Mix the protein samples with an equal volume of 2x Laemmli sample buffer.

    • Heat the mixtures at 95°C for 5 minutes to denature the proteins.[6]

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[6]

    • The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, etc.).

Protocol 3: Quantification of PEGylation Efficiency by SEC-HPLC

A robust method for separating and quantifying PEGylated and unreacted protein.[4]

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your protein and its PEGylated forms.

  • Mobile Phase (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0)

Procedure:

  • System Preparation:

    • Degas the mobile phase and equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[4]

  • Sample Preparation:

    • Prepare the PEGylated protein sample and an unmodified protein standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm filter if necessary.[4]

  • Injection and Elution:

    • Inject a defined volume (e.g., 20-100 µL) of the sample onto the column.[4]

    • Elute the sample isocratically with the mobile phase.[4]

  • Data Analysis:

    • Monitor the chromatogram at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[4]

    • Calculate the percentage of PEGylated protein by integrating the respective peak areas. The PEGylation efficiency can be calculated as: Efficiency (%) = (Area of PEGylated protein peak / (Area of PEGylated protein peak + Area of unmodified protein peak)) * 100

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution and interpretation of results.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_analysis Efficiency Analysis cluster_results Results Protein Protein Solution Reaction PEGylation Reaction Protein->Reaction mPEG_COOH This compound Activation Activation (EDC/NHS) mPEG_COOH->Activation Activated_PEG Activated mPEG-NHS Activation->Activated_PEG Activated_PEG->Reaction Quenching Quenching Reaction->Quenching Purification Purification (Dialysis/SEC) Quenching->Purification PEGylated_Protein Purified PEGylated Protein Purification->PEGylated_Protein SDS_PAGE SDS-PAGE PEGylated_Protein->SDS_PAGE SEC_HPLC SEC-HPLC PEGylated_Protein->SEC_HPLC Mass_Spec Mass Spectrometry PEGylated_Protein->Mass_Spec Qualitative Qualitative Assessment (Band Shift) SDS_PAGE->Qualitative Quantitative Quantitative Analysis (% PEGylation) SEC_HPLC->Quantitative Detailed_Char Detailed Characterization (MW, Sites) Mass_Spec->Detailed_Char

Caption: Workflow for PEGylation and subsequent efficiency analysis.

Alternatives to mPEG-COOH and PEGylation

While PEGylation is a well-established and effective strategy, it is not without its limitations. The potential for immunogenicity against PEG itself (the "anti-PEG" antibody response) has driven research into alternative polymers.[14][15] Some of these alternatives include:

  • Poly(glycerols) (PGs): Hyperbranched, non-immunogenic, and highly hydrophilic.[14][15]

  • Poly(oxazolines) (POX): Biocompatible polymers with tunable properties.[14]

  • Polysarcosine (pSar): A promising alternative with high water solubility and low toxicity.[16]

  • Poly(amino acids): Offer a biodegradable and biocompatible option.[16][17]

The choice to move away from PEGylation will depend on the specific application and the observed performance of the PEGylated product in preclinical and clinical studies.

Conclusion

The accurate calculation of PEGylation efficiency is a critical step in the development of biotherapeutics. While simple methods like SDS-PAGE can provide a rapid qualitative assessment, a comprehensive understanding of the PEGylated product requires the use of more sophisticated, quantitative techniques such as SEC-HPLC and mass spectrometry.[7] The choice of analytical methodology should be tailored to the specific questions being asked, from routine screening of reaction conditions to in-depth characterization for regulatory submissions. By employing a combination of these techniques, researchers can ensure the quality, consistency, and efficacy of their PEGylated products.

References

  • Forstenlehner, I.C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86, 826−34.
  • BenchChem. (n.d.). A Researcher's Guide to Analyzing PEGylation Efficiency and Degree of Labeling.
  • BenchChem. (n.d.). A Researcher's Guide to Confirming Protein PEGylation: An SDS-PAGE Comparison.
  • BenchChem. (n.d.). A Researcher's Guide to Quantifying PEGylation Efficiency: A Comparative Analysis of HPLC and Alternative Methods.
  • Hutanu D, Darie CC. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl, 2: 128.
  • Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(15), 2549-53.
  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351-63. Available from: [Link]

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
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  • Waters. (2014). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
  • Zheng, C., Ma, G., & Su, Z. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(15), 2549-53. Available from: [Link]

  • BOC Sciences. (n.d.). PEGylation Analysis and Method Verification.
  • D'Souza, A. A., & Devarajan, P. V. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 7, 82. Available from: [Link]

  • Beta LifeScience. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine.
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  • Shiu, J. Y., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 253. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Available from: [Link]

  • European Pharmaceutical Review. (2010). Protein PEGylation Process: An overview of chemistry. Available from: [Link]

  • Bioprocess Online. (2023). 6 PEG Alternatives You Should Be Thinking About. Available from: [Link]

  • Creative PEGWorks. (n.d.). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs.
  • Biopharma PEG. (2019). Potential Limitations of PEGylated Therapeutic Proteins.
  • ResearchGate. (n.d.). The Benefits and Challenges of PEGylating Small Molecules. Available from: [Link]

  • Nanocs. (n.d.). Carboxylic PEG acid, mPEG-COOH. Available from: [Link]

  • Zhang, et al. (n.d.). Methods of Protein Surface PEGylation under Structure Preservation for the Emulsion- based Formation of Stable Nanoparticles.
  • PubMed. (2024). Polypeptides as alternatives to PEGylation of therapeutic agents. Available from: [Link]

  • MedChemComm. (2016). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. Available from: [Link]

  • BioPharm International. (n.d.). Making Site-specific PEGylation Work. Available from: [Link]

  • OUCI. (n.d.). Chemistry for peptide and protein PEGylation. Available from: [Link]

  • OUCI. (n.d.). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Available from: [Link]

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A Senior Application Scientist's Guide to Bioconjugation: Exploring Alternatives to mPEG-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the landscape of bioconjugation, particularly PEGylation, the covalent attachment of polyethylene glycol (PEG) has become a cornerstone technology. It is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, extending circulation half-life, enhancing solubility, and reducing immunogenicity.[1][2][][4][5]

For years, methoxy PEG-carboxylic acid (mPEG-COOH) has been a workhorse reagent. Its utility lies in its ability to be activated in situ using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to target primary amines on lysine residues and the N-terminus of proteins.[6][7] However, this classical approach is not without its challenges. The reliance on in situ activation introduces variability, and the key O-acylisourea intermediate is notoriously unstable in aqueous environments, making it prone to hydrolysis and rearrangement into an unreactive N-acylurea byproduct.[6] These factors can lead to inconsistent conjugation efficiencies and complex purification profiles.

The field has evolved, and the demand for greater control, specificity, and efficiency has driven the development of a sophisticated toolkit of alternatives. This guide moves beyond the foundational mPEG-COOH and delves into a comparative analysis of modern PEGylation reagents. We will explore the causality behind choosing one chemistry over another, backed by experimental data and detailed protocols, to empower you to select the optimal strategy for your specific biomolecule and application.

Part 1: Amine-Reactive Chemistries - The Direct Approach

The most direct evolution from the mPEG-COOH/EDC/NHS system is the use of pre-activated PEG reagents that target the same amine groups but with improved reaction kinetics and fewer side reactions.

mPEG-N-Hydroxysuccinimide Ester (mPEG-NHS)

This is perhaps the most common alternative. By pre-forming the NHS ester, the conjugation becomes a straightforward, one-step process, eliminating the need for EDC and the associated unstable intermediates.[6][8] The mPEG-NHS reagent reacts directly with deprotonated primary amines via nucleophilic acyl substitution to form a highly stable amide bond.[6]

Causality Behind Its Use: The primary driver for using mPEG-NHS is simplicity and speed. It is an efficient method for modifying the abundant lysine residues on a protein's surface. However, this efficiency comes with a critical caveat: hydrolysis. The NHS ester is highly susceptible to hydrolysis in aqueous buffers, a competing reaction that converts the active ester back into an inert carboxylic acid.[9][10] This hydrolysis is heavily pH-dependent, accelerating significantly under the very alkaline conditions that favor the deprotonation of lysine's ε-amino group (pKa ~10.5).[9][11][12]

Data Presentation: Hydrolysis Rates of NHS Esters

pHTemperatureApproximate Half-life of HydrolysisReference(s)
7.00°C4 - 5 hours[9][11]
8.64°C10 minutes[9][11]
9.0Ambient< 10 minutes[12]

This data underscores the critical need to perform conjugations swiftly and under carefully controlled pH to maximize aminolysis over hydrolysis.

mPEG-Succinimidyl Carbonate (mPEG-SC)

A close relative of mPEG-NHS, mPEG-SC is another amine-reactive reagent. It reacts with primary amines to form a stable carbamate (urethane) linkage.[13][14] Functionally, it serves a similar purpose to mPEG-NHS but is reported to have greater stability in aqueous solutions, providing a wider window for the conjugation reaction to occur before the reagent hydrolyzes.[13]

The Causality of Choice: Researchers opt for mPEG-SC when they require the amine-reactivity of an NHS ester but need improved reagent stability in their buffer system. The resulting carbamate bond is exceptionally stable, comparable to the amide bond formed by mPEG-NHS.[14]

Experimental Protocol: General Method for Protein PEGylation with mPEG-NHS Ester

This protocol outlines a typical workflow for conjugating an amine-reactive PEG to a protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a pH range of 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Buffers containing primary amines, such as Tris, are incompatible and must be avoided.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the mPEG-NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 100 mM).

    • Causality: Preparing the PEG reagent fresh in an anhydrous solvent is critical to prevent premature hydrolysis.

  • Conjugation Reaction:

    • Add a calculated molar excess of the mPEG-NHS stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time should be determined empirically.

    • Causality: The molar excess drives the reaction towards the protein, competing effectively against hydrolysis. Lower temperatures can slow hydrolysis, providing a longer effective reaction window.[11]

  • Quenching:

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as 1 M Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted mPEG-NHS.

  • Purification:

    • Remove unreacted PEG and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Confirm the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Part 2: Thiol-Reactive Chemistry - Precision Through Specificity

When random modification of lysine residues is undesirable, chemistries targeting less abundant amino acids offer a path to greater site-specificity.

mPEG-Maleimide (mPEG-MAL)

Maleimide chemistry targets the sulfhydryl group of cysteine residues.[15][16] As proteins typically have far fewer surface-exposed cysteines than lysines, this method allows for highly controlled, site-specific PEGylation, leading to a more homogenous product.[][18] The reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions, typically at a pH of 6.5-7.5.[16][19]

Causality of Choice: The primary reason to select mPEG-maleimide is to achieve a defined, homogenous bioconjugate. This is critical for therapeutic applications where the precise location of the PEG chain can dramatically impact biological activity.[18] A potential drawback is that the thioether linkage can, in some contexts, undergo a retro-Michael reaction, though it is generally considered stable.[6] The protein must also possess a free, accessible cysteine residue, which may require genetic engineering.

Caption: Thiol-maleimide Michael addition reaction.

Part 3: Bioorthogonal Chemistries - The "Click" Revolution

Bioorthogonal reactions represent the pinnacle of specificity, proceeding with high efficiency in complex biological environments without interfering with native cellular processes.[20][21] These methods require the introduction of a non-native functional group (a "bioorthogonal handle") onto the protein, typically through genetic engineering or a prior chemical modification step.

Azide-Alkyne Cycloadditions (Click Chemistry)

This powerful chemistry involves the reaction between an azide and an alkyne to form a stable triazole ring.[22]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction but the copper(I) catalyst can be toxic to cells.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without a copper catalyst, making it truly bioorthogonal and suitable for in vivo applications.[21][23]

Causality of Choice: Click chemistry is chosen for its unparalleled specificity and reaction rate.[22] SPAAC, in particular, is the gold standard for applications in living systems. The main consideration is the prerequisite of introducing the azide or alkyne handle onto the target molecule.

Caption: CuAAC vs. SPAAC click chemistry pathways.

Oxime and Hydrazone Ligations

This chemistry involves the reaction of an aminooxy- or hydrazine-functionalized PEG with a protein containing an aldehyde or ketone.[24][25] This forms a stable C=N bond (an oxime or hydrazone, respectively). The oxime linkage is particularly robust against hydrolysis under physiological conditions, making it superior to imines or hydrazones.[20]

Causality of Choice: Like click chemistry, oxime ligation is highly specific and bioorthogonal. It is often employed when a carbonyl group can be site-specifically introduced into a protein, for example, by enzymatic oxidation of a serine residue or incorporation of an unnatural amino acid. The reaction kinetics can be significantly accelerated at neutral pH using an aniline catalyst.[26][27][28][29]

Data Presentation: Catalysis of Oxime Ligation

ConditionRelative Reaction RateReference(s)
Uncatalyzed (pH 7)1x[26][27]
Aniline-catalyzed~6x - 19x faster[26][27]
p-Phenylenediamine~120x faster[26][27]

Catalysis is a powerful tool to achieve rapid conjugation at physiological pH, especially with less reactive ketone targets.[28]

Part 4: Enzyme-Mediated Ligation - The Ultimate in Specificity

Enzymatic methods offer a way to hijack cellular machinery to achieve flawless site-specificity.

Sortase-Mediated Ligation (SML)

This elegant technique uses the bacterial transpeptidase Sortase A (SrtA). SrtA recognizes a specific peptide motif (e.g., LPETG), cleaves the bond between threonine and glycine, and covalently links the threonine to an N-terminal oligoglycine (GGG) sequence on another molecule.[30][31][32] By engineering a protein with a C-terminal LPETG tag and using a PEG reagent functionalized with an N-terminal glycine motif, one can achieve absolute site-specific PEGylation.[33]

Causality of Choice: SML is the method of choice when absolute, single-site modification is required and genetic modification of the target protein is feasible. Its primary limitation is the reversibility of the reaction, which can cap yields.[30][34] However, strategies like Metal-assisted SML (MA-SML) have been developed to sequester the cleaved peptide byproduct and drive the reaction to completion.[30][34]

Caption: Workflow for Sortase-Mediated Ligation (SML).

Summary and Decision-Making Guide

The choice of a PEGylation reagent is a multi-factorial decision. The traditional mPEG-COOH is a valid starting point, but its limitations often necessitate more advanced alternatives.

Comparative Summary of PEGylation Chemistries

ChemistryTarget Group(s)Linkage FormedKey AdvantagesKey Disadvantages
mPEG-COOH (+EDC/NHS) Primary Amines (Lys)AmideInexpensive, targets common residuesMulti-step, unstable intermediates, potential for side reactions
mPEG-NHS / mPEG-SC Primary Amines (Lys)Amide / CarbamateSimple one-step reaction, high reactivityHighly susceptible to hydrolysis, random modification
mPEG-Maleimide Sulfhydryls (Cys)ThioetherSite-specific, homogenous product, mild reaction conditionsRequires available cysteine, potential for retro-Michael reaction
mPEG-Azide/Alkyne Azide / AlkyneTriazoleBioorthogonal, extremely high efficiency ("click"), copper-free options (SPAAC)Requires pre-installation of a bioorthogonal handle
mPEG-Aminooxy Aldehyde / KetoneOximeBioorthogonal, highly stable linkage, catalyst-acceleratedRequires pre-installation of a carbonyl handle
Sortase-Mediated LPETG motif + N-term GlyPeptideAbsolute site-specificity, mild physiological conditionsRequires protein engineering, reversible reaction can limit yield
Decision-Making Flowchart

To aid in your selection process, consider the following logic:

Decision_Tree start Start: Choose PEGylation Strategy q1 Is site-specificity critical? start->q1 q2 Can the protein be genetically engineered? q1->q2 Yes a_lysine Target Lysines: mPEG-NHS or mPEG-SC q1->a_lysine No q3 Does the protein have a free Cysteine? q2->q3 No a_sml Use Sortase-Mediated Ligation (SML) q2->a_sml Yes, SML is optimal a_bioortho Engineer handle for Bioorthogonal Chemistry (Click or Oxime) q3->a_bioortho No, but can be modified a_mal Use mPEG-Maleimide q3->a_mal Yes q4 Is the application in a living system? a_spaac Use Copper-Free Click (SPAAC) q4->a_spaac Yes a_cuac Use CuAAC Click or Oxime Ligation q4->a_cuac No a_bioortho->q4

Caption: Decision guide for selecting a PEGylation strategy.

Ultimately, the optimal path forward is one that balances the need for specificity, reaction efficiency, and process complexity with the inherent properties of your biomolecule. By understanding the chemical principles and practical considerations behind each of these alternatives, you are well-equipped to elevate your bioconjugation strategies beyond the classics and into the modern era of precision biochemical engineering.

References
  • A Brief Description of the Advantages and Challenges of PEGylated Proteins. MtoZ Biolabs. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. [Link]

  • Bioorthogonal oxime ligation mediated in vivo cancer targeting. PMC - NIH. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Application of PEG In Click Chemistry. Labinsights. [Link]

  • Clinical Implications of Molecular PEGylation on Therapeutic Proteins. Journal of Basic and Clinical Pharmacy. [Link]

  • The Benefits and Challenges of PEGylating Small Molecules. ResearchGate. [Link]

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]

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The Balancing Act: A Comparative Guide to Polyethylene Glycol (PEG) Linker Lengths in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of drug conjugates is a pivotal step in creating effective and safe therapeutics. A key component in this design is the linker, a molecular bridge that connects the active drug to a carrier or targeting moiety. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone, offering the ability to significantly modulate the physicochemical and pharmacological properties of drugs.[1][2] This guide provides an in-depth, objective comparison of different PEG linker lengths, supported by experimental data, to inform the strategic design of next-generation drug delivery systems.

The choice of PEG linker length is a critical optimization parameter that involves a delicate balance.[2] While longer PEG chains can enhance the pharmacokinetic profile of a drug, they may also introduce steric hindrance, potentially impacting its biological activity.[3] Conversely, shorter linkers might lead to faster clearance but could be advantageous for specific applications. This guide will explore these nuances, presenting a data-driven comparison to facilitate informed decisions in your research.

The "Stealth" Effect and the Influence of PEG Linker Length

PEGylation, the process of attaching PEG chains to a molecule, imparts a "stealth" effect by creating a hydrophilic shield around the drug conjugate.[4] This hydration layer reduces recognition by the immune system and proteolytic enzymes, leading to a number of benefits.[5][6] The length of the PEG chain is a critical determinant of the effectiveness of this shield and has a profound impact on several key parameters.

PEG_Effect cluster_0 Shorter PEG Linker cluster_1 Longer PEG Linker Drug_S Drug Conjugate Target_S Target Receptor Drug_S->Target_S Less Steric Hindrance Clearance_S Faster Renal Clearance Drug_S->Clearance_S Uptake_S Potentially Higher In Vitro Potency Drug_S->Uptake_S Drug_L Drug Conjugate Target_L Target Receptor Drug_L->Target_L Increased Steric Hindrance Clearance_L Reduced Renal Clearance (Longer Half-life) Drug_L->Clearance_L Uptake_L Potentially Lower In Vitro Potency Drug_L->Uptake_L

Generally, a longer PEG linker increases the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and shields it from proteolytic degradation, thereby extending its circulation time.[7] This prolonged circulation can lead to greater accumulation of the drug in the target tissue, enhancing its in vivo efficacy.[8] However, a potential trade-off exists, as longer PEG chains can sometimes lead to a decrease in in vitro potency.[8] This may be attributed to steric hindrance from the longer PEG chain, which can interfere with the binding of the targeting moiety to its receptor or the action of the cytotoxic payload within the cell.[8]

Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview

The optimal PEG linker length is highly dependent on the specific drug, targeting moiety, and desired therapeutic outcome. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in antibody-drug conjugates (ADCs) and other drug delivery systems.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
ConjugateLinker TypeTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity (vs. No PEG)Reference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-[3]
ZHER2-PEG4k-MMAE4 kDa PEGNCI-N87~22.54.5x reduction[3][9]
ZHER2-PEG10k-MMAE10 kDa PEGNCI-N87~11222.5x reduction[3][9]

As illustrated in Table 1, longer PEG chains can lead to a significant reduction in direct, in vitro cell-killing potency. This highlights the importance of balancing improved pharmacokinetics with maintaining potent cytotoxicity.

Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs)
ConjugatePEG UnitsHalf-life (t½, hours)Plasma Exposure (AUC)Tumor Exposure (AUC)Reference
ADC-ControlNon-PEGylated-LowerLower[10]
ADC-PEG22-IncreasedIncreased[10]
ADC-PEG44-Similar to PEG2Similar to PEG2[10]
ADC-PEG88Significantly IncreasedSignificantly IncreasedSignificantly Increased[10]
ADC-PEG1212Similar to PEG8Similar to PEG8Similar to PEG8[10]
ADC-PEG2424Similar to PEG8/12Similar to PEG8/12Similar to PEG8/12[10]

These data demonstrate a clear trend where increasing the PEG linker length up to a certain point (in this case, 8 PEG units) directly correlates with an extended circulation half-life and greater drug exposure in both plasma and tumor tissue.[10]

Table 3: Influence of PEG Linker Length on In Vivo Efficacy of Antibody-Drug Conjugates (ADCs)
ConjugatePEG UnitsTumor Growth InhibitionReference
Non-PEGylated Control ADC-11% decrease in tumor weight[10][11]
ADC-PEG2235-45% decrease in tumor weight[10][11]
ADC-PEG4435-45% decrease in tumor weight[10][11]
ADC-PEG8875-85% reduction in tumor weight[10][11]
ADC-PEG121275-85% reduction in tumor weight[10][11]
ADC-PEG242475-85% reduction in tumor weight[10][11]

The in vivo efficacy data in Table 3 corroborates the pharmacokinetic findings. The enhanced tumor exposure with longer PEG linkers (8, 12, and 24 units) translates to significantly improved tumor growth inhibition compared to the non-PEGylated and shorter-linker ADCs.[10]

Experimental Methodologies for Evaluating PEGylated Drug Conjugates

To ensure the scientific integrity and reproducibility of findings, it is crucial to employ well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments used to evaluate the impact of PEG linker length.

Workflow Start Synthesize Drug Conjugates with Varying PEG Linker Lengths In_Vitro In Vitro Evaluation Start->In_Vitro Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Binding Binding Affinity Assay (e.g., ELISA, SPR) In_Vitro->Binding Stability Plasma Stability Assay In_Vitro->Stability In_Vivo In Vivo Evaluation Cytotoxicity->In_Vivo Binding->In_Vivo Stability->In_Vivo PK Pharmacokinetic (PK) Study (Half-life, Clearance) In_Vivo->PK Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy Biodistribution Biodistribution Study In_Vivo->Biodistribution Analysis Data Analysis and Optimal Linker Selection PK->Analysis Efficacy->Analysis Biodistribution->Analysis

Synthesis of PEGylated Drug Conjugates

Objective: To synthesize a series of drug conjugates with varying PEG linker lengths for comparative evaluation.

Protocol:

  • Activate the drug payload: For payloads containing a reactive group (e.g., a maleimide for reaction with a thiol), ensure it is ready for conjugation.

  • Functionalize the targeting moiety: Introduce a specific functional group (e.g., a thiol via reduction of disulfide bonds in an antibody) for site-specific conjugation.

  • PEG linker conjugation: React the functionalized targeting moiety with a heterobifunctional PEG linker of a specific length (e.g., PEG4, PEG8, PEG12) that has a complementary reactive group.[12]

  • Drug payload attachment: React the PEGylated targeting moiety with the activated drug payload.

  • Purification: Purify the resulting drug conjugate using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated components.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and identity using methods like UV-Vis spectroscopy, mass spectrometry, and SEC.

Causality: The choice of conjugation chemistry is critical for ensuring a stable and well-defined conjugate. Site-specific conjugation methods are often preferred to produce homogeneous ADCs with a consistent DAR, which is crucial for reliable in vitro and in vivo comparisons.[13]

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of the drug conjugate that inhibits cell growth by 50% (IC50) in target cancer cell lines.[3]

Protocol:

  • Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the drug conjugates with different PEG linker lengths. Include appropriate controls (e.g., unconjugated antibody, free drug).

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the log of the drug conjugate concentration and determine the IC50 value using a non-linear regression model.

Causality: This assay provides a direct measure of the conjugate's potency. A significant increase in IC50 with longer PEG linkers may indicate steric hindrance, which can inform the selection of an optimal linker length.[3]

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic parameters, such as half-life (t½) and clearance, of drug conjugates with varying PEG linker lengths in an animal model.[8]

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., mice or rats).

  • Administration: Administer a single intravenous (IV) dose of each drug conjugate to a group of animals.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key PK parameters.

Causality: The PK profile is a critical determinant of in vivo efficacy. Longer PEG linkers are expected to increase the circulation half-life, and this study quantifies that effect, providing a rationale for improved tumor accumulation and efficacy.[14]

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of drug conjugates with different PEG linker lengths in a tumor-bearing animal model.

Protocol:

  • Tumor Xenograft Model: Implant human cancer cells subcutaneously into immunocompromised mice.

  • Treatment Initiation: Once tumors reach a palpable size, randomize the animals into treatment groups.

  • Dosing: Administer the drug conjugates (and controls) to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Causality: This is the ultimate test of the drug conjugate's therapeutic potential. The results of this study, when correlated with the in vitro and PK data, provide a comprehensive understanding of how PEG linker length influences the overall therapeutic index.

Conclusion: A Strategic Approach to Linker Design

The selection of an appropriate PEG linker length is a critical decision in the design of drug delivery systems that significantly influences their therapeutic index.[8] While longer PEG chains can improve pharmacokinetics and in vivo efficacy, they may also reduce in vitro potency.[8] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new drug conjugate to identify the optimal balance for a given drug-carrier combination. This guide provides a framework for this evaluation, emphasizing a data-driven approach to linker design that is grounded in sound experimental methodology. By carefully considering the trade-offs and systematically evaluating different linker lengths, researchers can rationally design more effective and safer therapeutics.

References

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A Senior Application Scientist's Guide to Quantifying Free Amines in PEGylated Bioconjugates: A Comparative Analysis of the TNBS Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated bioconjugates is a critical aspect of therapeutic development. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. A key parameter in this process is the degree of PEGylation, which directly impacts the efficacy and safety of the final product. This guide provides an in-depth comparison of the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay, a classical method for quantifying free primary amines, with contemporary alternatives, offering experimental insights to inform your selection of the most appropriate analytical method.

The Imperative of Quantifying PEGylation

The extent of PEGylation—the number of PEG molecules attached to a single protein or peptide—is a critical quality attribute (CQA). Insufficient PEGylation can lead to rapid clearance and reduced efficacy, while excessive or non-specific PEGylation can diminish the biological activity of the therapeutic. Therefore, accurate quantification of the remaining free primary amines (typically on lysine residues and the N-terminus) after the PEGylation reaction is paramount for process optimization, quality control, and ensuring batch-to-batch consistency.

The TNBS Assay: A Workhorse for Amine Quantification

The TNBS assay has long been a staple in biochemistry for the determination of primary amines.[1][2] Its enduring popularity stems from its simplicity, accessibility, and the robust chromogenic signal it produces.

The Chemistry Behind the Color

The principle of the TNBS assay is straightforward. In an alkaline environment (typically pH 8.5-10), the TNBS molecule reacts with the nucleophilic primary amine group of an amino acid.[1][2][3] This reaction results in the formation of a water-soluble, yellow-orange trinitrophenyl (TNP) derivative, which exhibits a strong absorbance at approximately 335-345 nm.[3][4] The intensity of the color produced is directly proportional to the concentration of primary amines in the sample.

It is important to note that the reaction can also be monitored at 420 nm, which corresponds to the absorbance of the intermediate Meisenheimer complex.[1][2] While both wavelengths are suitable for quantification, measuring at the final product's absorbance maximum (around 340 nm) is generally preferred.[1]

TNBS_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Unconjugated/PEGylated Protein Sample Incubate Mix Sample/Standard with TNBS Solution Sample->Incubate Standard Amine Standard (e.g., Glycine) Standard->Incubate TNBS_Sol 0.01% TNBS Solution in 0.1M Bicarbonate Buffer (pH 8.5) TNBS_Sol->Incubate Heat Incubate at 37°C for 2 hours Incubate->Heat Stop Stop Reaction (e.g., with SDS and HCl) Heat->Stop Measure Measure Absorbance at 335 nm Stop->Measure Analyze Quantify Free Amines via Standard Curve Measure->Analyze

Caption: Workflow of the TNBS assay for quantifying free primary amines.

A Self-Validating Experimental Protocol for the TNBS Assay

The trustworthiness of any assay lies in a well-designed protocol. The following detailed methodology incorporates self-validating steps to ensure accuracy and reproducibility.

Materials:

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in methanol)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium dodecyl sulfate (SDS)

  • Hydrochloric acid (HCl)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • A primary amine standard (e.g., glycine or an appropriate amino acid)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will react with TNBS and lead to inaccurate results.[3]

    • TNBS Working Solution: Immediately before use, prepare a 0.01% (w/v) TNBS solution by diluting a stock solution in the reaction buffer.[3] This solution is light-sensitive and should be prepared fresh.

    • Stopping Solution: Prepare a 10% (w/v) SDS solution and a 1 N HCl solution.

  • Standard Curve Preparation:

    • Prepare a stock solution of your chosen primary amine standard (e.g., glycine) in the reaction buffer.

    • Perform a serial dilution to create a range of standard concentrations (e.g., 2-20 µg/mL for amino acids). This standard curve is essential for converting absorbance values to amine concentrations.

  • Sample Preparation:

    • Dissolve or dialyze your unconjugated and PEGylated protein samples into the reaction buffer to a final concentration of approximately 20-200 µg/mL.[3]

    • Include a "no protein" control (blank) containing only the reaction buffer.

  • Reaction and Incubation:

    • In separate tubes or a microplate, add 0.5 mL of each standard, sample, and blank.

    • Add 0.25 mL of the freshly prepared 0.01% TNBS working solution to each tube/well and mix thoroughly.[3]

    • Incubate the reaction mixtures at 37°C for 2 hours.[3] The consistent incubation time and temperature are crucial for reproducible results.

  • Stopping the Reaction and Measurement:

    • After incubation, stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube/well.[3][4]

    • Measure the absorbance of each solution at 335 nm.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and sample readings.

    • Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the equation of the line from the standard curve to determine the concentration of free amines in your protein samples. The degree of PEGylation can then be calculated by comparing the free amine content of the PEGylated protein to that of the unconjugated protein.

Beyond TNBS: A Comparative Look at Alternative Methods

While the TNBS assay is a valuable tool, it is not without its limitations. Potential drawbacks include interference from certain buffer components and the hydrolysis of TNBS, which can lower the sensitivity of the assay.[1][2] For certain applications, alternative methods may offer distinct advantages.

Ninhydrin Assay

The ninhydrin test is another classic colorimetric method for detecting ammonia and primary or secondary amines.[5] The reaction of two ninhydrin molecules with a free alpha-amino acid produces a deep blue or purple-colored complex known as Ruhemann's purple, which is measured spectrophotometrically at 570 nm.[5][6]

  • Expert Insight: The ninhydrin reaction is highly sensitive and is widely used in amino acid analysis.[5] However, the reaction conditions, including temperature and reagent concentrations, need to be carefully optimized for reproducible results.[7]

Fluorescamine Assay

For applications requiring higher sensitivity, the fluorescamine assay presents a compelling alternative. Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines at room temperature to form highly fluorescent products.[8][9][10] The excess reagent is rapidly hydrolyzed to non-fluorescent products, ensuring low background signal.[11]

  • Expert Insight: The fluorescamine assay is significantly more sensitive than colorimetric methods, capable of detecting amines in the picomole range.[8][10] This makes it ideal for precious or low-concentration samples. However, like the TNBS assay, it is incompatible with amine-containing buffers.[9]

Size-Exclusion Chromatography (SEC-HPLC)

Size-exclusion chromatography is a powerful technique for characterizing PEGylated proteins.[12] It separates molecules based on their hydrodynamic radius, allowing for the resolution of the unconjugated protein, the PEGylated product, and any aggregates.[12][13]

  • Expert Insight: SEC-HPLC is the method of choice for determining the purity of PEGylated proteins and identifying higher molecular weight impurities.[12] While it doesn't directly quantify free amines, it provides a clear picture of the reaction's success by separating the different species. Challenges can arise from the interaction of PEG with the stationary phase, which may require optimization of the mobile phase.[12]

At-a-Glance Comparison of Amine Quantification Methods

Method Principle Detection Sensitivity Advantages Disadvantages
TNBS Assay ColorimetricAbsorbance (335-345 nm)Microgram rangeSimple, robust, widely used.[3]Potential for interference, reagent hydrolysis.[1][2]
Ninhydrin Assay ColorimetricAbsorbance (570 nm)Microgram rangeHigh sensitivity for amino acids.[5]Requires heating, careful optimization.[7]
Fluorescamine Assay FluorometricFluorescence (Ex/Em ~390/475 nm)Picomole rangeVery high sensitivity, rapid reaction.[8][10]Incompatible with amine buffers, reagent instability.[9]
SEC-HPLC ChromatographicUV, Light ScatteringDependent on detectorSeparates different PEGylated species and aggregates.[12][13]Does not directly measure free amines, potential for non-specific interactions.[12]

Conclusion: Selecting the Right Tool for the Job

The choice of an appropriate assay for quantifying free amines after PEGylation depends on the specific requirements of your project.

  • The TNBS assay remains an excellent choice for routine analysis due to its simplicity and reliability.

  • The Ninhydrin assay offers a sensitive colorimetric alternative, particularly for amino acid analysis.

  • When sample is limited or high sensitivity is paramount, the fluorescamine assay is the superior option.

  • For a comprehensive analysis of the PEGylation reaction products, including purity and aggregation, SEC-HPLC is indispensable.

By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the accurate and reliable characterization of their PEGylated biotherapeutics, ultimately contributing to the development of safer and more effective drugs.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of mPEG9-CH2COOH, a methoxy-terminated polyethylene glycol derivative with a carboxylic acid group. While specific safety data sheets (SDS) with detailed disposal protocols for this compound are not consistently available, this document synthesizes established best practices for similar polyethylene glycol (PEG) compounds and carboxylic acids to ensure the protection of laboratory personnel and the environment.

The core principle guiding the disposal of any chemical is a thorough understanding of its properties and potential hazards. This compound consists of a hydrophilic PEG spacer, which generally has a low hazard profile and is biodegradable, and a terminal carboxylic acid group.[1] The carboxylic acid functionality introduces acidic properties that necessitate a structured approach to its disposal. Furthermore, as with many ether-containing compounds, the potential for peroxide formation over time, although less pronounced in PEGs than in other ethers, should not be entirely disregarded.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, a commitment to safety is paramount. Adherence to standard laboratory safety protocols is the first line of defense against accidental exposure or injury.

Personal Protective Equipment (PPE): A foundational aspect of safe chemical handling is the consistent use of appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection A standard lab coat.Protects personal clothing from contamination.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any aerosols or vapors.

Disposal Decision Workflow

The proper disposal route for this compound depends on several factors, including the quantity of the waste, its concentration, and whether it is contaminated with other hazardous substances. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow start Assess this compound Waste contamination_check Is the waste contaminated with hazardous substances? start->contamination_check quantity_check Is it a small, manageable quantity (e.g., < 10g)? contamination_check->quantity_check No professional_disposal Professional Disposal Required contamination_check->professional_disposal Yes in_lab_treatment In-Lab Neutralization (for uncontaminated, small quantities) quantity_check->in_lab_treatment Yes quantity_check->professional_disposal No neutralization_protocol Step-by-Step Neutralization Protocol in_lab_treatment->neutralization_protocol collection_protocol Waste Collection & Segregation Protocol professional_disposal->collection_protocol final_disposal Dispose via Licensed Chemical Waste Contractor neutralization_protocol->final_disposal collection_protocol->final_disposal

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Based on the assessment from the workflow, one of two primary disposal pathways should be followed: in-lab neutralization for small, uncontaminated quantities, or collection for professional disposal.

In-Lab Neutralization (for small, uncontaminated quantities only)

For small quantities of pure this compound, a neutralization step can be performed to mitigate the acidity before final disposal. This procedure must be carried out by trained personnel within a chemical fume hood.

Experimental Protocol for Neutralization:

  • Preparation: In a suitable container, dissolve the this compound waste in water.

  • Neutralization: While stirring, slowly add a dilute weak base, such as a 5% sodium bicarbonate solution. The addition should be gradual to control any potential effervescence (release of carbon dioxide gas).

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (approximately 6.0-8.0).[2]

  • Final Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected and disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[3] Do not pour the neutralized solution down the drain , as polyethylene glycol can still impact wastewater treatment processes.[4]

The causality behind this procedure is to eliminate the corrosive characteristic of the carboxylic acid, rendering the waste less hazardous for subsequent handling and disposal. However, it is crucial to understand that neutralization does not equate to the complete degradation of the molecule.

Professional Disposal (for large quantities or contaminated waste)

In cases involving large quantities of this compound or any amount that is contaminated with other hazardous materials, professional disposal is the only appropriate and compliant option.[2]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Segregation: Classify the this compound waste as chemical waste.[3] It is imperative to segregate it from other waste streams to prevent inadvertent and potentially dangerous reactions.[3][5]

  • Containerization: Collect the waste in a leak-proof and clearly labeled container that is chemically compatible with the material.[3][5] If possible, use the original container.

  • Labeling: The container must be affixed with a "Hazardous Waste" label (or the equivalent required by your institution).[3] The label must clearly state the full chemical name, "this compound," and list any other contaminants present in the mixture.[2][5]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6][7]

  • Arranging for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[3] Provide them with a copy of the available Safety Data Sheet (SDS) for mPEG-propionic acid or similar PEG compounds.[3]

This self-validating system of clear identification, segregation, and containment ensures that the waste is handled correctly at every stage, from the laboratory bench to its final disposal, minimizing the risk of exposure and environmental release.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Do NOT pour down the drain: Neither the pure compound nor the neutralized solution should be disposed of in the sanitary sewer.[5] PEGs can negatively affect the biological and chemical oxygen demand in wastewater treatment systems.[4]

  • Do NOT dispose of in regular trash: Solid chemical waste should never be placed in the municipal solid waste stream.[5]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance. This commitment to the complete lifecycle of chemical reagents is a hallmark of a trustworthy and authoritative research environment.

References

  • Proper Disposal of Acid-PEG2-SS-PEG2-Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of HO-Peg5-CH2cooh: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • How To Dispose Of Polyethylene Glycol?. Chemistry For Everyone - YouTube.
  • This compound. CD Bioparticles.
  • SAFETY DATA SHEET - mPEG-CH2CH2COOH / mPEG-Propionic acid. Biochempeg Scientific Inc.
  • SAFETY DATA SHEET - Polyethylene glycol monomethylether, 350. Fisher Scientific.

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Comprehensive Safety and Handling Guide for mPEG9-CH2COOH

Author: BenchChem Technical Support Team. Date: January 2026

While specific toxicity data for mPEG9-CH2COOH is not extensively documented, a conservative approach based on the safety profiles of its constituent chemical groups—a polyethylene glycol (PEG) chain and a carboxylic acid moiety—is essential for maintaining a safe laboratory environment.[1] PEGylated compounds are generally considered to have low toxicity; however, it is crucial to recognize that the toxicological properties of many novel research chemicals have not been thoroughly investigated.[2] Therefore, adherence to stringent safety protocols is paramount.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling this compound. The primary components of the molecule suggest the following potential hazards:

  • Polyethylene Glycol (PEG): PEG is widely regarded as a low-toxicity and biologically inert compound.[3][4] Most safety data sheets for PEG derivatives classify them as non-hazardous.[5][6][7][8]

  • Carboxylic Acid: The terminal carboxylic acid group is a key reactive handle for bioconjugation.[9][10] While not highly corrosive in this form, it can cause irritation upon direct contact with the skin, eyes, or respiratory tract.[11]

Given these considerations, this compound should be handled as a compound with a low to moderate potential for irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Mandatory Personal Protective Equipment (PPE) is required to create an effective barrier between the researcher and the chemical, minimizing the risk of exposure.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing.[1][3][12][13]Protects eyes from accidental splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness).[1][3][5] Gloves must be inspected before use and changed frequently.Prevents skin contact and absorption.
Body Protection A standard laboratory coat must be worn.[1][3] For procedures with a higher risk of splashes, a chemically resistant apron is recommended.Protects skin and clothing from accidental spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] A NIOSH-approved respirator is recommended if generating aerosols or dust.[3][14]Minimizes the inhalation of any potential aerosols or vapors.
Step-by-Step Safe Handling Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in a certified chemical fume hood don_ppe Don all required PPE as specified prep_area->don_ppe 1. Set up weigh Carefully weigh and transfer the compound don_ppe->weigh dissolve Dissolve in an appropriate solvent if necessary weigh->dissolve 2. Process decontaminate Clean work surfaces and equipment dissolve->decontaminate doff_ppe Remove PPE correctly to avoid contamination decontaminate->doff_ppe 3. Clean up waste Place contaminated materials in a sealed waste container doff_ppe->waste wash Thoroughly wash hands with soap and water waste->wash 4. Finalize

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Experimental Protocol: Detailed Steps

  • Preparation: Always work within a well-ventilated area, preferably a certified chemical fume hood.[1] Before handling the compound, ensure all required PPE is donned correctly.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to minimize dust formation.[3] Use a spatula for transfers. For liquids or solutions, avoid splashing.

  • After Handling: Thoroughly wash your hands with soap and water after handling the compound and before leaving the laboratory.[15]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] It is recommended to store under an inert gas like Nitrogen or Argon and away from light, at a low temperature (e.g., -20°C).[16][17] Allow the container to reach room temperature before opening to prevent moisture condensation.[16]

Emergency Procedures: Swift and Informed Action

In the event of exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek medical attention if irritation persists.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove any contaminated clothing.

  • Inhalation: Move the affected person to fresh air.[2][14] If breathing is difficult, provide oxygen.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek medical attention.[2]

  • Spill: For a small spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a designated chemical waste container.[2] Ventilate the area and clean the spill site.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Dispose of waste in accordance with local, state, and federal regulations.[3]

  • Contaminated Materials: All contaminated materials, including gloves, disposable lab coats, and empty containers, should be placed in a designated and clearly labeled, sealed waste container.[3]

  • Disposal Route: Chemical waste should be disposed of through a licensed professional waste disposal service.[14]

By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound, contributing to the integrity and success of your research and development endeavors.

References

  • BenchChem. (n.d.). Personal protective equipment for handling S-acetyl-PEG12-alcohol.
  • BenchChem. (n.d.). Personal protective equipment for handling THP-PEG1-Boc.
  • BenchChem. (n.d.). Personal protective equipment for handling Propargyl-PEG4-Sulfone-PEG4-Boc.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: PEG-PPG-PEG, 98%, average M.W. 5,800.
  • LOTTE Chemical. (2022, December 26). Safety Data Sheet(SDS).
  • Biochempeg Scientific Inc. (2015, January 1). SAFETY DATA SHEET mPEG-CH2CH2COOH / mPEG-Propionic acid.
  • Creative PEGWorks. (2021, December 21). SAFETY DATA SHEET.
  • Nanocs. (n.d.). Methoxy PEG Carboxylic Acid, mPEG-COOH.
  • BroadPharm. (n.d.). PEG Acid Protocol Instructions for the use of PEG Acid.
  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Creative PEGWorks. (2021, December 21). SDS of PFPE-PEG-PFPE.
  • Fisher Scientific. (2012, December 6). SAFETY DATA SHEET.
  • GEO Specialty Chemicals. (2021, January 26). SAFETY DATA SHEET.
  • BOC Sciences. (2024, July 18). Exploring the Versatile Role of PEG and Carboxylic Acid PEGs in Biomedical Applications.
  • Polysciences. (n.d.). Methoxy PEG carboxylic acid, Mp 5000.
  • CD Bioparticles. (n.d.). mPEG-PLGA-COOH.
  • Biopharma PEG. (n.d.). mPEG-COOH, mPEG-Acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.